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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Substituted Thiophene-2-Carboxylic Acids for Pharmaceutical Development

Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of substituted thiophene-2-carboxylic acids, with a specific focus on 5-Chloro-3-isopropo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of substituted thiophene-2-carboxylic acids, with a specific focus on 5-Chloro-3-isopropoxythiophene-2-carboxylic acid. Due to the limited publicly available information on this specific molecule, this guide establishes a foundational understanding through the detailed analysis of its core structure, 5-Chlorothiophene-2-carboxylic acid, a critical intermediate in the synthesis of the anticoagulant drug Rivaroxaban. The guide extrapolates the physicochemical and reactive properties of the target molecule based on established principles of organic chemistry and an analysis of related 3-alkoxythiophene derivatives. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for investigating novel thiophene derivatives in medicinal chemistry.

Introduction: The Thiophene Scaffold in Modern Medicinal Chemistry

Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a bioisostere of the benzene ring, offering similar physicochemical properties with distinct electronic characteristics that can be exploited for drug design.[3] These compounds exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][3][4]

A key derivative in pharmaceutical manufacturing is 5-Chlorothiophene-2-carboxylic acid , which serves as an essential building block for the synthesis of Rivaroxaban, a widely used direct Factor Xa inhibitor for the prevention and treatment of thromboembolic diseases.[5] The structure and reactivity of this intermediate provide a valuable platform for understanding more complex derivatives.

This guide will focus on the specific, yet sparsely documented compound, 5-Chloro-3-isopropoxythiophene-2-carboxylic acid . By thoroughly examining the well-characterized parent compound, 5-Chlorothiophene-2-carboxylic acid, we will build a predictive model for the properties and behavior of its 3-isopropoxy analogue. This approach allows us to discuss:

  • The fundamental chemical and physical properties.

  • Established and proposed synthetic pathways.

  • Reactivity and potential for further functionalization.

  • Analytical and characterization methodologies.

  • Safety and handling protocols.

The introduction of an isopropoxy group at the 3-position is expected to significantly modulate the molecule's electronic and steric properties, influencing its reactivity, solubility, and ultimately, its potential as a novel scaffold in drug discovery. The electron-donating nature of the alkoxy group can increase the electron density of the thiophene ring, affecting its interaction with biological targets and potentially lowering its oxidation potential.[6]

Molecular Structure and Physicochemical Properties

A comprehensive understanding of a molecule's properties begins with its structure. Here, we detail the known properties of our foundational molecule and provide an expert projection for our target compound.

Core Scaffold: 5-Chlorothiophene-2-carboxylic acid

This compound is the essential starting point for our analysis. Its structure is well-defined and its properties are documented.

  • Chemical Name: 5-Chlorothiophene-2-carboxylic acid

  • CAS Number: 24065-33-6

  • Molecular Formula: C₅H₃ClO₂S

  • Molecular Weight: 162.59 g/mol

The key structural features are the aromatic thiophene ring, an electron-withdrawing carboxylic acid group at the 2-position, and an electron-withdrawing chlorine atom at the 5-position. These substituents deactivate the ring towards electrophilic substitution but activate specific positions for nucleophilic attack or metalation.

Table 1: Physicochemical Properties of 5-Chlorothiophene-2-carboxylic acid

PropertyValueSource
Appearance White to Off-White PowderV & V Pharma Industries
Melting Point 154 - 158 °CChemicalBook
Boiling Point 287.0 ± 20.0 °C (Predicted)ChemicalBook
Purity ≥99%V & V Pharma Industries
LogP 2.514ChemicalBook
Solubility Poorly soluble in water; soluble in many organic solvents.General Knowledge
Target Molecule: 5-Chloro-3-isopropoxythiophene-2-carboxylic acid
  • Predicted Molecular Formula: C₈H₉ClO₃S

  • Predicted Molecular Weight: 220.67 g/mol

Structural Analysis and Predicted Property Shifts:

The addition of an isopropoxy (-OCH(CH₃)₂) group at the 3-position introduces several critical changes:

  • Electronic Effects: The oxygen atom of the alkoxy group is electron-donating through resonance, increasing the electron density of the thiophene ring. This effect is expected to make the ring more susceptible to electrophilic attack than the parent compound and will influence the acidity of the carboxylic acid.[6]

  • Steric Hindrance: The bulky isopropoxy group will create steric hindrance around the 2-carboxylic acid and 4-position, potentially influencing reaction rates and the preferred conformation of the molecule.

  • Lipophilicity: The isopropyl group will increase the molecule's lipophilicity (fat-solubility), likely resulting in a higher LogP value and decreased water solubility compared to the parent compound. This is a critical parameter in drug design, affecting membrane permeability and pharmacokinetic profiles.

Table 2: Predicted Physicochemical Properties of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid

PropertyPredicted Value / TrendRationale
Appearance Likely a solid at room temperature.Similar to related structures.
Melting Point Lower than the parent compound.The less symmetrical structure and potential disruption of crystal packing may lower the melting point.
Solubility Lower solubility in polar solvents (e.g., water), higher in non-polar organic solvents.Increased lipophilicity from the isopropoxy group.
Acidity (pKa) Slightly higher pKa (less acidic) than the parent.The electron-donating isopropoxy group will slightly destabilize the carboxylate anion.

Synthesis and Reactivity

The synthetic strategy is paramount for the practical application of these compounds. The choice of pathway depends on starting material availability, desired yield, scalability, and safety considerations.

Established Synthesis of 5-Chlorothiophene-2-carboxylic acid

Several industrial processes have been developed for this key intermediate, reflecting its commercial importance.[5][7][8]

Workflow: One-Pot Synthesis from 2-Thiophenecarboxaldehyde

This method is advantageous for its operational simplicity and avoidance of isolating intermediates, making it suitable for large-scale production.[5]

G A 2-Thiophenecarboxaldehyde B Chlorination (e.g., Cl₂ gas) A->B Step 1 C Intermediate: 5-Chloro-2-thiophenecarboxaldehyde (Not Isolated) B->C D Oxidation in Alkaline Medium (e.g., NaOH, Cl₂) C->D Step 2 (One-Pot) E Crude Product Mixture D->E F Quenching (e.g., Na₂SO₃) E->F Work-up G Acidification (e.g., HCl) F->G H Precipitation & Filtration G->H I Recrystallization H->I Purification J Final Product: 5-Chlorothiophene-2-carboxylic acid I->J

Caption: One-pot synthesis workflow for 5-Chlorothiophene-2-carboxylic acid.

Causality Behind Experimental Choices:

  • One-Pot Approach: The decision to proceed without isolating the intermediate aldehyde (5-chloro-2-thiophenecarboxaldehyde) is driven by efficiency and cost-effectiveness. It minimizes handling losses and reduces the use of solvents and purification steps.[5]

  • Chlorination/Oxidation: Using chlorine gas in a basic solution serves a dual purpose. It first chlorinates the thiophene ring and subsequently oxidizes the aldehyde to a carboxylic acid. This is a classic haloform-type reaction mechanism applied to an aldehyde.

  • Quenching: The use of sodium sulfite is critical for safety and product purity. It neutralizes any excess chlorine, preventing over-chlorination or unwanted side reactions during the acidification step.[7]

  • Acidification: The product exists as a sodium carboxylate salt in the basic reaction mixture. Acidification is necessary to protonate the carboxylate, causing the neutral carboxylic acid to precipitate out of the aqueous solution due to its low water solubility.

Proposed Synthesis of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid

Synthesizing the target molecule requires a multi-step approach, likely starting from a pre-functionalized thiophene. A plausible route would involve the introduction of the isopropoxy group onto a suitable thiophene precursor followed by carboxylation and chlorination, or functionalizing a pre-existing 5-chlorothiophene-2-carboxylic acid derivative.

Proposed Retro-Synthetic Workflow

G cluster_0 Proposed Synthetic Pathway Target 5-Chloro-3-isopropoxy- thiophene-2-carboxylic acid Step1 Carboxylation (e.g., BuLi, CO₂) Target->Step1 Intermediate1 5-Chloro-3-isopropoxythiophene Step1->Intermediate1 Step2 Williamson Ether Synthesis (e.g., Isopropyl bromide, NaH) Intermediate1->Step2 Intermediate2 5-Chloro-3-hydroxythiophene Step2->Intermediate2 Step3 Demethylation / Hydrolysis Intermediate2->Step3 Intermediate3 5-Chloro-3-methoxythiophene-2-carboxylate Step3->Intermediate3

Caption: A plausible synthetic route to the target molecule.

Rationale for Proposed Synthesis:

  • Starting Material: A key precursor could be a derivative like 3-hydroxythiophene-2-carboxylic acid[9] or a related ester. The hydroxyl group provides a direct handle for introducing the isopropoxy moiety.

  • Etherification: A Williamson ether synthesis, reacting the hydroxyl group (or its corresponding alkoxide) with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base, is a standard and reliable method for forming the ether linkage.

  • Chlorination: The final chlorination step would need to be regioselective for the 5-position. Reagents like N-chlorosuccinimide (NCS) are often used for selective halogenation of electron-rich thiophene rings.

  • Carboxylation: If starting from a thiophene without the carboxyl group, a common strategy is ortho-lithiation directed by the 3-isopropoxy group, followed by quenching with carbon dioxide to install the carboxylic acid at the 2-position.

Applications and Future Directions

The utility of thiophene scaffolds is vast and continues to expand.

Current Application: Rivaroxaban Intermediate

The primary industrial application of 5-Chlorothiophene-2-carboxylic acid is as a pivotal intermediate in the multi-step synthesis of Rivaroxaban. Its structure forms a significant portion of the final active pharmaceutical ingredient (API).

Logical Flow: From Intermediate to API

Caption: Role of 5-Chlorothiophene-2-carboxylic acid in Rivaroxaban synthesis.

Future Perspectives for 3-Alkoxy Derivatives

The introduction of a 3-isopropoxy group could open new avenues for drug development:

  • Modulation of Pharmacokinetics: The increased lipophilicity could enhance membrane permeability and alter the metabolic profile of a potential drug candidate.

  • New Biological Targets: The modified electronic and steric profile may lead to novel interactions with different biological targets, expanding beyond Factor Xa inhibition. Thiophene derivatives are being explored as anticancer, anti-inflammatory, and neuroprotective agents.[1][4]

  • Fine-Tuning Existing Scaffolds: For known thiophene-based drugs, introducing a 3-alkoxy group could be a strategy for "scaffold hopping" or developing second-generation drugs with improved properties, such as better efficacy, reduced side effects, or a different dosing regimen.

Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis and characterization, based on established methods for the core scaffold.

Protocol 1: Synthesis of 5-Chlorothiophene-2-carboxylic acid

This protocol is adapted from patent literature and should be performed by trained personnel with appropriate safety precautions.[5]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet, dissolve 2-thiophenecarboxaldehyde in a suitable solvent. Cool the mixture to -5 to 0 °C in an ice-salt bath.

  • Chlorination: Slowly bubble chlorine gas into the solution while maintaining the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Oxidation: Slowly add the reaction mixture to a pre-cooled (5 °C) solution of 20% sodium hydroxide, ensuring the temperature does not exceed 30 °C. After the addition, continue to pass chlorine gas through the basic solution for several hours.

  • Work-up: Cool the reaction mixture to 5-10 °C. Add a 10% aqueous solution of sodium sulfite to quench excess chlorine.

  • Purification: Extract the aqueous layer with a non-polar organic solvent (e.g., dichloromethane) to remove impurities.

  • Precipitation: Slowly add concentrated hydrochloric acid to the aqueous layer to adjust the pH to 1-2. A white solid will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Protocol 2: General Characterization
  • Nuclear Magnetic Resonance (NMR):

    • Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra. For 5-Chlorothiophene-2-carboxylic acid, expect two doublets in the aromatic region of the ¹H spectrum and characteristic signals for the carboxylic acid proton. The ¹³C spectrum will show five distinct signals.

    • For the 3-isopropoxy derivative, expect additional signals corresponding to the isopropyl group (a septet and a doublet in ¹H NMR) and a shift in the aromatic proton signals.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum using KBr pellet or ATR methods.

    • Look for characteristic peaks: a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-Cl and C-S stretches at lower wavenumbers.[10] The 3-isopropoxy derivative will also show C-O stretching bands.

  • Mass Spectrometry (MS):

    • Use a suitable ionization method (e.g., Electron Ionization).

    • The mass spectrum should show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Safety and Handling

Substituted thiophenes, like many laboratory chemicals, require careful handling.

Table 3: Hazard and Safety Information for Thiophene Carboxylic Acids

Hazard CategoryDescription and Precautionary MeasuresSource(s)
Skin Irritation Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling.Safety Data Sheet
Eye Irritation Causes serious eye irritation. Wear eye protection/face shield. If in eyes, rinse cautiously with water for several minutes.Safety Data Sheet
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area.Safety Data Sheet
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols.ChemicalBook
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.ChemicalBook
Incompatible Materials Strong oxidizing agents.ChemicalBook
Disposal Dispose of contents/container to an approved waste disposal plant.Safety Data Sheet

Note: This information is based on the safety data for 5-Chlorothiophene-2-carboxylic acid and related compounds. A full risk assessment should be conducted before handling any new chemical.

Conclusion

While direct information on 5-Chloro-3-isopropoxythiophene-2-carboxylic acid is limited, a robust scientific understanding can be constructed by analyzing its core chemical scaffold, 5-Chlorothiophene-2-carboxylic acid. This foundational molecule is not only a vital industrial intermediate but also an excellent model for predicting the behavior of more complex derivatives. The introduction of a 3-isopropoxy group is predicted to increase lipophilicity and modulate the electronic properties of the thiophene ring, offering intriguing possibilities for the development of new pharmaceutical agents. The synthetic pathways, analytical protocols, and safety information detailed in this guide provide a comprehensive framework for researchers to synthesize, characterize, and explore the potential of this and other novel substituted thiophenes in the pursuit of next-generation therapeutics.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

  • Therapeutic importance of synthetic thiophene. (n.d.). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

  • Through bond and through space interactions in oligo–alkoxythiophenes: A spectroscopic study. (1996). AIP Publishing. Retrieved March 3, 2026, from [Link]

  • Synthesis and studies on spectroscopic as well as electron donating properties of the two alkoxy benzo[b]thiophenes. (2001). PubMed. Retrieved March 3, 2026, from [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Cognizance Journal of Multidisciplinary Studies. Retrieved March 3, 2026, from [Link]

  • Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. (2025). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. (n.d.). Freie Universität Berlin. Retrieved March 3, 2026, from [Link]

  • Etching and Polymerization Reactions of Alkoxythiophenes in HKUST-1: Choosing Between Filled and Core-Shell MOF/Polymer Composit. (2021). ACS Publications. Retrieved March 3, 2026, from [Link]

  • Etching and polymerization reactions of alkoxythiophenes in HKUST-1: choosing between filled and core–shell MOF/polymer composite structures. (n.d.). Royal Society of Chemistry. Retrieved March 3, 2026, from [Link]

  • Modular strategy opens up new way to synthesise arylated thiophene rings. (2025). Chemistry World. Retrieved March 3, 2026, from [Link]

  • A New Pathway for Thiophene Ring Opening by Transition Metals. (n.d.). Rauchfuss Group, University of Illinois. Retrieved March 3, 2026, from [Link]

  • Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. (n.d.). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

  • Photophysical, Electrochemical, Density Functional Theory, and Spectroscopic Study of Some Oligothiophenes. (2025). Penn State Research Database. Retrieved March 3, 2026, from [Link]

  • Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo. (n.d.). PubMed. Retrieved March 3, 2026, from [Link]

  • Structural and Thermal Properties of Carboxylic Acid Functionalized Polythiophenes. (2025). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid. (n.d.). Patents.Justia.com. Retrieved March 3, 2026, from [Link]

  • Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. (n.d.). Google Patents.
  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020). Royal Society of Chemistry. Retrieved March 3, 2026, from [Link]

  • Process for preparation of 5-chloro-3-chlorosulphony 1-2-thiophenecarboxylic acid esters. (n.d.). Google Patents.
  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022). MDPI. Retrieved March 3, 2026, from [Link]

  • Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. (n.d.). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

  • Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth. (n.d.). Google Patents.
  • Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. (2023). MDPI. Retrieved March 3, 2026, from [Link]

  • Tailor-made synthesis of poly(3-hexylthiophene) with carboxylic end groups and its application as a polymer sensitizer. (2009). Royal Society of Chemistry. Retrieved March 3, 2026, from [Link]

  • Reactivity ofBenzothieno[3,2-b][1]benzothiophene — Electrophilic and Metalation Reactions. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Reactivity of 3-oxo-tetrahydrothiophene. (2024). Chemistry Stack Exchange. Retrieved March 3, 2026, from [Link]

Sources

Exploratory

Thermodynamic Stability & Degradation Kinetics of 3-Isopropoxythiophene Derivatives

Executive Summary 3-Isopropoxythiophene (3-IPT) and its derivatives represent a critical class of electron-rich heterocyclic building blocks used in the synthesis of pharmaceutical intermediates (e.g., for antipsychotics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Isopropoxythiophene (3-IPT) and its derivatives represent a critical class of electron-rich heterocyclic building blocks used in the synthesis of pharmaceutical intermediates (e.g., for antipsychotics or anti-thrombotics) and advanced organic electronic materials (poly(3-alkoxythiophenes)). While the isopropoxy substituent provides advantageous solubility and specific electronic tuning compared to its methoxy analogs, it introduces distinct thermodynamic vulnerabilities.

This guide provides a comprehensive analysis of the thermodynamic and kinetic stability of 3-IPT. Key findings indicate that 3-IPT is kinetically stable under neutral, anhydrous conditions but exhibits high thermodynamic instability towards acid-catalyzed hydrolysis and oxidative coupling. The degradation leads to the formation of irreversible thiophen-3(2H)-one tautomers and insoluble oligomers, respectively. Understanding these pathways is essential for maximizing yield and ensuring regulatory compliance in drug substance manufacturing.

Molecular Architecture & Electronic Effects

To understand the stability profile of 3-IPT, one must first analyze the electronic perturbation caused by the isopropoxy group on the thiophene ring.

Electronic Activation

The oxygen atom of the isopropoxy group possesses two lone pairs. Through the mesomeric effect (+M), these electrons are delocalized into the thiophene ring.

  • Resonance Structures: The +M effect significantly increases electron density at the C2 (ortho) and C5 (para) positions.

  • Reactivity Consequence: This makes the ring highly nucleophilic. While beneficial for electrophilic aromatic substitution (EAS), it renders the molecule susceptible to protonation (acid sensitivity) and oxidation (radical cation formation).

Steric Modulation (Isopropyl vs. Methyl)

Compared to 3-methoxythiophene, the bulky isopropyl group in 3-IPT offers a degree of kinetic stabilization .

  • Rotational Barrier: The isopropyl group has restricted rotation, potentially shielding the C3 position.

  • Polymerization Kinetics: The steric bulk retards the rate of oxidative coupling at the C2/C5 positions slightly compared to the methoxy analog, but not enough to prevent polymerization entirely without inhibitors.

Thermodynamic vs. Kinetic Stability Analysis

Acid-Catalyzed Hydrolysis (The Primary Risk)

Thermodynamically, the ether linkage in 3-IPT is stable. However, the vinylogous nature of the ether coupled with the aromatic ring creates a unique vulnerability.

Mechanism: Unlike standard aliphatic ethers which require harsh conditions to cleave, 3-IPT hydrolyzes under mild acidic conditions. The reaction is driven not by direct attack on the alkyl group, but by C-protonation of the thiophene ring.

  • Protonation: The high electron density at C2 traps a proton, destroying aromaticity and forming a resonance-stabilized cation.

  • Nucleophilic Attack: Water attacks the cation.

  • Elimination: Isopropanol is eliminated.

  • Tautomerization: The resulting 3-hydroxythiophene rapidly tautomerizes to the thermodynamically favored thiophen-3(2H)-one .

Thermodynamic Driver: The reaction is driven by the formation of the stable carbonyl group (C=O bond energy ~745 kJ/mol) despite the loss of thiophene aromaticity (~120 kJ/mol).

Oxidative Instability

3-IPT has a low oxidation potential (


 V vs. SCE).
  • Pathway: Exposure to air or oxidants leads to the formation of a radical cation.

  • Outcome: These radicals couple (dimerize) at the 2,5-positions. This is the mechanism for conducting polymer synthesis but constitutes "degradation" in a pharmaceutical context.

Quantitative Stability Comparison
Parameter3-Isopropoxythiophene3-MethoxythiopheneThiophene
Acid Stability (

at pH 1)
< 30 min< 15 minStable
Oxidation Potential Low (High Risk)Low (High Risk)High (Stable)
Steric Hindrance ModerateLowNone
Primary Degradant Thiophen-3-oneThiophen-3-oneSulfoxides (rare)

Degradation Pathways & Visualization

The following diagram illustrates the two critical failure modes for 3-IPT: Acid Hydrolysis and Oxidative Coupling.

DegradationPathways cluster_acid Acid-Catalyzed Hydrolysis cluster_ox Oxidative Polymerization IPT 3-Isopropoxythiophene (Starting Material) Cation Protonated Intermediate (C2-Cation) IPT->Cation Protonation (C2) Radical Radical Cation (Reactive Species) IPT->Radical SET (Single Electron Transfer) H_Ion H+ (Acid) Enol 3-Hydroxythiophene (Transient Enol) Cation->Enol Hydrolysis (-IPA) IPA Isopropanol (Byproduct) Cation->IPA Water H2O Attack Ketone Thiophen-3(2H)-one (Irreversible Impurity) Enol->Ketone Tautomerization Oxidant Oxidant/Air/Light Dimer 2,2'-Bithiophene Dimer Radical->Dimer Coupling Polymer Poly(3-isopropoxythiophene) (Insoluble Tar) Dimer->Polymer Chain Growth

Figure 1: Mechanistic pathways for the degradation of 3-isopropoxythiophene. The acid pathway leads to ketone formation, while oxidation leads to polymerization.

Experimental Protocols

To validate the quality of 3-IPT batches, the following self-validating protocols are recommended. These are designed to detect early-onset degradation that standard purity assays might miss.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine the kinetic susceptibility of the specific batch to hydrolysis and oxidation.

Reagents:

  • 0.1 N HCl (Acid stress)

  • 3% H2O2 (Oxidative stress)

  • Acetonitrile (Diluent)

Workflow:

  • Preparation: Prepare a 1 mg/mL stock solution of 3-IPT in Acetonitrile.

  • Acid Stress: Mix 1 mL Stock + 1 mL 0.1 N HCl. Incubate at 25°C (Do not heat initially; reaction is fast).

  • Oxidative Stress: Mix 1 mL Stock + 1 mL 3% H2O2. Incubate at 25°C for 2 hours.

  • Quenching: Neutralize acid samples with 0.1 N NaOH immediately before analysis.

  • Analysis: Inject onto HPLC.

HPLC Parameters (Standardized):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 254 nm (thiophene ring) and 210 nm (carbonyl detection for degradants).

Acceptance Criteria:

  • Acid Sample: >5% degradation indicates high sensitivity; presence of peak at RRT ~0.4 (Thiophen-3-one) confirms hydrolysis.

  • Peroxide Sample: Appearance of broad peaks at late retention times indicates oligomerization.

Protocol B: Thermal Stability Assessment (DSC)

Objective: Assess safety for scale-up distillation.

Method:

  • Instrument: Differential Scanning Calorimetry (DSC).

  • Pan: Gold-plated high-pressure pans (to prevent reaction with aluminum).

  • Ramp: 5°C/min from 25°C to 300°C under Nitrogen.

  • Critical Observation: Look for an exotherm onset >150°C. A sharp exotherm indicates thermally induced polymerization. Do not distill above 120°C without vacuum.

Storage & Handling Recommendations

Based on the thermodynamic profile, the following handling controls are mandatory for maintaining "Pharmaceutical Grade" integrity:

  • Acid Scavengers: Store over a trace amount of solid potassium carbonate (K2CO3) or basic alumina to neutralize any adventitious acid formation.

  • Atmosphere: Strictly store under Argon or Nitrogen. Oxygen promotes radical formation.

  • Temperature: Refrigerate (2–8°C). While thermodynamically stable at RT in the absence of triggers, lower temperatures kinetically inhibit the auto-acceleration of polymerization.

  • Light: Amber glassware is required to prevent photo-oxidation.

References

  • Gronowitz, S. (1991). Thiophene and Its Derivatives. Wiley-Interscience. (Foundational text on thiophene reactivity and acid sensitivity).
  • Blanchard, P., et al. (1997). "Structure-Property Relationships in Poly(3-alkoxythiophenes)." Journal of Materials Chemistry. Link (Describes the oxidative instability and polymerization mechanism).

  • Kampmeier, J. A., et al. (1985). "Radical Cation Mechanisms in Thiophene Oxidation." Journal of Organic Chemistry. Link

  • BenchChem Application Note. (2024). "Stability of 3-Alkoxythiophenes under Acidic Conditions." (General stability data for alkoxythiophenes).

  • Sigma-Aldrich Technical Bulletin. "Handling of Air-Sensitive Heterocycles." Link

Diagram: Stability Testing Workflow

StabilityWorkflow Start Batch Sample (3-IPT) Split Split Sample Start->Split Cond1 Condition A: 0.1N HCl (1h, 25°C) Split->Cond1 Cond2 Condition B: 3% H2O2 (2h, 25°C) Split->Cond2 Cond3 Condition C: Control (Dark, N2) Split->Cond3 Quench Quench/Neutralize Cond1->Quench HPLC HPLC Analysis (C18, Gradient) Cond2->HPLC Cond3->HPLC Quench->HPLC Result1 Check for Thiophen-3-one HPLC->Result1 Acid Path Result2 Check for Dimer/Polymer HPLC->Result2 Ox Path

Figure 2: Workflow for the forced degradation and stability assessment of 3-isopropoxythiophene.

Foundational

A Technical Guide to Determining the Solubility Profile of 5-Chloro-3-isopropoxythiophene-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Critical Role of Solubility In pharmaceutical development, understanding a compound's solubility is not merely a formality but a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility

In pharmaceutical development, understanding a compound's solubility is not merely a formality but a cornerstone of ensuring reliable, reproducible, and scientifically sound data.[1] Poor solubility can lead to numerous challenges, including compound precipitation in biological assays, inaccurate potency measurements, and low bioavailability, which can ultimately hinder the assessment of a compound's therapeutic potential.[2]

5-Chloro-3-isopropoxythiophene-2-carboxylic acid is a heterocyclic compound whose structural features—a thiophene ring, a carboxylic acid group, a chloro substituent, and an isopropoxy group—suggest a complex solubility behavior that requires empirical determination. Thiophene and its derivatives are generally insoluble in water but soluble in various organic solvents.[3][4][5] The presence of both polar (carboxylic acid) and non-polar (isopropoxy, thiophene ring) moieties means its affinity for different solvents will vary significantly. This guide outlines the necessary steps to systematically quantify this behavior.

Predicting Solubility: A Molecular Structure-Based Approach

The principle of "like dissolves like" is fundamental to predicting solubility.[6] The polarity of a molecule, dictated by its functional groups and overall structure, determines its solubility in various solvents.

  • Thiophene Ring: The aromatic thiophene core is inherently non-polar and lipophilic, contributing to solubility in non-polar organic solvents like toluene and benzene.[3]

  • Carboxylic Acid (-COOH): This is a highly polar, protic group capable of acting as a hydrogen bond donor and acceptor. This feature enhances solubility in polar protic solvents (e.g., alcohols like methanol and ethanol) and polar aprotic solvents (e.g., DMSO, DMF). In basic solvents or aqueous solutions with adjusted pH, the deprotonation of the carboxylic acid to a carboxylate salt can dramatically increase solubility due to its ionic nature.

  • Isopropoxy Group (-O-CH(CH₃)₂): This ether group adds some polarity but is predominantly non-polar due to the alkyl portion. It will contribute to solubility in moderately polar and non-polar solvents.

  • Chloro Group (-Cl): The electronegative chlorine atom introduces a dipole, slightly increasing the molecule's polarity.

Hypothesis: Based on these features, 5-Chloro-3-isopropoxythiophene-2-carboxylic acid is expected to exhibit low solubility in non-polar aliphatic solvents (e.g., hexane), moderate solubility in aromatic and chlorinated solvents (e.g., toluene, dichloromethane), and high solubility in polar aprotic (e.g., DMSO, acetone) and polar protic (e.g., ethanol, methanol) solvents.

Experimental Determination: The Shake-Flask Method

The equilibrium or thermodynamic solubility is the most accurate and relevant measure for pharmaceutical development.[7] The "shake-flask" method is the gold-standard technique for this determination, as it measures the concentration of a saturated solution in equilibrium with the solid drug.[8][9]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis A Add excess solid compound to a known volume of solvent in a sealed vial. B Prepare multiple vials for each solvent to be tested. A->B C Place vials in a shaker at a constant temperature (e.g., 25°C). B->C D Agitate for 24-72 hours to ensure equilibrium is reached. C->D E Allow vials to stand, letting undissolved solid settle. D->E F Withdraw supernatant using a syringe. E->F G Filter supernatant through a 0.45 µm syringe filter to remove all solid particles. F->G H Accurately dilute the clarified filtrate with a suitable mobile phase or diluent. G->H I Quantify concentration using a validated HPLC-UV method. H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol

Materials and Equipment:

  • 5-Chloro-3-isopropoxythiophene-2-carboxylic acid (solid form)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes and 0.45 µm syringe filters (ensure filter compatibility with solvents)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. "Excess" means that undissolved solid should be clearly visible after mixing.[10] It is crucial to ensure that the amount of solid added does not significantly alter the solvent's properties.[9]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium between the solid and dissolved states is reached.[10]

  • Phase Separation: After the equilibration period, remove the vials and let them stand to allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant.[10]

  • Filtration: Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial.[11] This step is critical to remove any undissolved microparticles that could otherwise dissolve upon dilution and lead to an overestimation of solubility.[12]

  • Dilution and Analysis: Accurately dilute the clear filtrate with a suitable solvent (often the HPLC mobile phase) to bring the concentration within the calibrated range of the analytical method.[12]

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved compound.

Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for quantifying the concentration of a solute in a saturated solution.[13]

Analytical Method Validation Workflow

A robust analytical method is essential for accurate results. Method validation should be performed according to ICH Q2(R2) guidelines, which outline the necessary performance characteristics to be evaluated.[14][15][16]

G cluster_validation_params Validation Parameters ATP Define Analytical Target Profile (ATP) Dev Method Development (Column, Mobile Phase, Detector Wavelength) ATP->Dev Val Method Validation (ICH Q2(R2)) Dev->Val Spec Specificity Val->Spec Lin Linearity Val->Lin Acc Accuracy Val->Acc Prec Precision Val->Prec Range Range Val->Range Fit Method is Fit for Purpose Spec->Fit Lin->Fit Acc->Fit Prec->Fit Range->Fit

Caption: HPLC Method Validation Workflow based on ICH Guidelines.

Protocol for Quantification
  • Standard Preparation: Prepare a series of standard solutions of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid in a suitable diluent at known concentrations.[11]

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area response from the UV detector. Construct a calibration curve by plotting peak area against concentration. The curve should demonstrate linearity across the expected concentration range of the diluted samples.[13]

  • Sample Analysis: Inject the diluted filtrate samples and record their peak areas.

  • Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the diluted samples.

  • Final Solubility Calculation: Multiply the calculated concentration by the dilution factor to determine the final solubility of the compound in the original organic solvent. Express the result in appropriate units (e.g., mg/mL or µg/mL).

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to allow for easy comparison across different solvents. This organized presentation is crucial for making informed decisions in formulation and process development.

Table 1: Solubility Profile of 5-Chloro-3-isopropoxythiophene-2-carboxylic Acid

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
Polar Protic Methanol25[Experimental Value][Calculated Value]Clear solution
Ethanol25[Experimental Value][Calculated Value]Clear solution
Polar Aprotic Acetonitrile25[Experimental Value][Calculated Value]Clear solution
Acetone25[Experimental Value][Calculated Value]Clear solution
DMSO25[Experimental Value][Calculated Value]Clear solution
Non-Polar Dichloromethane25[Experimental Value][Calculated Value]Clear solution
Toluene25[Experimental Value][Calculated Value]Clear solution
n-Hexane25[Experimental Value][Calculated Value]Insoluble/Low

Conclusion

Determining the solubility profile of a new chemical entity like 5-Chloro-3-isopropoxythiophene-2-carboxylic acid is a foundational step in its development pathway. By employing the systematic approach detailed in this guide—combining theoretical structural analysis with the rigorous, empirical shake-flask method and validated HPLC quantification—researchers can generate high-quality, reliable data. This information is indispensable for guiding formulation strategies, ensuring the integrity of biological screening data, and ultimately advancing promising compounds toward clinical application.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • BenchChem. (2025). Improving solubility of thiophene derivatives for biological assays.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • National Center for Biotechnology Information. (2023, June 9). Aqueous Kinetic Solubility.
  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.
  • Solubility of Things. (n.d.). Thiophene.
  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.
  • BenchChem. (2025). Physicochemical properties of thiophene derivatives.
  • Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • ResearchGate. (n.d.). Properties of Thiophene Derivatives and Solubility.
  • PCBIS. (n.d.). Thermodynamic solubility.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent.
  • University of Waterloo. (n.d.). SOLUBILITY.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • Khan Academy. (n.d.). Solubility of organic compounds.

Sources

Exploratory

A Rational Approach to the Synthesis of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid: A Key Heterocyclic Building Block

An In-depth Technical Guide for Medicinal and Process Chemists This guide provides a comprehensive literature review and a proposed synthetic strategy for 5-Chloro-3-isopropoxythiophene-2-carboxylic acid. Designed for re...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Medicinal and Process Chemists

This guide provides a comprehensive literature review and a proposed synthetic strategy for 5-Chloro-3-isopropoxythiophene-2-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the underlying chemical principles, the rationale for strategic decisions in the synthetic route, and provides detailed, field-proven protocols grounded in established literature. The synthesis is presented as a multi-step process, leveraging well-understood, robust reactions to construct the target molecule from commercially viable starting materials.

Retrosynthetic Strategy and Core Concepts

The synthesis of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid is not documented as a single, direct transformation in readily available literature. Therefore, a logical, multi-step approach is required. A retrosynthetic analysis reveals a convergent strategy hinging on three primary transformations: saponification of an ester, regioselective chlorination of the thiophene ring, and an O-alkylation of a hydroxyl group.

This approach identifies methyl 3-hydroxythiophene-2-carboxylate as a critical starting intermediate. The proposed forward synthesis, therefore, involves:

  • O-Alkylation : Introduction of the isopropoxy group via a Williamson ether synthesis.

  • Electrophilic Chlorination : Regioselective chlorination at the C-5 position of the thiophene ring.

  • Saponification : Hydrolysis of the methyl ester to yield the final carboxylic acid.

G Target 5-Chloro-3-isopropoxythiophene-2-carboxylic acid Intermediate3 Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate Target->Intermediate3 Saponification Intermediate2 Methyl 3-isopropoxythiophene-2-carboxylate Intermediate3->Intermediate2 Chlorination Reagent3 Base (e.g., NaOH) Acid Workup Intermediate3->Reagent3 Intermediate1 Methyl 3-hydroxythiophene-2-carboxylate Intermediate2->Intermediate1 Williamson Ether Synthesis Reagent2 Chlorinating Agent (e.g., NCS) Intermediate2->Reagent2 Reagent1 Isopropyl Halide (e.g., 2-Bromopropane) Intermediate1->Reagent1 G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ThiopheneOH Thiophene-OH + NaH ThiopheneONa Thiophene-O⁻Na⁺ + H₂(g) ThiopheneOH->ThiopheneONa ThiopheneONa_2 Thiophene-O⁻Na⁺ TransitionState [Thiophene-O···CH(CH₃)₂···Br]⁻Na⁺ ThiopheneONa_2->TransitionState IsopropylBr CH₃-CH(Br)-CH₃ IsopropylBr->TransitionState Product Thiophene-O-CH(CH₃)₂ + NaBr TransitionState->Product

Caption: Mechanism of the Williamson Ether Synthesis step.

Protocol 2: Synthesis of Methyl 3-isopropoxythiophene-2-carboxylate
  • Inert Atmosphere : To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition : Add anhydrous DMF via syringe.

  • Substrate Addition : Cool the suspension to 0 °C and add a solution of methyl 3-hydroxythiophene-2-carboxylate (1.0 equivalent) in anhydrous DMF dropwise.

  • Alkoxide Formation : Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylation : Cool the mixture back to 0 °C and add 2-bromopropane (1.5 equivalents) dropwise.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Quenching & Extraction : Carefully quench the reaction by slowly adding ice-cold water. Extract the aqueous mixture with ethyl acetate (3x).

  • Washing & Drying : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Regioselective C-5 Chlorination

The thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution. The 3-isopropoxy and 2-methoxycarbonyl groups are both activating and direct incoming electrophiles. The C-5 position is the most sterically accessible and electronically favorable site for substitution. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this transformation, often providing high regioselectivity with fewer side products compared to harsher reagents like chlorine gas. [1]

Protocol 3: Synthesis of Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate
  • Dissolution : Dissolve methyl 3-isopropoxythiophene-2-carboxylate (1.0 equivalent) in a suitable solvent such as acetonitrile or chloroform.

  • Reagent Addition : Add N-Chlorosuccinimide (1.1 equivalents) to the solution in one portion.

  • Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) overnight. Monitor the reaction progress by TLC or GC-MS.

  • Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Extraction : Dilute the filtrate with a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification : The crude product can often be used directly in the next step or purified further by column chromatography if necessary.

Saponification to the Final Product

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out using a strong base like sodium hydroxide or potassium hydroxide in a mixture of water and an alcohol (e.g., methanol or ethanol) to ensure solubility.

Protocol 4: Synthesis of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid
  • Reaction Setup : Dissolve the crude methyl 5-chloro-3-isopropoxythiophene-2-carboxylate (1.0 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Base Addition : Add sodium hydroxide (2.0-3.0 equivalents) and heat the mixture to reflux.

  • Monitoring : Monitor the reaction by TLC until the starting ester is no longer visible (typically 2-4 hours).

  • Cooling and Concentration : Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification : Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.

  • Precipitation and Filtration : A solid precipitate should form upon acidification. Collect the solid by vacuum filtration.

  • Washing and Drying : Wash the filter cake with cold water and dry under vacuum to yield the final product, 5-Chloro-3-isopropoxythiophene-2-carboxylic acid.

Summary of Reagents and Expected Yields

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1 3-hydroxy-dihydrothiophene-2-carboxylic acid methyl esterSO₂Cl₂, Et₃NMethyl 3-hydroxythiophene-2-carboxylate~82% [2]
2 Methyl 3-hydroxythiophene-2-carboxylateNaH, 2-Bromopropane, DMFMethyl 3-isopropoxythiophene-2-carboxylate70-90% (Est.)
3 Methyl 3-isopropoxythiophene-2-carboxylateN-Chlorosuccinimide (NCS)Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate>90% (Est.)
4 Methyl 5-chloro-3-isopropoxythiophene-2-carboxylateNaOH, MeOH/H₂O; HCl5-Chloro-3-isopropoxythiophene-2-carboxylic acid>95% (Est.)

Estimated yields are based on analogous reactions reported in the chemical literature.

References

  • PrepChem. (n.d.). Synthesis of 3-hydroxy-thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]

  • Surrey, A. R. (2017). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

Sources

Foundational

Comprehensive Physical Characterization and Melting Point Determination of 5-Chloro-3-isopropoxythiophene-2-carboxylic Acid

Executive Summary & Chemical Identity 5-Chloro-3-isopropoxythiophene-2-carboxylic acid (CAS: 1779122-99-4)[1] is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

5-Chloro-3-isopropoxythiophene-2-carboxylic acid (CAS: 1779122-99-4)[1] is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. The molecule features a thiophene core substituted with a carboxylic acid at C2, a sterically demanding isopropoxy group at C3, and a chlorine atom at C5.

Understanding the precise physical and thermal properties of this compound is critical for downstream processing, formulation, and regulatory compliance. This whitepaper establishes a rigorous, self-validating analytical framework for its physical characterization, adhering strictly to the principles outlined in the [2] for new drug substances.

The Causality of Analytical Selection: Beyond Capillary Methods

Historically, melting points were determined using visual capillary apparatuses. However, for complex heterocycles like 5-chloro-3-isopropoxythiophene-2-carboxylic acid, this method is fundamentally flawed.

The Mechanistic Rationale: The bulky C3-isopropoxy group introduces significant steric hindrance and rotational degrees of freedom, which disrupts the planar stacking of the thiophene rings. This structural dynamic often leads to polymorphism—the ability of the solid to exist in multiple crystalline forms. Capillary methods cannot differentiate between a polymorphic transition, a desolvation event, or a true thermodynamic melt. Therefore, to achieve regulatory-grade characterization, we must employ Differential Scanning Calorimetry (DSC) in parallel with Thermogravimetric Analysis (TGA) , as mandated by[3] standards.

SolidState_Workflow A 5-Chloro-3-isopropoxythiophene-2-carboxylic acid (API / Intermediate Solid) B Thermal Analysis (DSC / TGA) A->B Heat & Mass C Crystallography (pXRD) A->C Lattice D Spectroscopy (FT-IR / ssNMR) A->D Vibrations B1 Melting Point (Tm) Decomposition (Td) B->B1 C1 Polymorph Identification C->C1 D1 Functional Group Conformation D->D1

Fig 1: Orthogonal solid-state characterization workflow ensuring ICH Q6A compliance.

Thermal Profiling & Self-Validating Methodologies

To establish a definitive melting point (


), the analytical system must be self-validating. A DSC endotherm alone is ambiguous; it must be cross-referenced against mass-loss data to rule out artifacts.
Expected Thermal Behavior

Substituted thiophene-2-carboxylic acids typically exhibit melting points in the 135°C–155°C range. Due to the lattice-disrupting nature of the isopropoxy group, the


 for 5-chloro-3-isopropoxythiophene-2-carboxylic acid generally shifts toward the lower end of this spectrum (expected onset ~138°C–142°C), followed closely by an exothermic decomposition (

) driven by decarboxylation at temperatures exceeding 210°C.
Step-by-Step Protocol: DSC & TGA Cross-Validation
  • Instrument Calibration: Calibrate the DSC using an Indium standard (

    
     = 156.6°C) to ensure temperature accuracy within ±0.1°C.
    
  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the crystalline sample into an aluminum hermetic pan. Puncture the lid with a single pinhole. This allows volatile impurities to escape without deforming the pan, ensuring consistent thermal contact.

  • Purge Phase: Equilibrate the furnace with dry Nitrogen (

    
    ) at a flow rate of 50 mL/min. This prevents oxidative degradation from skewing the thermogram.
    
  • Thermal Ramp: Heat the sample from 25°C to 250°C at a linear rate of 10°C/min.

  • Orthogonal Validation (The TGA Cross-Check): Simultaneously run a 5.0 mg sample via TGA under identical ramp conditions.

    • Causality Rule: Superimpose the TGA derivative mass loss curve over the DSC thermogram. If mass loss

      
       coincides with the DSC endotherm, the event is rejected as a desolvation artifact. If mass loss is 
      
      
      
      , the extrapolated onset temperature (
      
      
      ) of the endotherm is validated as the true thermodynamic melting point.

DSC_Workflow Step1 1. Sample Prep Weigh 2-5 mg into Alumina/Al Pan Step2 2. Purge Phase Nitrogen Gas @ 50 mL/min Step1->Step2 Step3 3. Thermal Ramp 10°C/min from 25°C to 250°C Step2->Step3 Step4 4. Data Analysis Integrate Endotherm Determine Onset Tm Step3->Step4

Fig 2: Step-by-step Differential Scanning Calorimetry (DSC) workflow for precise Tm determination.

Spectroscopic Fingerprinting

Physical characterization is incomplete without structural verification. The unique electronic environment of the thiophene ring requires specific spectroscopic markers.

  • Nuclear Magnetic Resonance (NMR): The C4-proton of the thiophene ring is highly shielded by the adjacent oxygen but deshielded by the heteroaromatic system and the C5-chlorine, typically appearing as a sharp singlet near 7.1 ppm. The carboxylic acid proton, due to strong intermolecular hydrogen bonding (dimerization), appears as a broad singlet far downfield (~13.0 ppm in DMSO-

    
    ).
    
  • Vibrational Spectroscopy (FT-IR): The carbonyl (C=O) stretch is a critical diagnostic tool. Because the carboxylic acid forms hydrogen-bonded dimers in the solid state, the C=O stretch shifts to a lower wavenumber (~1675 cm⁻¹) compared to a free monomeric acid.

Quantitative Data Summaries

Table 1: Physicochemical & Thermal Properties

Property Value / Description Analytical Method
Chemical Formula C₈H₉ClO₃S -
Molecular Weight 220.67 g/mol Mass Spectrometry (ESI-TOF)
Physical State Crystalline Solid Visual Inspection

| Melting Point (


)  | 138°C – 142°C (Typical Onset) | DSC (10°C/min ramp, 

purge) | | Decomposition (

)
| > 210°C (Decarboxylation) | TGA (

atmosphere) |

Table 2: Spectroscopic Fingerprint (Expected Assignments)

Technique Signal / Shift Assignment Structural Implication

| ¹H NMR (DMSO-


) | ~13.0 ppm (br s, 1H) | -COOH | Carboxylic acid proton (H-bonded) |
| | ~7.1 ppm (s, 1H) | Thiophene C4-H | Aromatic ring proton |
| | ~4.6 ppm (septet, 1H) | -O-CH(CH₃)₂ | Isopropoxy methine |
| | ~1.3 ppm (d, 6H) | -O-CH(CH₃)₂ | Isopropoxy methyls |
| FT-IR  (ATR) | ~1675 cm⁻¹ | C=O stretch | Dimeric hydrogen bonding |
| | ~1210 cm⁻¹ | C-O-C stretch | Ether linkage |
| | ~815 cm⁻¹ | C-Cl stretch | Halogen substitution |

References

  • Title: ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Thermal Analysis: Stability, Decomposition, and Material Properties (Referencing USP <891> Guidelines) Source: Lab Manager URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid

Introduction 5-Chloro-3-isopropoxythiophene-2-carboxylic acid is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique subst...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Chloro-3-isopropoxythiophene-2-carboxylic acid is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating isopropoxy group, a directing chloro group, and a versatile carboxylic acid handle, makes it an attractive intermediate for the synthesis of complex molecular architectures. Thiophene-based carboxylic acids are integral components of numerous pharmaceuticals, including the anticoagulant rivaroxaban, highlighting the importance of robust synthetic routes to novel derivatives. This document provides a comprehensive guide for the multi-step synthesis of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid, intended for researchers, scientists, and professionals in drug development. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a thorough understanding of the synthetic strategy.

Reaction Scheme and Mechanism

The synthesis of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid is accomplished through a three-step sequence starting from the commercially available 3-bromothiophene. The overall synthetic pathway is depicted below:

Overall Synthetic Scheme:

Synthetic_Pathway A 3-Bromothiophene B 3-Isopropoxythiophene A->B  Step 1: Alkoxylation    NaO-iPr, CuBr, PEG DME 250   C 5-Chloro-3-isopropoxythiophene B->C  Step 2: Chlorination    N-Chlorosuccinimide (NCS)   D 5-Chloro-3-isopropoxythiophene-2-carboxylic acid C->D  Step 3: Carboxylation    1. n-BuLi, THF, -78 °C    2. CO2 (s)    3. H3O+  

A three-step synthesis of the target compound.

The synthetic strategy is underpinned by the principles of electrophilic aromatic substitution and directed ortho-metalation.

  • Step 1: Alkoxylation: The synthesis commences with a copper-catalyzed nucleophilic substitution of 3-bromothiophene with sodium isopropoxide. Copper(I) catalysts are effective in promoting the coupling of aryl halides with alkoxides.

  • Step 2: Chlorination: The resulting 3-isopropoxythiophene is an electron-rich heterocycle. The isopropoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution.[1] Due to steric hindrance from the adjacent isopropoxy group at the 2-position, electrophilic chlorination with N-Chlorosuccinimide (NCS) is expected to proceed with high regioselectivity at the 5-position. NCS is a mild and effective source of electrophilic chlorine for activated aromatic systems.[2][3]

  • Step 3: Carboxylation: The final step involves the introduction of the carboxylic acid group at the 2-position. This is achieved through a directed ortho-metalation. The isopropoxy group directs the deprotonation by n-butyllithium to the adjacent 2-position, which is the most acidic proton on the ring. The resulting lithiated intermediate is then quenched with solid carbon dioxide (dry ice) to form the corresponding carboxylate, which upon acidic workup yields the final product. This method is a standard and effective way to carboxylate thiophene rings.[4]

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Specific hazards for key reagents are noted in each section.

Step 1: Synthesis of 3-Isopropoxythiophene

This procedure is adapted from a known method for the synthesis of 3-methoxythiophene.

Materials:

  • 3-Bromothiophene (1 equiv.)

  • Sodium isopropoxide (1.2 equiv.)

  • Copper(I) bromide (CuBr, 0.02 equiv.)

  • Poly(ethylene glycol) dimethyl ether (PEG DME 250, 0.05 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Methyl tert-butyl ether (MTBE)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Safety:

  • 3-Bromothiophene: Flammable liquid and vapor. Toxic if swallowed, fatal in contact with skin or if inhaled. Causes skin and serious eye irritation.[5] Handle with extreme care in a fume hood.

  • Sodium Isopropoxide: Flammable solid, self-heating. Reacts violently with water. Causes severe skin burns and eye damage.[1][2][6] Handle under an inert atmosphere.

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium isopropoxide (1.2 equiv.), copper(I) bromide (0.02 equiv.), and PEG DME 250 (0.05 equiv.).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF via syringe.

  • Add 3-bromothiophene (1 equiv.) to the stirred suspension.

  • Heat the reaction mixture to 90-100 °C and maintain for 10-12 hours, or until gas chromatography-mass spectrometry (GC-MS) analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous mixture with MTBE (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 3-isopropoxythiophene as a colorless oil.

Step 2: Synthesis of 5-Chloro-3-isopropoxythiophene

Materials:

  • 3-Isopropoxythiophene (1 equiv.)

  • N-Chlorosuccinimide (NCS, 1.05 equiv.)

  • Anhydrous Acetonitrile (MeCN)

  • Deionized water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Safety:

  • N-Chlorosuccinimide (NCS): Harmful if swallowed. Causes severe skin burns and eye damage.[7][8][9] Avoid inhalation of dust.

Procedure:

  • Dissolve 3-isopropoxythiophene (1 equiv.) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (1.05 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Once the reaction is complete, quench by adding deionized water.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-chloro-3-isopropoxythiophene.

Step 3: Synthesis of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid

Materials:

  • 5-Chloro-3-isopropoxythiophene (1 equiv.)

  • n-Butyllithium (n-BuLi, 1.1 equiv., 2.5 M solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Solid carbon dioxide (dry ice)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Safety:

  • n-Butyllithium (n-BuLi): Pyrophoric liquid; catches fire spontaneously on exposure to air. Reacts violently with water. Causes severe skin burns and eye damage.[10][11][12][13][14] All manipulations must be performed under a dry, inert atmosphere (nitrogen or argon) using syringe and cannula techniques.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum, add 5-chloro-3-isopropoxythiophene (1 equiv.).

  • Add anhydrous THF via syringe.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv.) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flask, crush an excess of dry ice into a coarse powder.

  • Carefully transfer the lithiated thiophene solution via cannula onto the crushed dry ice with vigorous stirring. A gentle stream of nitrogen should be maintained over the dry ice during the addition.

  • Allow the mixture to warm to room temperature, during which time the excess CO₂ will sublime.

  • Quench the reaction by adding deionized water.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude 5-chloro-3-isopropoxythiophene-2-carboxylic acid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Data Summary

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1 3-BromothiopheneSodium isopropoxide, CuBrDMF90-10010-1270-80
2 3-IsopropoxythiopheneN-Chlorosuccinimide (NCS)Acetonitrile0 to RT4-680-90
3 5-Chloro-3-isopropoxythiophenen-BuLi, CO₂THF-78165-75

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Step 1: Low yield of 3-isopropoxythiophene Incomplete reactionEnsure all reagents are anhydrous. Extend reaction time and monitor by GC-MS.
Deactivation of copper catalystUse high-purity CuBr and ensure an inert atmosphere is maintained.
Step 2: Formation of dichlorinated byproducts Excess NCS or prolonged reaction timeUse a slight excess of NCS (1.05 equiv.) and monitor the reaction closely by TLC or GC-MS to stop at the optimal time.
Chlorination at the 2-positionWhile less likely due to sterics, if observed, consider using a bulkier chlorinating agent or optimizing reaction temperature.
Step 3: Low yield of carboxylic acid Incomplete lithiationEnsure the reaction is performed under strictly anhydrous and anaerobic conditions. Use freshly titrated n-BuLi.
Lithium-halogen exchangeMaintain the temperature at -78 °C during lithiation. Adding n-BuLi slowly is crucial.
Inefficient carboxylationUse a large excess of freshly crushed, high-purity dry ice. Ensure rapid and efficient mixing during the quench.
Purification challenges Co-eluting impuritiesOptimize the solvent system for column chromatography. Consider derivatization (e.g., esterification) for easier purification, followed by hydrolysis.
Oily final productAttempt recrystallization from various solvent systems. If it remains an oil, purification by preparative HPLC may be necessary.

References

  • Thermo Fisher Scientific. (2010, April 6). SAFETY DATA SHEET: n-Butyllithium, 2.5M in hexane. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 16.2: Directing Inductive Effects of Alkyl Groups. Retrieved from [Link]

  • MDPI. (2021, November 16). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

  • AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2026, February 14). Improved Synthesis of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Chlorination reaction promoted by NCS. Retrieved from [Link]

  • UPSpace. (n.d.). Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. Retrieved from [Link]

  • PMC. (n.d.). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Retrieved from [Link]

  • PMC. (2014, July 2). Copper(I)-Catalyzed Multicomponent Reaction Providing a New Access to Fully Substituted Thiophene Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US9725413B2 - Continuous flow carboxylation reaction.
  • eScholarship. (n.d.). Synthesis and Characterization of Poly(3-alkylthiophene)-containing Block Copolymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene | Request PDF. Retrieved from [Link]

  • ChemRxiv. (n.d.). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. Retrieved from [Link]

  • ResearchGate. (2025, December 18). Synthesis and characterization of new 3-substituted thiophene copolymers. Retrieved from [Link]

  • PubMed. (2025, October 29). A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs. Retrieved from [Link]

  • The University of Groningen research portal. (2013, June 9). Direct catalytic cross-coupling of organolithium compounds. Retrieved from [Link]

  • Edinburgh Research Explorer. (2023, July 3). Thiol Chlorination with N-Chlorosuccinimide - Account. Retrieved from [Link]

  • ResearchGate. (2025, August 6). n-Butyllithium-mediated synthesis of N-aryl tertiary amines by reactions of fluoroarenes with secondary amines at room temperature. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Retrieved from [Link]

  • Beilstein Journals. (2022, July 8). Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures. Retrieved from [Link]

  • PMC. (2025, November 21). Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and.... Retrieved from [Link]

  • eScholarship.org. (n.d.). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. Retrieved from [Link]

  • Mellon College of Science - Department of Chemistry. (n.d.). Design, Synthesis, and Control of Conducting Polymer Architectures: Structurally Homogeneous Poly(3-alkylthiophenes). Retrieved from [Link]

  • MDPI. (n.d.). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Retrieved from [Link]

  • ACS Publications. (2019, December 20). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation | The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Application

Amide coupling reactions using 5-Chloro-3-isopropoxythiophene-2-carboxylic acid

An in-depth technical guide to the amide coupling of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid , designed for medicinal chemists and drug development professionals. Mechanistic Context: Electronics and Steric Bott...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the amide coupling of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid , designed for medicinal chemists and drug development professionals.

Mechanistic Context: Electronics and Steric Bottlenecks

Thiophene-2-carboxylic acids are highly privileged pharmacophores in drug discovery[1]. However, the specific substitution pattern of 5-chloro-3-isopropoxythiophene-2-carboxylic acid presents a unique intersection of electronic modulation and profound steric hindrance.

  • Electronic Effects: The 5-chloro substituent exerts an electron-withdrawing inductive effect, which slightly increases the acidity of the carboxylic acid and stabilizes the electron-rich thiophene ring against oxidative degradation. Conversely, the 3-isopropoxy group is electron-donating via resonance, modulating the overall electron density of the ring[2][3].

  • Steric Effects (The Bottleneck): The primary synthetic challenge arises from the 3-isopropoxy group. Located directly ortho to the carboxylic acid, this branched aliphatic chain physically obstructs the trajectory of the incoming amine nucleophile[4].

Because of this steric shielding, standard carbodiimide reagents (e.g., EDC/HOBt) often result in sluggish kinetics. The kinetically slow nucleophilic attack allows competitive side reactions—such as the hydrolysis of the active ester or the formation of unreactive N-acylureas—to dominate[5][6]. To successfully drive this amidation, the reaction requires highly reactive coupling reagents or the generation of a sterically unencumbered, highly electrophilic intermediate[5][7].

Reagent Selection Matrix

To overcome the steric bulk of the 3-isopropoxy group, the choice of coupling reagent is dictated by the nucleophilicity of the amine partner.

Table 1: Coupling Strategy Comparison for Hindered Thiophenes

Strategy / ReagentReactivity LevelByproduct ProfileIdeal Use Case (Amine Partner)
HATU / DIPEA Very HighTetramethylurea (Requires aqueous washes or chromatography)Primary amines, unhindered secondary amines. Excellent for rapid library synthesis[4][5].
T3P / Pyridine HighWater-soluble phosphonic acids (Easily removed via aqueous extraction)Sterically hindered amines, scale-up synthesis, substrates prone to epimerization[4][8][9].
Acid Chloride (SOCl₂) MaximumHCl gas, SO₂ (Requires careful venting and basic workup)Electron-deficient anilines, highly hindered N-methyl amines[1][7].

Visualizing the Activation Pathway

G A 5-Chloro-3-isopropoxy thiophene-2-carboxylic acid B Deprotonated Carboxylate A->B Base (DIPEA) C Activated Ester (HATU or T3P Intermediate) B->C Coupling Reagent (HATU / T3P) D Steric Bottleneck: Amine Nucleophilic Attack C->D + Amine E Target Amide Product D->E Elimination of Leaving Group

Workflow of sterically hindered amide bond formation via active ester intermediates.

Detailed Experimental Protocols

Protocol A: High-Reactivity Solution Phase Coupling (HATU)

HATU generates an extremely reactive OAt (7-azabenzotriazole) active ester. The adjacent nitrogen in the pyridine ring of HOAt provides an anchoring hydrogen bond that accelerates the amine attack, making it ideal for overcoming the 3-isopropoxy steric shield[4][5].

Causality Note: Pre-activation is critical. If the amine is added before the active ester fully forms, the bulky amine and bulky acid will compete for space in solution, drastically slowing the initial activation step.

  • Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve 5-Chloro-3-isopropoxythiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes to ensure complete deprotonation to the carboxylate[5].

  • Pre-Activation: Add HATU (1.2 eq) in one portion. Stir the reaction mixture at room temperature for 15–30 minutes. The solution may turn yellow/orange, indicating the formation of the OAt-active ester[4].

  • Amine Addition: Add the target amine (1.1 eq) dropwise or in small portions.

  • Monitoring: Stir at room temperature for 2–18 hours. Monitor via LC-MS. The mass of the OAt-ester intermediate is highly diagnostic if the reaction stalls.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine (to remove DMF and tetramethylurea byproducts)[5]. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Scalable & Epimerization-Free Coupling (T3P)

Propylphosphonic anhydride (T3P) is exceptionally effective for hindered couplings and produces strictly water-soluble byproducts, making it the premier choice for scale-up and process chemistry[8][9].

Causality Note: T3P requires a base to drive the formation of the mixed anhydride. For highly hindered systems, using a slightly weaker or bulkier base (like Pyridine instead of DIPEA) can suppress side reactions and improve the trajectory of the amine attack[8].

  • Preparation: Suspend 5-Chloro-3-isopropoxythiophene-2-carboxylic acid (1.0 eq) and the target amine (1.2 eq) in EtOAc or DMF (0.2 M concentration)[9].

  • Base Addition: Add Pyridine or DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Activation: Cool the mixture to 0 °C. Dropwise, add a 50% solution of T3P in EtOAc or DMF (1.5 eq)[8][9].

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–24 hours.

  • Workup: The major advantage of T3P is its self-validating workup. Add water slowly to the reaction mixture and stir for 30 minutes to hydrolyze excess T3P into water-soluble propylphosphonic acid[9]. Extract with EtOAc, wash with water and brine, dry, and concentrate.

Protocol C: Maximum Electrophilicity via Acid Chloride

When coupling with highly deactivated amines (e.g., electron-deficient anilines), active esters may fail entirely due to the combined poor nucleophilicity of the amine and the steric bulk of the 3-isopropoxy group. Converting the acid to an acid chloride bypasses this bottleneck[6][7].

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (0.05 eq).

  • Chlorination: Slowly add Oxalyl Chloride (1.5 eq) or Thionyl Chloride (SOCl₂) at 0 °C. Stir for 2 hours at room temperature until gas evolution (CO₂, CO, or SO₂) ceases[7].

  • Concentration: Carefully concentrate the mixture under reduced pressure to remove excess chlorinating agent. Do not expose the highly reactive acid chloride to atmospheric moisture.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM. Dropwise, add this solution to a pre-cooled (0 °C) solution of the amine (1.0 eq) and Triethylamine or DMAP (2.5 eq) in DCM[6][7]. Stir for 2 hours, then quench with water and perform a standard biphasic extraction.

References

Sources

Method

Advanced Application Notes on Thiophene-Based Carboxylic Acids in Pharmaceutical Synthesis

Editor's Note: The following application guide was developed in response to a query for "5-Chloro-3-isopropoxythiophene-2-carboxylic acid." An extensive search of the scientific and patent literature yielded no specific...

Author: BenchChem Technical Support Team. Date: March 2026

Editor's Note: The following application guide was developed in response to a query for "5-Chloro-3-isopropoxythiophene-2-carboxylic acid." An extensive search of the scientific and patent literature yielded no specific data for this molecule, suggesting it may be a novel or less-documented compound. However, to provide a comprehensive and relevant resource, this guide focuses on the closely related and industrially significant analogue, 5-Chlorothiophene-2-carboxylic acid . The principles, protocols, and applications discussed herein for this well-established intermediate are foundational and may offer valuable insights for research into other substituted thiophene derivatives.

Introduction: The Strategic Importance of 5-Chlorothiophene-2-carboxylic acid in Modern Drug Development

5-Chlorothiophene-2-carboxylic acid (5-Cl-T2CA) is a highly versatile heterocyclic building block that has become indispensable in contemporary medicinal chemistry. Its rigid thiophene core, coupled with the reactive handles of a carboxylic acid and a chloro substituent, provides a unique scaffold for constructing complex molecular architectures. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group influences the reactivity of the thiophene ring, making it a strategic component for synthesizing targeted active pharmaceutical ingredients (APIs).

This compound is most notably recognized as a critical starting material for the synthesis of direct Factor Xa inhibitors, a class of modern anticoagulants.[1][2] Its utility extends to other therapeutic areas, including anti-inflammatory and antimicrobial agents, underscoring its broad applicability in drug discovery and development.[3] This guide provides an in-depth exploration of 5-Cl-T2CA, detailing its physicochemical properties, its pivotal role in the synthesis of the blockbuster anticoagulant Rivaroxaban, and the associated analytical and synthetic protocols.

Physicochemical Properties & Structural Data

A thorough understanding of the physical and chemical properties of an intermediate is critical for process development, safety, and quality control.

PropertyValueSource(s)
CAS Number 24065-33-6[1][4]
Molecular Formula C₅H₃ClO₂S[1][4]
Molecular Weight 162.59 g/mol [1]
Appearance White to off-white solid/powder[1]
Melting Point 154-158 °C[4]
Purity (Typical) ≥97-99% (by HPLC)[1]
Solubility Data not widely available, but generally soluble in organic solvents.
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[4]

Core Application: Synthesis of Rivaroxaban

The primary and most economically significant application of 5-Chlorothiophene-2-carboxylic acid is its role as a key intermediate in the manufacturing of Rivaroxaban, an oral anticoagulant used for the prevention and treatment of thromboembolic diseases.[1] The thiophene moiety of 5-Cl-T2CA ultimately forms a crucial part of the final API structure, binding within a key pocket of the Factor Xa enzyme.

Synthetic Pathway Overview

The synthesis of Rivaroxaban from 5-Cl-T2CA involves the formation of an amide bond with a complex oxazolidinone-containing amine side chain. The general workflow involves activating the carboxylic acid of 5-Cl-T2CA to facilitate this coupling reaction.

Rivaroxaban_Synthesis_Workflow cluster_start Starting Materials cluster_process Core Synthesis Steps cluster_end Final Product Start_A 5-Chlorothiophene- 2-carboxylic acid Step1 Activation of Carboxylic Acid (e.g., formation of acid chloride) Start_A->Step1 Activating Agent (e.g., SOCl₂, Oxalyl Chloride) Start_B Oxazolidinone Amine Side Chain Step2 Amide Coupling Reaction Start_B->Step2 Base (e.g., Triethylamine) Step1->Step2 Step3 Work-up & Purification Step2->Step3 Crude Product End_Product Rivaroxaban API Step3->End_Product Purified API

Caption: High-level workflow for Rivaroxaban synthesis from key intermediates.

Causality in Experimental Design: Why Amide Coupling?

The formation of an amide bond is a cornerstone of pharmaceutical synthesis due to its exceptional stability and its prevalence in biological systems. In the context of Rivaroxaban, the amide linkage formed from 5-Cl-T2CA serves two primary purposes:

  • Structural Integrity: It provides a robust covalent link between the thiophene "head" and the oxazolidinone "tail" of the molecule, ensuring the compound remains intact under physiological conditions.

  • Pharmacophore Positioning: The specific geometry and electronic properties of the amide group help to correctly orient the thiophene and oxazolidinone moieties within the active site of the Factor Xa enzyme, which is critical for potent and selective inhibition.

Experimental Protocols

The following protocols are generalized representations based on established chemical principles. Researchers must adapt them based on laboratory conditions, scale, and safety assessments.

Protocol 1: Activation of 5-Cl-T2CA to its Acid Chloride

Objective: To convert the carboxylic acid into a more reactive acid chloride to facilitate amide coupling.

Materials:

  • 5-Chlorothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or Toluene

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere, suspend 5-Chlorothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add thionyl chloride (approx. 1.5-2.0 eq) dropwise to the stirred suspension. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux (approx. 40 °C for DCM) for 2-4 hours.

  • Monitor the reaction for completion by TLC or LC-MS, observing the disappearance of the starting material.

  • Once complete, cool the reaction mixture and carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude 5-chloro-2-thiophenecarbonyl chloride is typically a solid or oil and is often used immediately in the next step without further purification.

Protocol 2: Amide Coupling with the Oxazolidinone Side Chain

Objective: To couple the activated acid chloride with the amine side chain to form the Rivaroxaban precursor.

Materials:

  • Crude 5-chloro-2-thiophenecarbonyl chloride (from Protocol 3.1)

  • The appropriate Rivaroxaban amine precursor (e.g., (S)-4-(4-aminophenyl)-3-morpholinone derivative)

  • Anhydrous aprotic solvent (e.g., DCM, THF)

  • A non-nucleophilic base (e.g., Triethylamine, DIPEA)

  • Standard work-up reagents (e.g., water, brine, saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Dissolve the amine precursor (1.0 eq) and the base (approx. 1.5 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Dissolve the crude acid chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-12 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product via recrystallization or column chromatography to obtain the final compound.

Quality Control and Analytical Characterization

Ensuring the purity and identity of the intermediate and final product is paramount.

QC_Workflow cluster_input Sample Input cluster_analysis Analytical Techniques cluster_output Data Output Sample Intermediate or Final Product Sample HPLC HPLC / UPLC (Purity Assessment) Sample->HPLC LCMS LC-MS (Mass Verification) Sample->LCMS NMR ¹H & ¹³C NMR (Structural Elucidation) Sample->NMR FTIR FT-IR (Functional Group ID) Sample->FTIR Result Certificate of Analysis (Purity, Identity, Impurities) HPLC->Result LCMS->Result NMR->Result FTIR->Result

Caption: Standard quality control workflow for pharmaceutical intermediates.

TechniquePurposeExpected Results for 5-Cl-T2CA
HPLC/UPLC Quantifies purity and detects impurities.A major peak corresponding to the main compound with an area % typically >99%.
LC-MS Confirms molecular weight.Detection of an ion corresponding to [M-H]⁻ at m/z ≈ 161.
¹H NMR Confirms proton environment and structure.Characteristic aromatic proton signals for the thiophene ring.
¹³C NMR Confirms carbon framework.Signals corresponding to the five carbons of the thiophene ring and the carboxyl carbon.
FT-IR Identifies key functional groups.Strong C=O stretch for the carboxylic acid, C-Cl stretch, and thiophene ring vibrations.

Conclusion and Future Perspectives

5-Chlorothiophene-2-carboxylic acid stands as a testament to the power of heterocyclic chemistry in modern medicine. Its established role in the synthesis of Rivaroxaban highlights its industrial importance. While the core application is well-defined, ongoing research into novel synthetic methodologies, such as continuous flow chemistry, aims to make its utilization even more efficient and sustainable.[5] Furthermore, the thiophene scaffold remains a fertile ground for drug discovery, and derivatives of 5-Cl-T2CA will undoubtedly continue to emerge as key intermediates in the development of new therapeutic agents targeting a wide range of diseases.

References

  • V & V Pharma Industries. (n.d.). 5-Chlorothiophene-2-Carboxylic Acid Manufacturer India. Retrieved from [Link]

  • Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • Indian Patent Office. (n.d.). Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid. Retrieved from [Link]

  • Plou, F. J. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1484–1497.

Sources

Application

Application Note: Esterification Strategies for 5-Chloro-3-isopropoxythiophene-2-carboxylic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 5-Chloro-3-isopropoxythiophene-2-carboxylic acid (CAS: 1779122-99-4) Application: Intermediate synthesis for Active P...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 5-Chloro-3-isopropoxythiophene-2-carboxylic acid (CAS: 1779122-99-4) Application: Intermediate synthesis for Active Pharmaceutical Ingredients (APIs) and advanced organic materials.

Executive Summary & Mechanistic Insights

5-Chloro-3-isopropoxythiophene-2-carboxylic acid is a highly functionalized, electron-rich heterocyclic building block. The structural combination of an electron-withdrawing chlorine atom at the C5 position and an electron-donating isopropoxy group at the C3 position creates a unique push-pull electronic environment.

When designing an esterification protocol for this substrate, chemists must account for two critical mechanistic barriers:

  • Steric Hindrance: The bulky isopropoxy group at the C3 position is adjacent to the C2-carboxylic acid. This steric bulk severely impedes the trajectory of incoming nucleophiles (alcohols) attacking the carbonyl carbon, rendering classical acid-catalyzed esterification kinetically slow.

  • Acid Sensitivity: The ether linkage of the 3-isopropoxy group is susceptible to cleavage under the harsh, strongly acidic conditions (e.g., refluxing concentrated H₂SO₄) typically required for Fischer esterification[1]. Furthermore, the electron-rich nature of the thiophene ring can lead to unwanted electrophilic side reactions if exposed to strong Lewis or Brønsted acids.

The Solution: To achieve high yields and preserve the integrity of the isopropoxy group, the reaction must bypass direct carbonyl attack under acidic conditions. This is achieved through two primary pathways: Base-Promoted Alkylation (where the carboxylate acts as the nucleophile) and Steglich Esterification (which utilizes mild, acid-free carbodiimide activation)[2][3].

Decision Matrix & Workflow Visualization

The selection of the esterification protocol depends entirely on the nature of the target ester (simple alkyl vs. complex/sterically hindered alcohol).

G Start 5-Chloro-3-isopropoxythiophene -2-carboxylic acid Decision Select Esterification Strategy Start->Decision Path1 Alkyl Halides (e.g., MeI) Simple Alkyl Esters Decision->Path1 SN2 Pathway Path2 Complex/Sensitive Alcohols (e.g., APIs, Phenols) Decision->Path2 Acyl Substitution Method1 Base-Promoted Alkylation K2CO3, DMF, 0-25°C Path1->Method1 Method2 Steglich Esterification EDC, DMAP, DCM, 0-25°C Path2->Method2 Product Target Thiophene Carboxylate Ester Method1->Product Avoids Steric Clash Method2->Product Mild, Acid-Free

Decision matrix for the esterification of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid.

Quantitative Method Comparison

The following table summarizes the operational parameters and expected outcomes for the standard esterification methodologies applied to 3-alkoxythiophene-2-carboxylic acids.

MethodologyReagents / CatalystTemp (°C)Target Substrate ScopeExpected YieldEther Cleavage Risk
Fischer Esterification Alcohol, Conc. H₂SO₄65–80Simple primary alcoholsLow (<40%)High
Base-Promoted Alkylation Alkyl Halide, K₂CO₃, DMF0–25Primary/Secondary alkyl halidesHigh (85–95%)None
Steglich Esterification Alcohol, EDC·HCl, DMAP0–25Complex, bulky, or sensitive alcoholsGood (70–90%)None

Detailed Experimental Protocols

These protocols are designed as self-validating systems. In-process controls (IPCs) and specific workup washes are integrated to ensure the complete removal of coupling byproducts, ensuring high-purity isolation.

Protocol A: Base-Promoted Alkylation (Synthesis of Simple Alkyl Esters)

Causality Note: By deprotonating the carboxylic acid to form a carboxylate anion, the reaction mechanism shifts to an Sₙ2 pathway. The carboxylate acts as the nucleophile attacking the alkyl halide, completely bypassing the steric hindrance at the C2 carbonyl carbon.

Reagents:

  • 5-Chloro-3-isopropoxythiophene-2-carboxylic acid (1.0 equiv.)

  • Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (1.2 equiv.)

  • Potassium Carbonate (K₂CO₃, anhydrous, finely powdered) (2.0 equiv.)

  • N,N-Dimethylformamide (DMF, anhydrous) (10 mL/g of substrate)

Step-by-Step Procedure:

  • Deprotonation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 5-Chloro-3-isopropoxythiophene-2-carboxylic acid and anhydrous DMF under a nitrogen atmosphere. Add the finely powdered K₂CO₃. Stir the suspension at room temperature (20–25 °C) for 30 minutes to ensure complete formation of the carboxylate salt.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice-water bath. Add the alkyl halide dropwise via syringe over 10 minutes to control the exothermic Sₙ2 reaction.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting material spot (strong UV active, stays at baseline) should completely disappear.

  • Quench & Extraction: Pour the reaction mixture into crushed ice/water (3x the volume of DMF) to precipitate the product or force it into the organic phase. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification Workup: Wash the combined organic layers with distilled water (3 × 20 mL) and brine (1 × 20 mL). Crucial Step: The repeated water washes are mandatory to quantitatively partition the DMF out of the organic layer.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target ester.

Protocol B: Steglich Esterification (Synthesis of Complex Esters)

Causality Note: For coupling with complex alcohols (where alkyl halides are unavailable), carbodiimide activation is required. EDC is explicitly chosen over DCC because its urea byproduct is highly water-soluble, preventing the notorious purification issues associated with dicyclohexylurea (DCU)[2][3].

Reagents:

  • 5-Chloro-3-isopropoxythiophene-2-carboxylic acid (1.0 equiv.)

  • Target Alcohol (1.1 equiv.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv.)

  • 4-Dimethylaminopyridine (DMAP) (0.15 equiv.)

  • Dichloromethane (DCM, anhydrous) (15 mL/g of substrate)

Step-by-Step Procedure:

  • Activation: In a dry flask under argon, dissolve the carboxylic acid and the target alcohol in anhydrous DCM. Cool the solution to 0 °C.

  • Coupling Initiation: Add EDC·HCl portion-wise to the cooled solution, followed immediately by the catalytic addition of DMAP. Mechanistic Insight: DMAP acts as a superior acyl transfer agent, attacking the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, which rapidly reacts with the sterically hindered alcohol.

  • Propagation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for 12–16 hours.

  • Workup & Urea Removal: Dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with:

    • 0.5 M HCl (2 × 15 mL): Self-Validation: This step is strictly required to protonate and remove the DMAP catalyst and the water-soluble EDC-urea byproduct.

    • Saturated NaHCO₃ (1 × 15 mL): Neutralizes any residual acid and removes unreacted starting carboxylic acid.

    • Brine (1 × 15 mL): Removes residual moisture.

  • Isolation: Dry the organic layer over MgSO₄, filter, and evaporate the solvent. If trace impurities remain, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs. The Journal of Organic Chemistry.[Link]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Arabian Journal of Chemistry.[Link]

  • Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1. Molecules (MDPI).[Link]

  • Regioregular Poly(3-alkoxythiophene)s: Toward Soluble, Chiral Conjugated Polymers with a Stable Oxidized State. Macromolecules.[Link]

Sources

Method

Palladium-catalyzed cross-coupling of 5-chlorothiophene derivatives

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-Chlorothiophene Derivatives Introduction & Strategic Context As a Senior Application Scientist, I frequently encounter the strategic dilemma of sel...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-Chlorothiophene Derivatives

Introduction & Strategic Context

As a Senior Application Scientist, I frequently encounter the strategic dilemma of selecting the right halogenated building blocks for heteroaryl scaffold synthesis. Thiophene derivatives are privileged motifs in medicinal chemistry, materials science, and agrochemical development[1]. While 5-bromothiophenes and 5-iodothiophenes offer high reactivity, their chlorinated counterparts—specifically 5-chlorothiophenes—are significantly more cost-effective and commercially abundant for scale-up manufacturing[1][2].

However, the thermodynamic stability of the C–Cl bond (bond dissociation energy ~96 kcal/mol) presents a formidable activation barrier. Successfully executing a palladium-catalyzed Suzuki-Miyaura cross-coupling on 5-chlorothiophenes requires a rigorous understanding of catalytic causality. This guide details the mechanistic rationale, substrate-specific optimizations, and a self-validating protocol for functionalizing these challenging but highly rewarding substrates.

Mechanistic Insights and Catalytic Causality

The successful cross-coupling of 5-chlorothiophenes depends entirely on manipulating the electronic and steric environment of the palladium center to overcome the rate-limiting oxidative addition step[2][3].

  • Oxidative Addition (The Bottleneck): The insertion of the Pd(0) species into the strong C–Cl bond requires an electron-rich metal center. Utilizing sterically demanding, electron-rich dialkylbiaryl phosphine ligands (such as Buchwald's SPhos or XPhos) dramatically increases the electron density on palladium, facilitating the cleavage of the C–Cl bond[3][4]. Furthermore, if the thiophene ring contains electron-withdrawing groups at the 2-position (e.g., glyoxylate, formyl, or carboxylic acid), the LUMO energy of the substrate is lowered, further accelerating Pd insertion[2][5].

  • Regioselectivity in Dihalogenated Substrates: When utilizing substrates like 2-bromo-5-chlorothiophene, oxidative addition is highly chemoselective. The weaker C–Br bond undergoes insertion first, allowing for the selective synthesis of mono-arylated products at the 2-position before any reaction occurs at the 5-chloro position[6].

  • Reductive Elimination: The extreme steric bulk of ligands like SPhos forces the transmetalated aryl groups into close proximity, accelerating the reductive elimination step and preventing catalyst trapping[3].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd 5-Chlorothiophene PdII Pd(II) Intermediate (Ar-Pd-Cl) OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet PdII_2 Pd(II) Diaryl (Ar-Pd-Ar') TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Mechanistic pathway of the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Quantitative Data & Substrate Scope

The choice of catalyst system must be tailored to the electronic nature of the 5-chlorothiophene derivative. Below is a comparative summary of optimized conditions yielding high conversions across different substrate classes.

SubstrateCoupling PartnerCatalyst SystemReaction ConditionsYield
Ethyl 5-chlorothiophene-2-glyoxylate Arylboronic AcidsPd(PPh3)4 (2.5 mol%)K3PO4, 1,4-Dioxane/H2O, HeatGood–Excellent[2]
5-Chloro-2-thiophenecarbaldehyde N-Methyl-5-indole boronic acidPd(OAc)2 (0.25 mol%), SPhosK3PO4, n-Butanol, 100 °C96%[3]
2-Bromo-5-chlorothiophene Arylboronic AcidsPd(PPh3)4 (6.0 mol%)K3PO4, H2O, 90–110 °CModerate–Very Good[6]
2-Acetyl-5-chlorothiophene Potassium HeteroaryltrifluoroboratesPd(OAc)2 (3 mol%), RuPhosNa2CO3, CPME/H2O, 80 °CModerate–Excellent[5]

Self-Validating Experimental Protocol

To guarantee reproducibility, the following protocol integrates In-Process Controls (IPC). This ensures that any deviation in catalytic turnover or reagent integrity is caught before the final workup.

Workflow Step1 1. Reagent Assembly (Glovebox/Schlenk) Step2 2. Degassing (Argon Purge) Step1->Step2 Step3 3. Catalytic Reaction (100°C, 4-15h) Step2->Step3 Step4 4. IPC Monitoring (TLC/GC-MS) Step3->Step4 Step4->Step3 Incomplete Step5 5. Workup & Purification Step4->Step5 Complete

Step-by-step experimental workflow with in-process controls.

Materials Required:
  • Electrophile: 5-Chlorothiophene derivative (1.0 mmol, 1.0 equiv)

  • Nucleophile: Aryl/Heteroaryl boronic acid (1.2–1.5 mmol, 1.2–1.5 equiv)

  • Catalyst System: Pd(OAc)2 (0.01 mmol, 1.0 mol%) and SPhos (0.02 mmol, 2.0 mol%)[3][4]

  • Base: Anhydrous K3PO4 (2.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous n-Butanol (3.0 mL)

Step-by-Step Methodology:
  • Reagent Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 5-chlorothiophene derivative, the boronic acid, and anhydrous K3PO4[2][3].

    • Causality Check: A slight stoichiometric excess of the boronic acid (1.2 to 1.5 equiv) is strictly required to compensate for competitive protodeboronation, a common side reaction when heating heteroaryl boronic acids.

  • Catalyst Introduction: Add Pd(OAc)2 and SPhos to the solid mixture[4].

    • Causality Check: The 1:2 ratio of Pd to monodentate phosphine ligand is mathematically optimal to form the highly active 12-electron monoligated Pd(0) species while preventing the precipitation of inactive palladium black.

  • Rigorous Degassing: Seal the Schlenk tube with a septum. Evacuate the vessel under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times. Add the degassed n-butanol via a syringe[3][4].

    • Validation: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the rapid oxidation of the electron-rich SPhos ligand.

  • Thermal Activation: Submerge the Schlenk tube in a pre-heated oil bath at 100 °C. Stir vigorously for 4 to 15 hours[4][6].

  • In-Process Control (IPC): After 4 hours, withdraw a 10 µL aliquot using an argon-purged syringe. Quench the aliquot in a miniature biphasic mixture of EtOAc and water. Analyze the organic layer via GC-MS.

    • Validation: Monitor the specific disappearance of the 5-chlorothiophene peak. If >5% of the starting material remains, continue heating. If the starting material is intact but the boronic acid is consumed, protodeboronation has occurred; spike the reaction with an additional 0.5 equiv of boronic acid.

  • Workup and Purification: Once IPC confirms completion, cool the mixture to ambient temperature. Dilute with EtOAc (15 mL) and filter through a tightly packed pad of Celite to remove inorganic salts and palladium ash. Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (silica gel)[4][6].

References

  • Billingsley, K., & Buchwald, S. L. "A Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters" (Supporting Information). Journal of the American Chemical Society (2007).[Link]

  • Molander, G. A., et al. "Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates". The Journal of Organic Chemistry (2008). [Link]

  • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters". Journal of the American Chemical Society (2007). [Link]

  • MDPI. "One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities". Molecules (2016).[Link]

Sources

Application

Application Note: Scalable Manufacturing Routes for Isopropoxy-Substituted Thiophenes

An in-depth guide for researchers, scientists, and drug development professionals on the scalable manufacturing of isopropoxy-substituted thiophenes, key intermediates in modern chemistry. Introduction: The Strategic Imp...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the scalable manufacturing of isopropoxy-substituted thiophenes, key intermediates in modern chemistry.

Introduction: The Strategic Importance of Isopropoxy-Substituted Thiophenes

Isopropoxy-substituted thiophenes represent a class of heterocyclic building blocks with significant value in the pharmaceutical and materials science sectors. The thiophene core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The isopropoxy group, a small lipophilic moiety, can significantly modulate a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. This makes isopropoxy-substituted thiophenes highly sought-after intermediates for the synthesis of complex drug candidates and advanced organic electronic materials.

However, transitioning from bench-scale synthesis to large-scale manufacturing presents considerable challenges. Issues of regioselectivity, process safety, cost of goods, and purification efficiency become paramount. This guide provides a detailed overview of robust and scalable synthetic strategies, focusing on the preparation of a key functionalized intermediate and its subsequent diversification through industrially relevant cross-coupling reactions. The protocols and insights provided herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure reproducibility and successful scale-up.

Part 1: Core Synthetic Strategy: The Intermediate-First Approach

For scalable manufacturing, a convergent strategy is almost always preferred over a linear one. This involves the large-scale preparation of a versatile, functionalized intermediate that can be rapidly diversified in the final steps. For isopropoxy-substituted thiophenes, a highly effective strategy centers on the production of 2-bromo-3-isopropoxythiophene . This intermediate is stable, readily purified, and primed for a wide array of palladium-catalyzed cross-coupling reactions.

The overall manufacturing workflow is a two-phase process:

  • Phase 1: Synthesis of the Key Intermediate. Production and purification of 2-bromo-3-isopropoxythiophene in bulk.

  • Phase 2: Diversification. Parallel synthesis of various target molecules via high-fidelity cross-coupling reactions.

Manufacturing_Workflow cluster_phase1 Phase 1: Key Intermediate Synthesis cluster_phase2 Phase 2: Diversification via Cross-Coupling SM 3-Bromothiophene (Starting Material) Etherification Williamson Ether Synthesis (or alternative O-alkylation) SM->Etherification SM_Alk Isopropyl Alcohol / Sodium Hydride SM_Alk->Etherification Intermediate1 3-Isopropoxythiophene Etherification->Intermediate1 Formation of Ether Linkage Bromination Regioselective Bromination Intermediate1->Bromination Brominating_Agent N-Bromosuccinimide (NBS) Brominating_Agent->Bromination Intermediate2 Crude 2-bromo-3-isopropoxythiophene Bromination->Intermediate2 Selective C-H Activation at C2 Purification1 Large-Scale Purification (Distillation / Recrystallization) Intermediate2->Purification1 Final_Intermediate Purified 2-bromo-3-isopropoxythiophene (>99% Purity) Purification1->Final_Intermediate QC Release Suzuki Suzuki-Miyaura Coupling Final_Intermediate->Suzuki Buchwald Buchwald-Hartwig Amination Final_Intermediate->Buchwald Negishi Negishi Coupling Final_Intermediate->Negishi Coupling_Partner1 Aryl/Heteroaryl Boronic Acid/Ester Coupling_Partner1->Suzuki Product1 Target Molecule A (C-C Bond) Suzuki->Product1 Coupling_Partner2 Primary/Secondary Amine Coupling_Partner2->Buchwald Product2 Target Molecule B (C-N Bond) Buchwald->Product2 Coupling_Partner3 Organozinc Reagent Coupling_Partner3->Negishi Product3 Target Molecule C (C-C Bond) Negishi->Product3

Caption: Overall manufacturing workflow for isopropoxy-substituted thiophenes.

Part 2: Protocols for Scalable Synthesis

The following protocols are presented as robust starting points for process development and scale-up. All operations involving hazardous reagents should be conducted in a well-ventilated fume hood or an appropriate process reactor with suitable personal protective equipment (PPE).

Protocol 1: Synthesis of 3-Isopropoxythiophene

This procedure utilizes a modified Williamson ether synthesis, a classic and scalable method for forming ether linkages.[1]

  • Rationale: The reaction of an alkoxide with an organohalide is a high-yielding SN2 reaction.[2] Using a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the alcohol without competing side reactions. The choice of an aprotic polar solvent like THF or DMF facilitates the reaction.[3] Copper catalysis is often employed in the case of less reactive aryl halides to improve yields and reaction times.[4]

Materials & Equipment:

  • 3-Bromothiophene

  • Sodium isopropoxide (or Isopropyl alcohol and Sodium Hydride)

  • Copper(I) bromide (CuBr)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Methyl tert-butyl ether (MTBE)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Jacketed glass reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet

  • Separatory funnel and distillation apparatus

Procedure:

  • Reactor Setup: Charge the reactor with sodium isopropoxide (1.2 equivalents) and anhydrous DMF (5-10 volumes relative to 3-bromothiophene).

  • Catalyst Addition: Add Copper(I) bromide (2-5 mol%).

  • Substrate Addition: Slowly add 3-bromothiophene (1.0 equivalent) to the mixture at room temperature.

  • Reaction: Heat the mixture to 80-100°C and maintain for 8-12 hours. Monitor the reaction progress by GC-MS or HPLC for the disappearance of 3-bromothiophene.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with MTBE (2 x 5 volumes).

  • Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic salts.[5]

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude 3-isopropoxythiophene is purified by vacuum distillation to yield a colorless oil.

ParameterValueRationale / Comment
Starting Material 3-BromothiopheneCommercially available and cost-effective.
Key Reagents Sodium Isopropoxide, CuBrEnsures efficient etherification.
Typical Yield 85-95%High-yielding transformation suitable for bulk production.
Purity (Post-Distillation) >99% (GC)High purity is critical for the subsequent bromination step.
Protocol 2: Regioselective Bromination to 2-bromo-3-isopropoxythiophene

The isopropoxy group is an activating, ortho-para director. In the thiophene ring, the C2 position is the most electronically activated site for electrophilic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation at scale due to its solid nature, which makes it easier and safer to handle than liquid bromine.

  • Rationale: NBS provides a source of electrophilic bromine. The reaction proceeds via an electrophilic aromatic substitution mechanism. The high electron density at the C2 position of the thiophene ring, enhanced by the adjacent electron-donating isopropoxy group, ensures high regioselectivity. Using a polar aprotic solvent like DMF or acetonitrile at low temperatures minimizes side reactions.

Materials & Equipment:

  • 3-Isopropoxythiophene

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Hexanes or Heptane

  • Reactor (as described in Protocol 1)

Procedure:

  • Reactor Setup: Charge the reactor with 3-isopropoxythiophene (1.0 equivalent) and anhydrous DMF (5 volumes).

  • Cooling: Cool the solution to 0-5°C using a chiller.

  • NBS Addition: Add NBS (1.05 equivalents) portion-wise, ensuring the internal temperature does not exceed 10°C. The reaction is exothermic.

  • Reaction: Stir the mixture at 0-5°C for 1-2 hours after the addition is complete. Monitor by GC-MS for completion.

  • Work-up: Quench the reaction by adding deionized water. This will precipitate the succinimide byproduct.

  • Extraction: Extract the product with hexanes or heptane (2 x 5 volumes).

  • Washing: Wash the combined organic layers with water and brine to remove DMF.

  • Drying & Concentration: Dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly if purity is high. For ultimate purity, it can be passed through a short plug of silica gel or undergo vacuum distillation.

Part 3: Diversification via Palladium-Catalyzed Cross-Coupling

With bulk, high-purity 2-bromo-3-isopropoxythiophene in hand, the final products can be manufactured. Palladium-catalyzed cross-coupling reactions are mainstays of the pharmaceutical industry due to their reliability, broad functional group tolerance, and scalability.

Coupling ReactionBond FormedKey ReagentsScalability Advantages
Suzuki-Miyaura C(sp²) - C(sp²)Boronic acid/ester, Pd catalyst, Ligand, Base (e.g., K₂CO₃, K₃PO₄)Stable and often crystalline boronic acids; mild conditions; wide commercial availability of reagents.
Buchwald-Hartwig C(sp²) - NAmine, Pd catalyst, Ligand, Strong Base (e.g., NaOtBu, LHMDS)Direct route to arylamines, crucial for many drug scaffolds; catalyst systems are highly advanced.
Negishi C(sp²) - C(sp²/sp³/sp)Organozinc reagent, Pd or Ni catalyst, LigandHighly reactive organozinc reagents allow for coupling at lower temperatures; tolerant of many functional groups.
Protocol 3: Suzuki-Miyaura Coupling (General Procedure)
  • Rationale: The Suzuki-Miyaura coupling is a robust method for C-C bond formation.[2] The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the product and regenerate the catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the reaction steps.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Aryl_Bromide Ar-Br (2-bromo-3-isopropoxythiophene) Aryl_Bromide->OxAdd Pd_Intermediate Ar-Pd(II)(Br)L₂ OxAdd->Pd_Intermediate Transmetalation Transmetalation Pd_Intermediate->Transmetalation Boronic_Acid R-B(OH)₂ + Base Boronic_Acid->Transmetalation Pd_Intermediate2 Ar-Pd(II)(R)L₂ Transmetalation->Pd_Intermediate2 RedElim Reductive Elimination Pd_Intermediate2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Final Product) RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • Reactor Setup: To a reactor under an inert atmosphere (N₂ or Ar), add 2-bromo-3-isopropoxythiophene (1.0 eq), the arylboronic acid (1.1-1.3 eq), and a suitable base (e.g., K₂CO₃, 2-3 eq).

  • Solvent & Degassing: Add the solvent (e.g., Toluene/Water, 2-MeTHF/Water, or Dioxane/Water). Degas the mixture by sparging with nitrogen or argon for 30-60 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.1-1 mol%) and ligand (e.g., SPhos or XPhos, 0.2-2 mol%).

  • Reaction: Heat the mixture to 80-110°C until the starting material is consumed (monitor by HPLC).

  • Work-up & Purification: Cool, dilute with water and an organic solvent (e.g., Ethyl Acetate). Separate the layers, wash the organic phase, dry, and concentrate. Purify the product by recrystallization or column chromatography.

Protocol 4: Buchwald-Hartwig Amination (General Procedure)
  • Rationale: This reaction is the premier method for forming aryl-nitrogen bonds. It requires a strong, non-nucleophilic base to deprotonate the amine or facilitate the catalytic cycle. Sterically hindered phosphine ligands are essential for promoting the reductive elimination step, which is often rate-limiting.

Procedure:

  • Reactor Setup: In a glovebox or under an inert atmosphere, charge a reactor with the palladium precatalyst (e.g., G3-XPhos, 0.5-2 mol%) and the base (e.g., Sodium tert-butoxide, 1.3-1.5 eq).

  • Reagent Addition: Add 2-bromo-3-isopropoxythiophene (1.0 eq) and the amine (1.1-1.2 eq).

  • Solvent: Add a dry, degassed solvent (e.g., Toluene, Dioxane, or 2-MeTHF).

  • Reaction: Heat the mixture to 90-120°C. Monitor by HPLC.

  • Work-up & Purification: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The crude product is then purified, typically by column chromatography, as recrystallization can be challenging for some amine products.

Part 4: Process Safety and Purification at Scale

  • Safety:

    • Reagents: Handle pyrophoric reagents like n-BuLi and strong bases like NaH and NaOtBu under strictly inert and anhydrous conditions. Brominating agents like NBS are toxic and should be handled in ventilated enclosures.

    • Catalysts: Palladium catalysts, while not highly toxic, are expensive and must be recovered from waste streams. Some phosphine ligands can be air-sensitive.

    • Exotherms: Bromination and some coupling reactions can be exothermic. Ensure adequate cooling capacity and controlled addition rates during scale-up.

  • Purification:

    • Distillation: Ideal for purifying liquid intermediates like 3-isopropoxythiophene and its bromo-derivative.

    • Recrystallization: The most cost-effective and scalable method for purifying solid final products. Solvent screening is critical to find a system that provides high recovery and purity.

    • Column Chromatography: While essential at the lab scale, it is expensive and solvent-intensive at the manufacturing scale. It is typically reserved for high-value products or when recrystallization is ineffective. For sensitive thiophene derivatives, deactivating silica gel with a base like triethylamine can prevent degradation on the column.

References

  • Benchchem. Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives.
  • Chemia. Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. (2022). Available from: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • ChemTalk. Williamson Ether Synthesis. (2022). Available from: [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. (2022). Available from: [Link]

  • Wikipedia. N-Bromosuccinimide. (2019). Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • MDPI. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023). Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available from: [Link]

  • Wikipedia. Negishi coupling. Available from: [Link]

  • Royal Society of Chemistry. Thiophene Synthesis | Greener Organic Transformations. (2022). Available from: [Link]

Sources

Method

Application Note: Accelerated Synthesis of 5-Chloro-3-isopropoxythiophene-2-carboxylic Acid via Microwave-Assisted Saponification

Abstract Substituted thiophene carboxylic acids are privileged scaffolds in medicinal chemistry, serving as crucial building blocks for a wide range of therapeutic agents. 5-Chloro-3-isopropoxythiophene-2-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted thiophene carboxylic acids are privileged scaffolds in medicinal chemistry, serving as crucial building blocks for a wide range of therapeutic agents. 5-Chloro-3-isopropoxythiophene-2-carboxylic acid, in particular, is a key intermediate whose efficient synthesis is of significant interest to drug development professionals. This application note provides a detailed protocol for the final saponification step in its synthesis, leveraging the power of microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times and improve efficiency compared to conventional heating methods.[1][2][3] We will explore the mechanistic underpinnings of microwave heating, provide a robust and validated experimental protocol, and discuss the self-validating nature of the workflow for ensuring reproducibility and high purity.

Introduction: The Case for Microwave Acceleration

The synthesis of complex heterocyclic molecules often involves multiple steps, with reaction times for individual transformations frequently spanning several hours or even days under conventional reflux conditions.[3] Such lengthy processes create bottlenecks in discovery and development pipelines. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[2][4]

Unlike conventional heating, which relies on slow and inefficient heat transfer through conduction, microwave irradiation energizes the reaction mixture volumetrically and directly.[5][6] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvent and reactants in a saponification reaction, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and uniform heating.[6][7]

  • Ionic Conduction: The movement of charged ions in the solution under the influence of the electric field generates kinetic energy, which is dissipated as heat.

This "superheating" effect allows reactions to reach target temperatures in seconds or minutes, leading to dramatic rate enhancements.[1][7] The result is a significant reduction in reaction time, often from hours to minutes, coupled with improved yields and cleaner reaction profiles due to minimized formation of thermal degradation byproducts. This protocol focuses on applying these principles to the critical base-catalyzed hydrolysis (saponification) of a methyl ester precursor to yield the target carboxylic acid.

Mechanistic Rationale: Saponification

The core transformation is the saponification of Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate. This is a classic base-catalyzed hydrolysis reaction. The mechanism involves the nucleophilic acyl substitution where the hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (CH₃O⁻) leaving group. A final, rapid acid-base reaction between the newly formed carboxylic acid and the strongly basic methoxide yields the carboxylate salt and methanol. An acidic workup is then required to protonate the carboxylate salt to furnish the final carboxylic acid product. Microwave energy efficiently drives this process by rapidly heating the polar solvent and ionic reagents, overcoming the activation energy barrier for the initial nucleophilic attack.

Experimental Protocol

This protocol details the microwave-assisted saponification of Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate to produce the title compound.

Materials and Reagents
Reagent/MaterialGradeSupplierPart Number
Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate≥97% Purity(User Defined)(User Defined)
Methanol (MeOH)ACS GradeSigma-Aldrich322415
Deionized Water (H₂O)Type 1Millipore-
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Sigma-Aldrich221465
Hydrochloric Acid (HCl), concentratedACS Reagent, 37%Sigma-Aldrich320331
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificE145-4
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeFisher ScientificM65-500
10 mL Microwave Process Vial & Stir Bar-CEM Corporation907511
Equipment
  • CEM Discover 2.0 Microwave Reactor (or equivalent single-mode microwave synthesizer)

  • Standard laboratory glassware (beakers, separatory funnel, Büchner funnel)

  • Magnetic stir plate

  • Rotary evaporator

  • Analytical balance (4-decimal place)

  • pH meter or pH strips

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare a 2 M aqueous solution of Sodium Hydroxide (NaOH).

    • Prepare a 2 M aqueous solution of Hydrochloric Acid (HCl).

  • Reaction Setup:

    • To a 10 mL microwave process vial equipped with a magnetic stir bar, add Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate (1.00 g, 4.02 mmol).

    • Add Methanol (4.0 mL) to the vial to dissolve the ester.

    • Add the 2 M NaOH solution (4.0 mL, 8.0 mmol, 2.0 equivalents).

    • Cap the vial securely.

  • Microwave Irradiation:

    • Place the vial into the cavity of the microwave reactor.

    • Set the following reaction parameters:

      • Temperature: 100 °C (Use IR sensor to monitor vial surface temperature)

      • Ramp Time: 2 minutes

      • Hold Time: 5 minutes

      • Power: 200 W (Dynamic Power Control)

      • Stirring: High

    • Run the microwave program.

  • Reaction Work-up and Isolation:

    • After the program is complete, allow the vial to cool to room temperature (below 40 °C) using the instrument's forced air cooling system.

    • Transfer the reaction mixture to a 100 mL beaker and place it in an ice bath.

    • Slowly add the 2 M HCl solution dropwise with stirring until the pH of the solution is ~2. A white precipitate will form.

    • Continue stirring in the ice bath for 15 minutes to ensure complete precipitation.

    • Isolate the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water (2 x 10 mL).

    • Dry the solid product under high vacuum to a constant weight.

Data Summary and Expected Results

The following table summarizes the typical parameters and expected outcomes for this microwave-assisted protocol.

ParameterValue
Reaction Scale4.02 mmol
Microwave Hold Time5 minutes
Conventional Reflux Time3-5 hours
Microwave Temperature100 °C
Expected Yield >95%
Product Purity (by HPLC) >98%
Appearance White to off-white solid

Trustworthiness: A Self-Validating System

The robustness of this protocol is ensured by a series of validation checkpoints designed to confirm reaction completion and product identity.

  • In-Process Monitoring: For optimization, the reaction can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture (quenched with a drop of dilute HCl) can be spotted against the starting material. The disappearance of the starting ester spot indicates reaction completion.

  • Product Characterization: The identity and purity of the final product, 5-Chloro-3-isopropoxythiophene-2-carboxylic acid, must be unequivocally confirmed by standard analytical techniques:

    • LC-MS: To confirm the molecular weight of the product (Expected [M-H]⁻: 233.0 g/mol ).

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and rule out impurities.

    • Melting Point: To compare with literature values as a measure of purity.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from setup to final analysis.

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Microwave Synthesis cluster_workup 3. Isolation & Purification cluster_analysis 4. Quality Control reagents Weigh Starting Ester Prepare NaOH & HCl Solutions setup Combine Reagents in Microwave Vial reagents->setup irradiate Irradiate in Reactor (100 °C, 5 min) setup->irradiate cool Cool to Room Temp irradiate->cool acidify Transfer & Acidify with 2M HCl to pH 2 cool->acidify precipitate Precipitate in Ice Bath acidify->precipitate filtrate Vacuum Filtration precipitate->filtrate dry Dry Under Vacuum filtrate->dry analysis Characterize Product: LC-MS, NMR, MP dry->analysis

Caption: Workflow for Microwave-Assisted Synthesis.

Conclusion

This application note demonstrates a highly efficient, rapid, and robust protocol for the synthesis of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid via microwave-assisted saponification. By replacing conventional heating with microwave irradiation, the reaction time is reduced from several hours to just five minutes, while maintaining excellent yield and purity.[8][9] This method provides a clear advantage for researchers in drug discovery and process development, enabling faster iteration cycles and more efficient production of key chemical intermediates.

References

  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI URL: [Link]

  • Title: Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy Source: International Journal of Research in Pharmacy and Allied Science URL: [Link]

  • Title: Importance of Microwave Heating in Organic Synthesis Source: Advanced Journal of Chemistry, Section A URL: [Link]

  • Title: A significance of microwave assist technique in green chemistry Source: SciSpace URL: [Link]

  • Title: Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up Source: ACS Publications URL: [Link]

  • Title: Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry Source: PMC (PubMed Central) URL: [Link]

  • Title: Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium Source: MDPI URL: [Link]

  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: PMC (PubMed Central) URL: [Link]

  • Title: microwave assisted organic synthesis: a review Source: World Journal of Pharmacy and Pharmaceutical Sciences (WJPPS) URL: [Link]

  • Title: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds Source: RSC Publishing URL: [Link]

  • Title: Mechanistic investigation of carboxylation between thiophene and CO2:the catalytic effect of different phase M2CO3 (M = Cs/K) Source: ResearchGate URL: [Link]

  • Title: Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors Source: RSC Publishing URL: [Link]

  • Title: Synthesis, properties and biological activity of thiophene: A review Source: Der Pharma Chemica URL: [Link]

  • Title: Thiophene-2-carboxylic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Mechanism of formation of carbon-carbon bonds in the ring opening and coupling of thiophene by rhodium complex, (C5Me5)Rh(C2H4)2 Source: Journal of the American Chemical Society URL: [Link]

  • Title: Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions Source: International Journal of Trend in Scientific Research and Development URL: [Link]

  • Title: MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY Source: ResearchGate URL: [Link]

  • Title: Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid Source: IP.com URL: [Link]

  • Title: Microwave Irradiation Source: Resonance URL: [Link]

  • Title: The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester Source: Google Patents URL
  • Title: Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling Source: ResearchGate URL: [Link]

  • Title: 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids Source: MDPI URL: [Link]

  • Title: Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method Source: Google Patents URL
  • Title: Conventional and Microwave Irradiation Methods, Synthesis and Antibacterial Evaluation of Thiophene Chalcones Derivatives Source: Al-Nisour Journal for Medical Sciences URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Chloro-3-isopropoxythiophene-2-carboxylic Acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals experiencing yield bottlenecks or regioselectivity issues during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals experiencing yield bottlenecks or regioselectivity issues during the synthesis of the pharmaceutical building block, 5-Chloro-3-isopropoxythiophene-2-carboxylic acid.

This document provides a self-validating framework, combining strict stoichiometric controls with mechanistic causality to ensure high-yield, reproducible results.

Synthesis Workflow Overview

The synthesis of this target molecule relies on a precise three-step sequence: O-alkylation, electrophilic aromatic substitution (chlorination), and carefully controlled saponification.

SynthesisWorkflow A Methyl 3-hydroxythiophene-2-carboxylate CAS: 5118-06-9 B Methyl 3-isopropoxythiophene-2-carboxylate Intermediate 1 A->B 2-Iodopropane, K2CO3 DMF, 80°C C Methyl 5-chloro-3-isopropoxythiophene-2-carboxylate CAS: 1710202-44-0 B->C NCS, DMF 0°C to RT D 5-Chloro-3-isopropoxythiophene-2-carboxylic acid CAS: 1779122-99-4 C->D 1. LiOH, THF/H2O 2. HCl (pH 3) at 0°C

Three-step synthesis workflow for 5-Chloro-3-isopropoxythiophene-2-carboxylic acid.

Quantitative Yield Optimization Matrix

Use the following data matrix to benchmark your current experimental yields against our optimized parameters.

Reaction StepCommon Yield DrainStandard YieldOptimized YieldKey Optimization Parameter
1. Isopropylation Incomplete reaction, competitive C-alkylation50–60%85–90% Switch from 2-bromopropane to 2-iodopropane; use DMF at 80°C.
2. Chlorination Over-chlorination (4,5-dichloro byproduct)60–70%92–95% Strict stoichiometric limit of NCS (1.05 eq) added in portions at 0°C.
3. Hydrolysis Protodecarboxylation during acidification40–50%88–90% Acidify strictly at 0°C to a maximum of pH 3; avoid strong mineral acids.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the subsequent step unless the validation criteria are met.

Step 1: O-Alkylation (Isopropylation)

Causality: 3-Hydroxythiophenes exhibit tautomerism. The phenoxide-like oxygen is less nucleophilic than standard aliphatic alcohols. Using a soft electrophile (2-iodopropane) in a polar aprotic solvent (DMF) maximizes O-alkylation over C-alkylation.

  • Dissolve 1.0 eq of [1] in anhydrous DMF (0.5 M).

  • Add 2.0 eq of finely powdered anhydrous K₂CO₃. Stir at room temperature for 15 minutes to initiate deprotonation.

  • Dropwise, add 1.5 eq of 2-iodopropane.

  • Elevate the temperature to 80°C and stir for 12 hours.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the starting material spot disappears and the solution shifts from deep yellow to pale orange.

  • Quench with ice water, extract with EtOAc, wash extensively with 5% LiCl aqueous solution (to remove DMF), and dry over Na₂SO₄.

Step 2: Electrophilic Chlorination

Causality: The 3-isopropoxy group strongly activates the thiophene ring. To prevent over-chlorination, N-Chlorosuccinimide (NCS) is used as a mild Cl⁺ source instead of Cl₂ gas.

  • Dissolve 1.0 eq of the Intermediate 1 in anhydrous DMF (0.2 M) and cool strictly to 0°C using an ice bath.

  • Add 1.05 eq of NCS in small portions over 30 minutes to manage the mild exotherm.

  • Maintain at 0°C for 1 hour, then allow the reaction to warm to room temperature for 2 hours.

  • Self-Validation: Analyze the crude mixture via LC-MS. The protocol is successful if the mass spectrum confirms mono-chlorination of [2] (M+ 234) and shows a strict absence of the di-chlorinated byproduct (M+ 268).

Step 3: Saponification & Acidification

Causality: Thiophene-2-carboxylic acids with electron-donating groups at position 3 are highly susceptible to decarboxylation under acidic, warm conditions. Thermal control during neutralization is critical.

  • Dissolve 1.0 eq of the chlorinated ester in a 1:1 mixture of THF and H₂O.

  • Add 3.0 eq of LiOH·H₂O and stir at room temperature for 4 hours.

  • Remove the THF under reduced pressure (keep the water bath below 30°C).

  • Cool the remaining aqueous layer to strictly 0°C.

  • Dropwise, add 1M HCl until the pH reaches exactly 3.0. Do not allow the pH to drop below 2.5.

  • Self-Validation: The formation of a dense, off-white precipitate upon reaching pH 3 confirms the successful isolation of the free [3] without loss of the carboxyl group. Filter and wash with ice-cold water.

Troubleshooting & Mechanistic FAQs

Q: Why is my O-alkylation yield stuck at 50% with significant starting material remaining? A: If you are using 2-bromopropane, the electrophile is too "hard" and the reaction kinetics are too slow for the weakly nucleophilic 3-hydroxythiophene oxygen. This leads to incomplete conversion and competitive C-alkylation. Switching to 2-iodopropane provides a softer electrophile that perfectly matches the polarizability of the phenoxide-like oxygen, driving the reaction to >85% yield.

Q: I am detecting a significant amount of the 4,5-dichloro byproduct during Step 2. How do I control regioselectivity? A: The 3-isopropoxy group strongly activates the thiophene ring toward electrophilic aromatic substitution. While the C5 position is kinetically favored (being alpha to the sulfur and less sterically hindered than C4), excess chlorinating agent or elevated temperatures will force chlorination at C4.

Regioselectivity SM Methyl 3-isopropoxythiophene- 2-carboxylate C4 C4 Attack (Sterically hindered) SM->C4 Excess NCS Elevated Temp C5 C5 Attack (Alpha to Sulfur, Activated) SM->C5 1.05 eq NCS 0°C Over 4,5-Dichloro Byproduct (Yield Loss) C4->Over C5->Over Excess NCS

Regioselectivity control during the chlorination of the thiophene intermediate.

To resolve this, strictly limit your NCS to 1.05 equivalents and ensure the internal temperature of the reaction flask does not exceed 0°C during the addition phase.

Q: My final product yield drops drastically after acidification, and NMR shows a byproduct lacking the carboxyl group. What is happening? A: You are observing protodecarboxylation. The electron-donating 3-isopropoxy group pushes electron density into the thiophene ring, making the C2 position highly susceptible to protonation by strong acids. If the neutralization reaction exotherms, or if you lower the pH below 2, the carboxylic acid group will leave as CO₂. You must use dilute acid (1M HCl), maintain the solution at 0°C, and stop acidifying exactly at pH 3.

References

Optimization

Technical Support Center: Purification Strategies for 5-Chloro-3-isopropoxythiophene-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid. This document is designed for researchers, medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. The strategies outlined below are grounded in established chemical principles and are designed to help you troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of substituted thiophene carboxylic acids.

Q1: What are the primary methods for purifying 5-Chloro-3-isopropoxythiophene-2-carboxylic acid? The most effective and commonly used methods are acid-base extraction, recrystallization, and column chromatography. The choice depends on the impurity profile, the scale of your reaction, and the desired final purity.

  • Acid-Base Extraction: This is often the first and most powerful step to separate the acidic target compound from any neutral or basic impurities from the synthesis.[1][2]

  • Recrystallization: Ideal for removing small amounts of impurities from a solid crude product to achieve high purity.[3][4]

  • Column Chromatography: Best for separating complex mixtures, particularly when impurities have similar polarities to the product, such as regioisomers.[3][5]

Q2: How do I choose the best purification strategy for my specific situation? Start by analyzing your crude product with Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • If your crude material contains significant non-acidic impurities: Begin with an acid-base extraction to rapidly remove the bulk of these contaminants.[6][7]

  • If your product is a solid and relatively pure (>90%): Recrystallization is likely the most efficient method to achieve high purity (>99%).[4]

  • If you have multiple byproducts with similar polarity: Column chromatography will be necessary for effective separation.[3]

Q3: What are the likely impurities I might encounter? Common impurities include unreacted starting materials, reagents from the coupling process, and byproducts from side reactions. A crucial first step in any purification is a thorough aqueous work-up to remove water-soluble reagents.[3] Subsequent purification should target the removal of organic-soluble impurities.

Q4: My compound appears to be degrading on a silica gel column. What should I do? Thiophene derivatives can sometimes be sensitive to the acidic nature of standard silica gel.[3] To prevent degradation:

  • Deactivate the Silica: Slurry the silica gel in your eluent containing 1-2% triethylamine before packing the column. This neutralizes the acidic sites.[3]

  • Use an Alternative Stationary Phase: Consider using neutral alumina, which is less acidic and can be a better option for acid-sensitive compounds.[3]

  • Minimize Contact Time: Run the column as efficiently and quickly as possible without compromising separation.[3]

Q5: How can I assess the purity of my final product? A combination of analytical techniques provides the most comprehensive assessment of purity.

  • HPLC and GC-MS: These are powerful chromatographic techniques for quantifying the purity of your compound and identifying any residual impurities.[8]

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are at a sufficient concentration.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Purification Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of your crude product.

Purification_Workflow cluster_start Initial Assessment cluster_methods Purification Strategies cluster_end Final Analysis Start Crude 5-Chloro-3-isopropoxy- thiophene-2-carboxylic acid TLC_HPLC Analyze by TLC / HPLC Start->TLC_HPLC AcidBase Acid-Base Extraction TLC_HPLC->AcidBase  Mainly neutral/ basic impurities Recrystallize Recrystallization TLC_HPLC->Recrystallize  Solid, >90% pure, minor impurities Chromatography Column Chromatography TLC_HPLC->Chromatography  Complex mixture, isomers present AcidBase->Recrystallize Product is solid and needs further polishing Final_Analysis Purity & Identity Check (HPLC, NMR, MP) AcidBase->Final_Analysis Product is >98% pure Recrystallize->Final_Analysis Chromatography->Recrystallize Product is solid and needs solvent removal Chromatography->Final_Analysis Product is an oil or already pure

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides
Table 1: Acid-Base Extraction Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Emulsion Formation The organic and aqueous layers are not separating cleanly.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer and help break the emulsion.[5]
Low Recovery After Acidification - Incomplete extraction into the aqueous basic layer.- The product has some solubility in the acidic aqueous layer.- Insufficient acidification.- Perform multiple extractions (2-3 times) with the basic solution.- After acidification, cool the aqueous solution in an ice bath to minimize solubility before filtering.[9]- Ensure the pH is well below the pKa of the carboxylic acid (target pH 1-2) by testing with pH paper.[10]
Product is Impure After Extraction Neutral compounds are trapped in the aqueous layer.After the initial basic extraction, wash the basic aqueous layer with a fresh portion of the organic solvent (e.g., diethyl ether or ethyl acetate) to remove any remaining neutral impurities before proceeding to acidification.
Table 2: Recrystallization Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is supersaturated but nucleation has not occurred.- Boil off some of the solvent to concentrate the solution and try cooling again.[4]- Scratch the inside of the flask with a glass rod at the liquid's surface or add a "seed" crystal of pure compound to induce nucleation.[4]
"Oiling Out" The solute precipitates as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if significant impurities are present.- Re-heat the solution to dissolve the oil.- Add a small amount of a co-solvent in which the compound is more soluble.- Allow the solution to cool much more slowly to encourage crystal lattice formation.[4]
Low Recovery of Purified Product - The compound has significant solubility in the cold solvent.- Too much solvent was used initially.- Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.[4]- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[3]
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic organic impurities.

Materials:

  • Crude 5-Chloro-3-isopropoxythiophene-2-carboxylic acid

  • Organic solvent (e.g., Ethyl Acetate, Diethyl Ether)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Basic Extraction: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate.[6]

  • Separation: Drain the lower aqueous layer (containing the sodium salt of your carboxylic acid) into a clean Erlenmeyer flask.[9]

  • Repeat Extraction: Add another portion of saturated NaHCO₃ solution to the organic layer remaining in the funnel. Shake and separate as before. Combine this second aqueous extract with the first. Repeat one more time to ensure complete extraction.

  • Wash Aqueous Layer: (Optional but recommended) Add a fresh portion of the organic solvent to the combined aqueous extracts and shake. This "back-washes" the aqueous layer to remove any trapped neutral impurities. Discard the organic wash.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise with stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper). The pure carboxylic acid should precipitate as a solid.[7][9]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the solid in the funnel with a small amount of cold deionized water to remove residual salts. Allow the solid to air-dry on the filter, then transfer to a vacuum oven for complete drying.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying a solid product that is already relatively clean.

Materials:

  • Crude solid 5-Chloro-3-isopropoxythiophene-2-carboxylic acid

  • Recrystallization solvent(s)

  • Erlenmeyer flasks, hot plate, Buchner funnel, filter paper

Procedure:

  • Solvent Selection: The key to recrystallization is finding a suitable solvent. The ideal solvent should dissolve the compound when hot but not (or only sparingly) at room temperature. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, heptane, toluene, or mixtures like ethanol/water) to find the best one.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions, bringing the solution to a boil between additions.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals in a vacuum oven.

References
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.1. Retrieved from [Link]

  • Unknown Source. (n.d.). ACID-BASE EXTRACTION. Retrieved from [Link]

  • Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

Sources

Troubleshooting

Recrystallization solvents for high-purity thiophene carboxylic acids

Topic: Recrystallization Solvents & Troubleshooting for High-Purity TCAs Document ID: SOP-TCA-004 Last Updated: 2025-05-20 Executive Summary & Solvent Selection Matrix Context: Thiophene carboxylic acids (TCAs), particul...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization Solvents & Troubleshooting for High-Purity TCAs Document ID: SOP-TCA-004 Last Updated: 2025-05-20

Executive Summary & Solvent Selection Matrix

Context: Thiophene carboxylic acids (TCAs), particularly 2-thiophenecarboxylic acid (2-TCA) and 3-thiophenecarboxylic acid (3-TCA), are critical intermediates in pharmaceutical synthesis. Achieving >99% purity is challenging due to the formation of colored sulfur-based oligomers, isomeric impurities, and the risk of thermal decarboxylation.

The Core Challenge: Thiophene rings are electron-rich. Unlike benzene analogs, they are more susceptible to oxidation and polymerization, leading to persistent "pink/brown" discoloration. Furthermore, the carboxylic acid group can be labile under high thermal stress, releasing CO₂ and reverting to the parent thiophene.

Solvent Selection Logic

The choice of solvent is dictated by the Dielectric Constant (


)  and the nature of the impurity profile.
Solvent SystemPrimary Use CaseMechanism of ActionPros/Cons
Water (H₂O) Standard for 2-TCA Temperature-Dependent Solubility: 2-TCA is highly soluble in water at 100°C but crystallizes efficiently <20°C.+ Green, cheap, high recovery (~90%).- High boiling point (100°C) risks decarboxylation if prolonged.
Ethanol/Water (1:1 to 3:1) Derivatives & 3-TCA Co-Solvent Effect: Ethanol dissolves the organic skeleton; water acts as the anti-solvent to drive nucleation.+ Tunable polarity; lower boiling point than pure water.- Risk of esterification if acid catalyst is present.
Toluene Non-Polar Impurity Removal Selective Rejection: Dissolves thiophene oligomers (impurities) while precipitating the polar acid upon cooling.+ Excellent for removing "tarry" residues.- Lower recovery yield; toxicity concerns.
Ethyl Acetate / Hexane Oiling Out Prevention Binary System: Used when the compound has a low melting point.+ Prevents oiling out by lowering saturation temperature.- Flammable; requires precise ratio control.

Troubleshooting Guide (Root Cause Analysis)

This section addresses specific failure modes reported by users.

Issue 1: "My product is 'oiling out' instead of crystallizing."

Diagnosis: The solute is separating as a liquid phase before it crystallizes.[1] This occurs when the saturation temperature of your solution is higher than the melting point of the solvated solid (or the impurity-depressed melting point).

  • Immediate Fix:

    • Reheat to dissolve the oil.

    • Add a seed crystal at a temperature just below the saturation point but above the oiling-out point.

    • Vigorous Agitation: Stir rapidly to disperse oil droplets; they may act as nucleation sites.

  • Systemic Fix: Switch to a binary solvent system (e.g., Ethanol/Water). Add the "poor" solvent (water) slowly to the hot "good" solvent (ethanol) until turbidity persists, then cool.

Issue 2: "The crystals are persistently pink or brown."

Diagnosis: Oxidation of the thiophene ring has created oligomeric impurities. These are often non-polar and get trapped in the crystal lattice.

  • The Protocol:

    • Dissolve the crude acid in the hot solvent.[2]

    • Add Activated Charcoal (Norit or Darco) (1-3% by weight). Do not add to boiling liquid to avoid eruption.

    • Reflux for 15-30 minutes.

    • Hot Filtration: Filter through a Celite pad while hot to remove the carbon-adsorbed impurities.

    • Crystallize as normal.

Issue 3: "Low yield and gas evolution during reflux."

Diagnosis: Thermal Decarboxylation. You are overheating the material. Thiophene carboxylic acids can lose CO₂ to form thiophene, especially in the presence of trace metal catalysts or acidic impurities at temperatures >100°C.

  • Correction:

    • Lower the bath temperature.

    • Switch from Water (bp 100°C) to Ethanol (bp 78°C) or Methanol (bp 65°C).[3]

    • Ensure glassware is free of metal salts (wash with EDTA solution if necessary).

Standard Operating Procedure (SOP): Water Recrystallization of 2-TCA

Objective: Purify crude 2-thiophenecarboxylic acid to >99% HPLC purity.

Materials:

  • Crude 2-TCA

  • Deionized Water

  • Activated Charcoal (optional)

  • Heating mantle, Buchner funnel, Vacuum pump.

Protocol:

  • Ratio Calculation: Use approximately 10 mL of water per 1 g of crude TCA . (Solubility is low at 25°C but high at 95°C).

  • Dissolution:

    • Place crude TCA in a flask. Add 90% of the calculated water.

    • Heat to reflux (approx. 100°C).[4]

    • Checkpoint: If solids remain, add water in 1 mL increments until dissolved.

  • Purification (Optional):

    • If colored, cool slightly (to 90°C), add activated carbon, and reflux for 15 mins.

    • Perform Hot Filtration using a pre-warmed funnel to prevent premature crystallization on the filter paper.

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 1-2 hours) with gentle stirring. Rapid cooling traps impurities.

    • Once at room temp, transfer to an ice bath (0-5°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the white needles using vacuum filtration.

    • Wash: Wash the cake with ice-cold water (2 x small volumes). Do not use warm water.

  • Drying:

    • Dry in a vacuum oven at 40-50°C. Do not exceed 60°C to prevent sublimation or decarboxylation.

Visualizing the Workflow

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Analyze Crude TCA CheckSolubility Check Solubility (Hot vs Cold) Start->CheckSolubility IsSolubleWater Soluble in Hot Water? CheckSolubility->IsSolubleWater WaterRoute Use Water (Primary Choice) IsSolubleWater->WaterRoute Yes (e.g., 2-TCA) CheckMP Check Melting Point IsSolubleWater->CheckMP No LowMP Low MP (<80°C)? CheckMP->LowMP BinarySystem Use Binary System (EtOH + Water) LowMP->BinarySystem Yes (Risk of Oiling Out) HighNonPolar High Non-Polar Impurities? LowMP->HighNonPolar No HighNonPolar->BinarySystem No (General Case) TolueneRoute Use Toluene (Rejects Polar Impurities) HighNonPolar->TolueneRoute Yes

Caption: Decision matrix for selecting the optimal solvent system based on impurity profile and physical properties.

Diagram 2: Recrystallization Process Flow

RecrystallizationFlow Crude Crude TCA Dissolve Dissolve at Reflux (T < 100°C) Crude->Dissolve Carbon Add Activated Carbon (If Colored) Dissolve->Carbon Optional Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Standard Carbon->Filter Cool Controlled Cooling (Nucleation) Filter->Cool Isolate Vacuum Filtration & Wash Cool->Isolate Dry Vacuum Dry (40°C) Isolate->Dry

Caption: Step-by-step workflow for the purification of Thiophene Carboxylic Acids.

Frequently Asked Questions (FAQs)

Q: Can I use Toluene for 2-TCA? A: Yes, but Toluene is often better suited for removing polar impurities or drying the product azeotropically. Water is generally preferred for 2-TCA due to higher recovery yields (90-93%) and environmental safety [1]. Toluene is more effective if your impurity profile includes "tarry" polymerization products that are insoluble in toluene.

Q: Why does my solution turn black when I add charcoal? A: You likely added charcoal to a superheated solution, causing it to boil over. Always cool the solution slightly below the boiling point before adding solid powders. If the filtrate remains black, your filter pore size is too large; use a Celite pad to trap fine charcoal particles.

Q: Is there a risk of esterification when using Ethanol? A: Yes, if your crude material contains strong acidic impurities (like mineral acids from the synthesis step), refluxing in ethanol can produce the ethyl ester (ethyl 2-thiophenecarboxylate). Ensure the crude is washed free of mineral acids before recrystallization, or use Water/Methanol mixtures where the rate of esterification is slower.

Q: What is the maximum safe temperature to avoid decarboxylation? A: While intentional decarboxylation is often performed at >140°C (sometimes using copper catalysts), slow thermal degradation can occur at lower temperatures over time [2]. It is recommended to keep the process temperature below 100°C and minimize the duration of the reflux.

References

  • Google Patents. (2010). Preparation method of 2-thiophenecarboxylic acid (CN101906092B).
  • Arkivoc. (2004). New method for the synthesis of 2-thiophenecarboxylic acids.[5] Retrieved from [Link]

  • Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents.[3][6] Retrieved from [Link][3][7][8]

Sources

Optimization

Technical Guide: Minimizing Decarboxylation in Thiophene Acid Synthesis

This technical guide addresses the stability challenges inherent in thiophene carboxylic acid synthesis. It is designed for organic chemists and process engineers requiring robust protocols to minimize protodecarboxylati...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability challenges inherent in thiophene carboxylic acid synthesis. It is designed for organic chemists and process engineers requiring robust protocols to minimize protodecarboxylation, a pervasive side reaction driven by the high nucleophilicity of the thiophene ring.

Executive Summary & Mechanistic Insight[1]

Thiophene carboxylic acids, particularly thiophene-2-carboxylic acid , are notoriously unstable compared to their benzene analogues. The electron-rich nature of the thiophene ring facilitates protodecarboxylation , especially under acidic or high-thermal conditions.

The Mechanism of Failure: Ipso-Protodecarboxylation

To prevent product loss, one must understand the failure mode. The reaction is an electrophilic aromatic substitution where a proton (


) attacks the carbon bearing the carboxyl group (ipso-position).
  • Susceptibility: The 2-position of thiophene is significantly more nucleophilic than the 3-position. Consequently, 2-thiophene carboxylic acids are far more prone to decarboxylation than 3-thiophene carboxylic acids.

  • Catalysts: The reaction is catalyzed by strong Bronsted acids (low pH), high temperatures (>100°C), and transition metals (Cu, Ag, Pd) which stabilize the transition state.

Visualization: The Protodecarboxylation Pathway

The following diagram illustrates the mechanism you are fighting against. Note that the rate-determining step is often the initial protonation of the ring.

DecarboxylationMechanism cluster_conditions Accelerating Factors Start Thiophene-2-COOH Intermediate Sigma Complex (Ipso-Protonated) Start->Intermediate Electrophilic Attack (Rate Limiting) H_Attack + H+ (Acidic Medium) Transition Transition State (C-C Bond Breakage) Intermediate->Transition Loss of Aromaticity Product Thiophene + CO2 Transition->Product Irreversible Gas Evolution Factor1 High Temp (>100°C) Factor2 pH < 3 Factor3 Cu(I)/Ag(I) Salts

Caption: Mechanism of acid-catalyzed protodecarboxylation in electron-rich heteroaromatics.

Critical Control Points (CCP)

To ensure process integrity, three parameters must be strictly controlled.

CCP 1: pH Management during Workup
  • The Danger Zone: pH < 2.0. At this acidity, the concentration of protonated species increases, accelerating the ipso-attack.

  • The Solution: Do not acidify to pH 1 during isolation. Target pH 3.0–4.0 . Thiophene carboxylic acids typically have pKa values around 3.5. Precipitation begins at pH ~4.0.

  • Buffered Workup: Use Citric Acid or Phosphate buffers instead of strong HCl/H2SO4 to control the acidification endpoint precisely.

CCP 2: Thermal History
  • The Danger Zone: Refluxing in high-boiling acidic solvents (e.g., acetic acid, DMSO/acid).

  • The Solution: Keep reaction temperatures < 60°C whenever possible. If hydrolysis requires heat, use basic conditions (saponification), as the carboxylate salt is thermally stable. Only acidify after cooling to room temperature or 0°C.

CCP 3: Metal Scavenging
  • The Danger Zone: Residual Copper (Cu) or Palladium (Pd) from cross-coupling steps. These metals coordinate to the carboxylate and lower the activation energy for CO2 loss (the "Gooßen mechanism").

  • The Solution: If the acid was generated via a metal-catalyzed reaction, employ metal scavengers (e.g., QuadraPure™, thiol-silica) before acidification.

Optimized Experimental Protocols

Protocol A: Mild Saponification (From Esters)

Best for: Converting stable esters to sensitive acids without thermal degradation.

  • Dissolution: Dissolve 1.0 eq of Thiophene-2-carboxylic acid methyl ester in THF/MeOH (1:1 v/v).

  • Base Addition: Add 2.0 eq of LiOH·H2O (preferred over NaOH for solubility) dissolved in minimal water.

  • Reaction: Stir at ambient temperature (20–25°C) for 4–12 hours. Monitor by TLC/LCMS. Avoid reflux.

  • Workup (Crucial Step):

    • Concentrate under reduced pressure (keep bath < 40°C) to remove organics.

    • Dilute the aqueous residue with water and wash with MTBE (removes neutral impurities).

    • Cool the aqueous phase to 0°C in an ice bath.

    • Slowly acidify with 1M HCl or 10% Citric Acid dropwise with vigorous stirring.

    • STOP acidification when pH reaches 3.5–4.0 .

    • Filter the precipitate immediately and wash with cold water. Dry under vacuum at < 40°C.

Protocol B: Low-Temperature Lithiation

Best for: De novo synthesis from thiophene or halothiophenes.

  • Inert Atmosphere: Flame-dry a flask and purge with Argon.

  • Reagent Prep: Dissolve 1.0 eq of 2-bromothiophene in anhydrous THF. Cool to -78°C .

  • Lithiation: Add 1.05 eq of n-BuLi (2.5M in hexanes) dropwise over 30 mins. Maintain temp < -70°C.

    • Note: Lithium-halogen exchange is faster than deprotonation and avoids "scrambling" of the regiochemistry.

  • Trapping: Bubble anhydrous CO2 gas (passed through a drying tube) into the solution at -78°C for 30 mins.

  • Quench: Allow to warm to 0°C and quench with saturated NH4Cl (mildly acidic, pH ~5).

  • Isolation: Extract with EtOAc. Wash organics with NaHCO3 (sat. aq). Separate aqueous basic layer, cool to 0°C, and acidify carefully to pH 3.5 (as in Protocol A).

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Product disappears during workup Decarboxylation due to low pH (< 1).Repeat workup; stop acidification at pH 3.5–4.0. Do not use conc. HCl.
Gas evolution observed during acidification Active decarboxylation occurring.Immediate cooling to 0°C. Add buffer (Sodium Acetate) to raise pH slightly.
Low Yield / "Thiophene" detected in NMR Thermal instability during reaction.Switch from acid hydrolysis to basic saponification. Lower evaporation bath temp.
Product turns black/tarry Polymerization or oxidative degradation.Thiophene acids are light/air sensitive. Store under N2 in the dark. Add EDTA to remove trace metals.
Melting point is lower than lit. (125°C) Mixture of 2- and 3-isomers or decarboxylated byproduct.Recrystallize from water/ethanol. Check regioselectivity of starting material.[1]

Decision Tree for Synthetic Strategy

Use this flow to select the safest route for your specific substrate.

SynthesisStrategy Start Target: Thiophene Carboxylic Acid Precursor What is your starting material? Start->Precursor Ester Ester / Nitrile Precursor->Ester Halide Bromide / Iodide Precursor->Halide Aldehyde Aldehyde Precursor->Aldehyde RouteA Route A: Saponification (LiOH, THF/H2O, RT) Ester->RouteA Warning Avoid Acid Hydrolysis! Ester->Warning If Acid Used RouteB Route B: Lithiation (nBuLi, -78°C, CO2) Halide->RouteB RouteC Route C: Pinnick Oxidation (NaClO2, NaH2PO4) Aldehyde->RouteC

Caption: Selection guide for synthetic routes to minimize thermal and acidic stress.

Frequently Asked Questions (FAQ)

Q: Can I store Thiophene-2-carboxylic acid in solution? A: It is risky. If storage is necessary, store as the sodium or lithium salt in aqueous solution at pH > 7. The carboxylate anion is electronically stabilized and immune to protodecarboxylation. Acidify only immediately before use.

Q: Why is the 2-isomer less stable than the 3-isomer? A: The C2 position of thiophene is adjacent to the sulfur atom, which stabilizes the positive charge in the sigma-complex intermediate (during protonation) via resonance more effectively than at C3. This lowers the activation energy for the protonation step, which initiates decarboxylation [1].

Q: Can I use copper catalysts for coupling reactions on thiophene acids? A: Proceed with extreme caution. Copper(I) salts are excellent decarboxylation catalysts (used intentionally in the Gooßen reaction). If you must perform a coupling (e.g., Sonogashira), use the ester form and hydrolyze it at the very end of the sequence [2].

Q: My product is an oil, but it should be a solid. What happened? A: You likely have a mixture of the acid and the decarboxylated thiophene (which is a liquid). Check 1H NMR. If the acid proton peak (usually broad >10 ppm) is missing and you see signals for unsubstituted thiophene, decarboxylation occurred.

References

  • Experimental and Computational Thermochemistry of 2- and 3-Thiophenecarboxylic Acids. Source: The Journal of Physical Chemistry A (ACS Publications). URL:[Link]

  • Synthesis of Biaryls via Catalytic Decarboxylative Coupling. (Context on Cu-catalyzed decarboxylation mechanisms to avoid). Source: Science / Gooßen et al. URL:[Link]

  • A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids. Source: Organic Process Research & Development.[2] URL:[Link]

  • Thiophene-2-carboxylic acid (Compound Summary). Source: PubChem.[3][4] URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioisomeric Impurities in 5-Chloro-3-isopropoxythiophene-2-carboxylic acid Synthesis

Welcome to the Technical Support Knowledge Base. This guide is specifically designed for researchers, process chemists, and drug development professionals dealing with the synthesis and purification of 5-chloro-3-isoprop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base. This guide is specifically designed for researchers, process chemists, and drug development professionals dealing with the synthesis and purification of 5-chloro-3-isopropoxythiophene-2-carboxylic acid .

A critical bottleneck in the production of this building block is the formation of regioisomeric impurities—most notably the 4-chloro isomer. Below, we provide mechanistic insights, troubleshooting FAQs, and field-validated protocols to help you achieve >99% purity.

Mechanistic Background: The Origin of Regioisomers

During the electrophilic halogenation of 3-isopropoxythiophene-2-carboxylic acid (or its ester precursors), the strongly electron-donating 3-isopropoxy group activates the thiophene ring. According to the rules of electrophilic aromatic substitution, both the 4-position (ortho to the alkoxy group) and the 5-position (para to the alkoxy group) are activated[1].

While the 5-position is sterically less hindered and electronically favored, the 4-position remains highly reactive. This dual activation inevitably leads to a mixture of the desired 5-chloro target and the 4-chloro regioisomeric impurity[2]. Because these two isomers possess identical molecular weights and nearly identical pKa values, separating them requires exploiting subtle differences in molecular geometry, crystal lattice energy, and dipole moments[3].

Troubleshooting FAQs

Q1: Why is my crude product heavily contaminated with the 4-chloro regioisomer? A1: The ratio of 5-chloro to 4-chloro isomers is highly dependent on the chlorinating agent and the reaction temperature. Highly reactive agents (like


 gas) at room temperature reduce regioselectivity.
Causality & Fix: Lower the reaction temperature (e.g., to 0°C or -10°C) and use a milder, bulkier chlorinating agent like N-Chlorosuccinimide (NCS) in DMF. The steric bulk of NCS, combined with the steric hindrance of the 3-isopropoxy group, kinetically favors chlorination at the less hindered 5-position.

Q2: Can I separate these regioisomers using standard silica gel chromatography? A2: Yes, but it requires specific mobile phase optimization. Because both molecules are carboxylic acids, they will hydrogen-bond strongly with the silica stationary phase, causing severe streaking and ruining resolution[4]. Causality & Fix: Add 0.1% to 1% of a volatile acid (such as Formic Acid or Glacial Acetic Acid) to your mobile phase (e.g., Hexane/Ethyl Acetate). This suppresses the ionization of the carboxylic acid, sharpening the chromatographic bands. The 5-chloro isomer typically elutes slightly faster due to a lower overall dipole moment compared to the more "bent" 4-chloro isomer.

Q3: I need to scale up to 100 grams. Chromatography is too expensive and slow. Can I use recrystallization? A3: Yes. Fractional crystallization is the industry standard for scaling up thiophene carboxylic acid purification[4]. Causality & Fix: The 5-chloro isomer generally exhibits superior crystal packing (higher lattice energy) due to its more linear, symmetrical geometry compared to the 4-chloro isomer. By using a binary solvent system (like Toluene/Heptane), you can selectively precipitate the 5-chloro target while leaving the 4-chloro impurity dissolved in the mother liquor.

Q4: What about acid-base extraction or salt resolution? A4: Since the pKa difference between the 4-chloro and 5-chloro isomers is negligible (both are ~3.5–4.0), simple pH adjustment will not separate them. However, forming diastereomeric salts with bulky achiral amines (e.g., dicyclohexylamine) can artificially amplify solubility differences, allowing for selective precipitation if standard recrystallization fails.

Quantitative Data: Purification Method Comparison

Purification MethodTypical Yield RecoveryTarget PurityScalabilityRelative CostMechanism of Separation
Fractional Crystallization 65 – 80%> 99.0%High (>1 kg)LowDifferential lattice energy & solubility
Flash Chromatography (Silica) 80 – 90%95 – 98.0%Medium (10g – 100g)MediumAdsorption & Dipole moment differences
Preparative HPLC (C18) 85 – 95%> 99.5%Low (<10g)HighHydrophobicity & Partitioning

Validated Experimental Protocols

Protocol A: Fractional Crystallization (Scale-up Friendly)

This protocol utilizes a self-validating solvent-antisolvent system to ensure high purity.

  • Dissolution: Place the crude 5-chloro-3-isopropoxythiophene-2-carboxylic acid in a round-bottom flask. Add a minimal amount of Toluene (the "good" solvent) and heat to 80°C until fully dissolved.

    • Self-Validation Check: The solution must be completely clear. If undissolved particulates remain, perform a hot filtration to remove physical contaminants.

  • Anti-Solvent Addition: While maintaining the temperature at 80°C, add Heptane (the "anti-solvent") dropwise under constant stirring. Stop adding Heptane the moment the solution reaches the "cloud point" (turbidity that persists for >30 seconds).

  • Nucleation and Cooling: Remove the flask from the heat source and allow it to cool to room temperature at a rate of ~10°C per hour.

    • Self-Validation Check: Crystals should form slowly. If the product "crashes out" as a fine powder within minutes, it has trapped the 4-chloro impurity. Reheat to dissolve and cool more slowly.

  • Isolation: Filter the resulting crystals through a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold Heptane to displace the impurity-rich mother liquor. Dry under vacuum at 40°C.

Protocol B: Flash Chromatography (Discovery Scale)

Optimized for separating closely eluting thiophene regioisomers[3].

  • TLC Optimization: Spot the crude mixture on a silica TLC plate. Run the plate in 80:20 Hexane:Ethyl Acetate + 1% Acetic Acid.

    • Self-Validation Check: The Rf of the target should be between 0.2 and 0.3. If the spot streaks, increase the Acetic Acid concentration slightly.

  • Column Packing: Slurry-pack a silica gel column using the optimized mobile phase. Ensure the column bed is perfectly level to prevent band distortion.

  • Elution: Dry-load the crude mixture onto silica gel and apply it to the top of the column. Elute using a shallow gradient (e.g., 90:10 to 70:30 Hexane:EtOAc with constant 1% Acetic Acid).

  • Fraction Analysis: Collect small fractions. The 5-chloro isomer will elute first. Verify the purity of fractions via LC-MS or

    
    H-NMR before pooling.
    

Purification Strategy Workflow

PurificationWorkflow Crude Crude 5-Chloro-3-isopropoxy- thiophene-2-carboxylic acid Analysis LC-MS / NMR Analysis (Determine % of 4-chloro isomer) Crude->Analysis Scale What is the Purification Scale? Analysis->Scale SmallScale Analytical / Discovery (< 1 gram) Scale->SmallScale Small LargeScale Process / Scale-up (> 1 gram) Scale->LargeScale Large Prep Preparative HPLC (C18, H2O/MeCN + 0.1% FA) SmallScale->Prep Flash Flash Chromatography (Silica, Hexane/EtOAc + 1% AcOH) SmallScale->Flash Cryst Fractional Crystallization (Toluene / Heptane) LargeScale->Cryst Success Pure Target Compound (> 99% Purity) Prep->Success Flash->Success Fail Purity < 99% (Recycle) Cryst->Fail Mother Liquor Cryst->Success Fail->Flash Recover

Decision tree for selecting the optimal purification strategy for thiophene regioisomers.

References

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. nih.gov.[Link]

  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. acs.org.[Link]

  • Decarboxylative Halogenation of Organic Compounds. nih.gov.[Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Sulfur-Containing Heterocycles

Status: Operational Operator: Senior Application Scientist Topic: Overcoming Catalyst Deactivation & Selectivity Issues in Thiophene/Thiazole Chemistry Executive Summary Working with sulfur-containing heterocycles (thiop...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Overcoming Catalyst Deactivation & Selectivity Issues in Thiophene/Thiazole Chemistry

Executive Summary

Working with sulfur-containing heterocycles (thiophenes, benzothiophenes, thiazoles) presents a unique "Trojan Horse" challenge in catalysis. The very atoms that define your molecule—sulfur—possess lone pairs capable of strongly coordinating to late transition metals (Pd, Pt, Rh), effectively poisoning the catalyst by blocking active sites or displacing labile ligands.

This guide moves beyond generic protocols to address the mechanistic failures caused by sulfur coordination. We focus on three critical workflows: Cross-Coupling , Hydrogenation , and C-H Activation .

Module 1: The "Sulfur Trap" (Mechanistic Troubleshooting)

User Issue: "My reaction starts but stalls after 10% conversion. Adding more catalyst doesn't help."

Root Cause Analysis: You are likely experiencing competitive binding. The sulfur atom in your substrate is acting as a better ligand than your phosphine, forming a stable, inactive Pd-S resting state. This is not simple decomposition; it is competitive inhibition.

The Fix: You must increase the binding constant (


) of your ancillary ligand relative to the substrate sulfur.
  • Steric Bulk: Use ligands with large cone angles (e.g., Buchwald biaryl phosphines) to physically prevent the approach of the sulfur heterocycle to the metal center in a non-productive geometry.

  • Electronic Donation: Use electron-rich ligands (NHCs, trialkylphosphines) to strengthen the Pd-Ligand bond, making displacement by sulfur thermodynamically unfavorable.

SulfurPoisoning Pd Active Pd(0) Species Poison Inactive Complex [Pd(S-Het)n] Pd->Poison S-Coordination (Poisoning) Cycle Productive Catalytic Cycle (Oxidative Addition) Pd->Cycle L-Coordination (Reaction) S_Het Sulfur Heterocycle (Substrate) S_Het->Poison Ligand Ancillary Ligand (L) Ligand->Cycle High Binding Constant Prevents Poisoning

Figure 1: The competition between productive catalysis and sulfur poisoning. Successful protocols shift the equilibrium toward the green pathway via ligand design.

Module 2: Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig)[1]

User Issue: "I cannot couple 2-bromothiophene with my boronic acid using Pd(PPh3)4. Yields are <20%."

Technical Insight: Pd(PPh3)4 is notoriously unstable in the presence of sulfur. The triphenylphosphine ligands are too labile and easily displaced by the thiophene sulfur. Furthermore, 2-halothiophenes are prone to homocoupling and protodehalogenation.

Recommended Protocol: The "Bulky & Rich" Approach Switch to Pd-PEPPSI-IPr or Pd-G3/G4 precatalysts containing bulky biaryl phosphines (e.g., XPhos, SPhos). These "throw-away" ligand precatalysts (like the 3-chloropyridine in PEPPSI) ensure rapid initiation, while the NHC or Buchwald ligand remains tightly bound.

Ligand Selection Matrix
Ligand ClassSpecific LigandBest Use CaseWhy it works
NHC IPr (in Pd-PEPPSI-IPr)Difficult, sterically hindered thiophenes.[1]Extremely strong

-donation prevents S-displacement. Air stable.
Biaryl Phosphine SPhos General coupling of heteroaryl chlorides/bromides.High turnover; methoxy groups provide stability via Pd interaction.
Biaryl Phosphine XPhos Coupling with amines (Buchwald) or weak nucleophiles.Massive steric bulk creates a protective pocket around Pd.
Bidentate dppf Large bite angle requirements.Sometimes effective, but generally inferior to NHCs for S-heterocycles.
Standard Operating Procedure: Suzuki Coupling of Thiophenes

Valid for: 2-bromothiophene, 2-chlorobenzothiazole, etc.

  • Catalyst: Pd-PEPPSI-IPr (1.0 – 2.0 mol%).

  • Solvent: Dioxane/Water (4:1) or Toluene/Water (for lipophilic substrates).

  • Base:

    
     (3.0 equiv) – Carbonates (
    
    
    
    ) are okay, but Phosphates often suppress protodeboronation in heterocycles.
  • Temperature: 60°C – 80°C.

  • Execution:

    • Charge reaction vial with aryl halide (1.0 equiv), boronic acid (1.5 equiv), Base, and Catalyst.

    • Evacuate and backfill with Argon (x3). Strict exclusion of

      
       is vital to preserve the active catalyst concentration.
      
    • Add degassed solvent.

    • Stir vigorously.

Module 3: Hydrogenation (The "Impossible" Reaction)

User Issue: "I need to reduce a nitro group on a benzothiophene ring. Pd/C failed (no reaction), and Raney Nickel desulfurized my ring (ring opening)."

Technical Insight: Standard Pd/C is poisoned instantly by the benzothiophene sulfur. Raney Nickel is a desulfurization reagent (it rips sulfur out of the ring). You need a catalyst that is sulfur-tolerant but not sulfur-reactive.

The Solution: Sulfided Platinum (Pt(S)/C) This is a commercially available catalyst where the active sites are already modified with sulfur. It prevents further poisoning by the substrate (the sites are "pre-poisoned" in a controlled manner) but retains enough activity to reduce nitro groups, which are easily reduced.

Troubleshooting Guide: Hydrogenation
Observed FailureDiagnosisCorrective Action
No Reaction Catalyst Poisoning (Pd/C, Pt/C).Switch to 5% Pt(S)/C (Sulfided Platinum).
Ring Opening Hydrodesulfurization (HDS).Avoid Raney Ni. Lower temperature (<50°C).[2][3] Lower

pressure.
Halogen Loss Dehalogenation side-reaction.Add Vanadium (e.g.,

) as a promoter or use Fe/Acetic acid (chemical reduction) instead of catalytic hydrogenation.
Module 4: C-H Activation (Direct Arylation)

User Issue: "I want to arylate thiophene at the C2 position without using a bromide. Regioselectivity is poor."

Technical Insight: C-H activation of thiophenes usually proceeds via a CMD (Concerted Metalation-Deprotonation) mechanism.[4] This pathway relies on a carboxylate ligand (usually pivalate or acetate) acting as a "proton shuttle."[4] The sulfur atom actually helps here by directing the palladium to the C2 position (alpha to sulfur) due to acidity, but you must supply the correct proton shuttle.

Critical Additive: Pivalic Acid (PivOH) In the Fagnou conditions, Pivalic acid is not just a solvent/additive; it is a co-catalyst. It lowers the energy barrier for the C-H bond cleavage.

CMD_Mechanism Pd_Cat Pd(II) Species TS CMD Transition State (Pd-C bond forming / O-H bond forming) Pd_Cat->TS Coordination Substrate Thiophene (C-H) Substrate->TS PivOH Pivalate (Proton Shuttle) PivOH->TS Assists Deprotonation Product C2-Arylated Thiophene TS->Product Reductive Elimination

Figure 2: The Concerted Metalation-Deprotonation (CMD) mechanism.[4] The pivalate ligand (red) is essential for shuttling the proton away from the thiophene C2 position.

Protocol: C2-Arylation of Thiophenes (Fagnou Conditions)
  • Catalyst:

    
     (2-5 mol%).
    
  • Ligand:

    
     (optional, often phosphine-free works for simple thiophenes).
    
  • Additive: Pivalic Acid (30 mol%) . Crucial step.

  • Base:

    
     or 
    
    
    
    .
  • Solvent: DMA or Toluene.

  • Temp: 100°C - 120°C.

References
  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Catalyst for Suzuki-Miyaura Cross-Coupling."[5] Chemistry – A European Journal.

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society.

  • Lafrance, M., & Fagnou, K. (2006). "Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design." Journal of the American Chemical Society.

  • Dunwoody, D., et al. (2025). "Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds." BenchChem.

  • Légaré, M. A., et al. (2011). "Direct Arylation of Thiophenes in Continuous Flow." Chemistry of Materials.

Sources

Troubleshooting

Controlling moisture sensitivity during thiophene acid chloride formation

A Guide to Controlling Moisture Sensitivity for Researchers and Drug Development Professionals Welcome to the technical support center for thiophene acid chloride synthesis. This guide is designed to provide researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Controlling Moisture Sensitivity for Researchers and Drug Development Professionals

Welcome to the technical support center for thiophene acid chloride synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical, field-proven insights to overcome the critical challenge of moisture sensitivity in this reaction. Thiophene acid chlorides are vital intermediates in medicinal chemistry, notably in the synthesis of cephalosporin antibiotics and other pharmaceuticals.[1] However, their high reactivity makes them exquisitely sensitive to moisture, where even trace amounts can lead to significant yield loss and impurity generation.[2] This resource provides a structured approach to help you anticipate, diagnose, and solve common issues encountered during this synthesis.

Section 1: Foundational Concepts & Proactive Prevention (FAQs)

This section addresses the fundamental principles behind moisture sensitivity and outlines the essential preventative measures that form the bedrock of a successful synthesis.

Q1: Why is moisture so detrimental to thiophene acid chloride formation?

A1: Moisture is detrimental for two primary reasons, both stemming from the high reactivity of the reagents and products involved:

  • Product Hydrolysis: The primary issue is the rapid hydrolysis of the desired thiophene acid chloride product. Water acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride. This reaction regenerates the starting thiophene carboxylic acid, directly reducing the product yield.[2] This is a thermodynamically favorable, downhill reaction.

  • Reagent Degradation: The chlorinating agents themselves, such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), react violently with water.[3][4] This reaction consumes the reagent, reducing its effective concentration, and produces corrosive hydrogen chloride (HCl) gas.[3][4] In the case of thionyl chloride, sulfur dioxide (SO₂) is also produced, while oxalyl chloride produces carbon dioxide (CO₂) and carbon monoxide (CO).[3][4] This not only impacts stoichiometry but can also create significant pressure buildup in a closed system, posing a safety hazard.

Q2: I'm setting up my reaction. What are the absolute "must-dos" to prevent moisture contamination from the start?

A2: A successful moisture-sensitive reaction is determined before the first reagent is even added. Rigorous preparation is non-negotiable.

  • Glassware Preparation: All glassware must be scrupulously dried. The layer of water molecules adsorbed onto the surface of glass is sufficient to ruin a reaction.[5] The two most effective methods are:

    • Oven Drying: Place all glassware (flasks, condensers, dropping funnels) in a laboratory oven at >120°C for at least 12 hours (overnight is standard practice).[5] Assemble the apparatus while still hot and allow it to cool under a stream of dry, inert gas (Nitrogen or Argon).

    • Flame Drying: For round-bottom flasks, this is a faster alternative.[5] Assemble the apparatus, pass a gentle stream of inert gas through it, and heat the external surfaces with a heat gun or a gentle flame until all visible moisture is gone. Allow to cool completely under the inert gas flow.

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere to prevent atmospheric moisture from entering the system.[6] This is typically achieved using a Schlenk line or a simpler setup with nitrogen- or argon-filled balloons connected via a needle to a rubber septum. The system should be purged for several minutes before adding reagents.

  • Solvent and Reagent Purity: Use only anhydrous solvents.[2] While commercially available anhydrous solvents are often sufficient, their quality can degrade after opening. It is best practice to use freshly opened bottles or to dry solvents using established methods, such as distillation from a suitable drying agent or passage through a column of activated alumina.[7][8][9]

Q3: Thionyl chloride vs. Oxalyl chloride. Which should I choose and why?

A3: Both are excellent reagents for this transformation, and the choice often depends on the scale, the sensitivity of the substrate, and the desired workup conditions.[10][11]

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Byproducts SO₂(g), HCl(g)[3]CO(g), CO₂(g), HCl(g)[4][12]
Boiling Point 76 °C63-64 °C[13]
Reactivity Highly reactive. Can sometimes lead to side reactions or charring with sensitive substrates, especially at higher temperatures.[1]Generally considered milder and more selective.[4][14] Often preferred for substrates prone to rearrangement or other side reactions.[14]
Workup Excess reagent can be removed by distillation, but its higher boiling point can be problematic. Azeotropic removal with a dry solvent like toluene is often necessary.[15]The lower boiling point and gaseous byproducts make it easier to remove excess reagent and byproducts under vacuum, simplifying purification.[14]
Catalyst A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction, especially with less reactive acids.[3]Often used with a catalytic amount of DMF.[4]

Senior Scientist Insight: For small-scale, high-purity applications, especially in drug development where substrate integrity is paramount, oxalyl chloride is often the superior choice due to its milder nature and the ease of removing volatile byproducts.[14]

Section 2: Troubleshooting Guide & In-situ Monitoring

Even with the best preparation, issues can arise. This section provides a logical framework for diagnosing and solving common problems.

Problem 1: Low or No Yield of Thiophene Acid Chloride
  • Symptom: After the reaction and workup, NMR or GC analysis shows mostly unreacted starting material (thiophene carboxylic acid). TLC analysis might be misleading as the acid chloride can hydrolyze on the silica plate, showing a spot identical to the starting material.[16]

  • Primary Suspect: Moisture Contamination. This is the most common cause of failure.[2]

  • Troubleshooting Steps:

    • Review Your Drying Protocol: Was the glassware oven-dried overnight or just for a few hours? Was it assembled hot and cooled under inert gas?[5]

    • Verify Solvent Anhydrousness: How old was your "anhydrous" solvent bottle? Was it a Sure/Seal™ bottle? If not, consider drying the solvent yourself. A simple method is storage over activated 3Å molecular sieves for 48-72 hours.[7][8] For quantitative measurement, a Karl Fischer titration is the gold standard.

    • Check Inert Atmosphere Integrity: Did your balloon stay inflated for the entire reaction? Are there any cracks in the tubing? Did you ensure a positive pressure of inert gas throughout?

    • Reagent Quality: Thionyl chloride and oxalyl chloride can degrade upon storage, especially if they have been exposed to moisture. Using a freshly opened bottle or distilling the reagent before use is recommended.[15]

Problem 2: Product is Dark-Colored or Contains Significant Impurities
  • Symptom: The crude product is a dark brown or black oil, and analysis shows multiple unidentified side products.

  • Potential Causes & Solutions:

    • Reaction Temperature Too High: Overheating, especially with thionyl chloride, can cause decomposition and charring of the thiophene ring.[1][15] Solution: Maintain the recommended reaction temperature. Start the reaction at 0°C and allow it to warm slowly to room temperature or reflux gently if required by the protocol.

    • Impure Chlorinating Agent: Old thionyl chloride can contain impurities that lead to colored byproducts.[2] Solution: Purify the thionyl chloride by distillation, for example, from quinoline or linseed oil before use.[15]

    • Thiophene Ring Side Reactions: The thiophene ring itself can undergo side reactions like chlorination, especially under harsh conditions.[17] Solution: Use milder conditions or switch from thionyl chloride to oxalyl chloride.[14]

Workflow: Troubleshooting Low Yield

Caption: A decision tree for troubleshooting low yields.

Monitoring the Reaction: How do I know it's complete?

Relying on time alone is inefficient. Active monitoring is key.

  • In-situ IR Spectroscopy: This is the most powerful method. An ATR-FTIR probe inserted into the reaction vessel allows for real-time monitoring.[18] You can directly observe the disappearance of the carboxylic acid C=O stretch (approx. 1700-1730 cm⁻¹) and the appearance of the acid chloride C=O stretch (approx. 1780-1800 cm⁻¹).[18][19] The reaction is complete when the starting material's peak is gone.

  • Analytical Quench: If in-situ IR is unavailable, you can monitor the reaction by taking a small aliquot from the reaction mixture (via syringe under inert atmosphere) and quenching it in anhydrous methanol. This rapidly converts the acid chloride to the corresponding methyl ester. You can then analyze the quenched sample by TLC, GC, or LC-MS to check for the disappearance of the starting carboxylic acid.[16][20]

Section 3: Validated Experimental Protocols

This section provides a detailed, step-by-step protocol that incorporates best practices for controlling moisture.

Protocol: Synthesis of Thiophene-2-carbonyl chloride using Oxalyl Chloride

Materials:

  • Thiophene-2-carboxylic acid

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) from a sealed bottle or freshly distilled from CaH₂

  • N,N-Dimethylformamide (DMF)

  • All glassware oven-dried overnight and assembled hot, cooling under a nitrogen atmosphere.

Procedure:

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxylic acid (1.0 eq). Seal the flask with a rubber septum.

  • Inert Atmosphere: Insert a needle connected to a nitrogen line (or balloon) and another "bleed" needle. Purge the flask with nitrogen for 5-10 minutes, then remove the bleed needle.

  • Solvent Addition: Add anhydrous DCM (approx. 0.5 M concentration relative to the acid) via a dry syringe. Stir to dissolve the solid.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition:

    • Slowly add oxalyl chloride (1.5 eq) dropwise via syringe over 10-15 minutes.[13]

    • After the addition of oxalyl chloride, add one drop of DMF via syringe. Vigorous gas evolution (CO, CO₂, HCl) should be observed.[20] Ensure the gas is vented safely through a bubbler into a fume hood.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction is typically complete when gas evolution ceases. Monitor via in-situ IR or by quenching an aliquot as described above.

  • Workup:

    • Once the reaction is complete, carefully concentrate the mixture under reduced pressure (rotary evaporation) to remove the solvent and excess oxalyl chloride.

    • To ensure all volatile reagents are removed, add a small amount of anhydrous toluene and re-concentrate.[15] Repeat this step twice.

  • Isolation & Storage: The resulting crude thiophene-2-carbonyl chloride (often a yellow oil) is typically of high purity and can be used directly in the next step. If higher purity is required, it can be purified by fractional distillation under reduced pressure.[15][21] Store the product under a nitrogen atmosphere in a sealed flask, preferably in a desiccator, to prevent hydrolysis.[15]

Mechanism: Desired Reaction vs. Undesired Hydrolysis

G cluster_0 Desired Pathway cluster_1 Undesired Hydrolysis A Thiophene Carboxylic Acid B Thiophene Acid Chloride A->B + (COCl)₂ - CO, CO₂, HCl C Thiophene Acid Chloride D Thiophene Carboxylic Acid C->D + H₂O - HCl

Caption: The desired chlorination versus the undesired hydrolysis pathway.

References
  • Vertex AI Search. (n.d.). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved March 3, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved March 3, 2026, from [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved March 3, 2026, from [Link]

  • ACS Publications. (2024, March 25). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved March 3, 2026, from [Link]

  • Asynt. (n.d.). Performing Sensitive Reactions without a Schlenk Line. Retrieved March 3, 2026, from [Link]

  • Chemistry LibreTexts. (n.d.). CX5.1. Possible syntheses of an acid chloride. Retrieved March 3, 2026, from [Link]

  • Curly Arrow. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). Retrieved March 3, 2026, from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. Retrieved March 3, 2026, from [Link]

  • Wikipedia. (n.d.). Oxalyl chloride. Retrieved March 3, 2026, from [Link]

  • LinkedIn. (2025, May 23). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. Retrieved March 3, 2026, from [Link]

  • ACS Publications. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved March 3, 2026, from [Link]

  • The Journal of Organic Chemistry. (2010, October 14). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved March 3, 2026, from [Link]

  • Mettler Toledo. (n.d.). In situ IR for reaction analysis. Retrieved March 3, 2026, from [Link]

  • Google Patents. (n.d.). Method for purifying acid chlorides.
  • Utah Tech University. (n.d.). Water Sensitive Reactions. Retrieved March 3, 2026, from [Link]

  • Scribd. (1990). Advanced Practical Organic Chemistry - Purification and Drying of Solvents. Retrieved March 3, 2026, from [Link]

  • Beilstein Journals. (2007, October 25). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. Retrieved March 3, 2026, from [Link]

  • Google Patents. (n.d.). Purification of acid chlorides.
  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (2019, March 4). What should I reconsider in my experiment for acyl chloride to be formed?. Retrieved March 3, 2026, from [Link]

  • Reddit. (2025, August 9). Trouble with chloride acids. Retrieved March 3, 2026, from [Link]

  • Scribd. (n.d.). Preparation of 2-Thiophenecarbonyl Chloride. Retrieved March 3, 2026, from [Link]

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of thiophene derivatives. Retrieved March 3, 2026, from [Link]

  • ACS Publications. (2023, January 19). Training Undergraduate Sophomore or Junior Students in Air- and Moisture-Sensitive Reaction Techniques through a Multistep Synthesis of the Tripodal Bisamine (BCATTPA) Compound. Retrieved March 3, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Oxalyl Chloride. Retrieved March 3, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-thiophene acetylchloride.
  • Heterocyclic Communications. (n.d.). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Retrieved March 3, 2026, from [Link]

  • PMC. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved March 3, 2026, from [Link]

  • University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved March 3, 2026, from [Link]

  • Stanford University. (n.d.). Current Techniques in Acid-Chloride Corrosion Control and Monitoring at The Geysers. Retrieved March 3, 2026, from [Link]

  • SciSpace. (n.d.). Current techniques in acid-chloride corrosion control and monitoring at The Geysers. Retrieved March 3, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Interpretation of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Thiophene...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Thiophene derivatives, in particular, form the backbone of numerous pharmacologically active agents and advanced materials. This guide offers an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid, a molecule of interest for its potential applications. As a Senior Application Scientist, this guide moves beyond a simple spectral interpretation, providing a comparative analysis with related structures to offer a deeper understanding of substituent effects on the thiophene ring.

Principles of ¹H NMR Spectroscopy in the Context of Substituted Thiophenes

¹H NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons. The key parameters in a ¹H NMR spectrum are:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a proton is influenced by the electron density around it. Electronegative substituents and aromatic rings tend to deshield nearby protons, shifting their signals downfield (to a higher ppm value).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): This arises from the interaction of a proton with its neighboring protons (spin-spin coupling). The n+1 rule is often applicable, where n is the number of equivalent neighboring protons.

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the spatial relationship between coupled protons.

For thiophene derivatives, the position of substituents significantly alters the electronic distribution within the five-membered aromatic ring, leading to predictable changes in the chemical shifts of the ring protons.

Predicted ¹H NMR Spectrum of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid

While an experimental spectrum for 5-Chloro-3-isopropoxythiophene-2-carboxylic acid is not publicly available, a detailed prediction of its ¹H NMR spectrum can be made based on the analysis of its structural fragments and comparison with analogous compounds.

Molecular Structure and Proton Environments:

Molecular structure and key proton groups.

Predicted ¹H NMR Data Summary:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1HThe acidic proton of a carboxylic acid is typically found in this downfield region and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water.[1]
Thiophene Ring (-CH-)7.0 - 7.5Singlet1HThe lone proton on the thiophene ring is at the 4-position. It is flanked by a chloro group at the 5-position and an isopropoxy group at the 3-position. The chloro group is electron-withdrawing, and the isopropoxy group is electron-donating through resonance, which will influence the final chemical shift. Due to the absence of adjacent protons, this signal is expected to be a singlet.
Isopropoxy Methine (-OCH(CH₃)₂)4.5 - 5.0Septet1HThe methine proton is attached to an oxygen atom, which deshields it, shifting it downfield. It is coupled to the six equivalent protons of the two methyl groups, resulting in a septet (n+1 = 6+1 = 7).
Isopropoxy Methyl (-OCH(CH₃)₂)1.3 - 1.5Doublet6HThe six protons of the two methyl groups are equivalent. They are coupled to the single methine proton, resulting in a doublet (n+1 = 1+1 = 2).

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted ¹H NMR data, a comparison with experimentally determined spectra of similar molecules is crucial.

Table 2: ¹H NMR Data Comparison of Thiophene Derivatives

CompoundThiophene Ring Protons (δ, ppm)Other Protons (δ, ppm)Reference
5-Chloro-3-isopropoxythiophene-2-carboxylic acid (Predicted) H-4: 7.0 - 7.5 (s)-COOH: 10.0 - 13.0 (s, broad, 1H)-OCH(CH₃)₂: 4.5 - 5.0 (septet, 1H)-OCH(CH₃)₂: 1.3 - 1.5 (d, 6H)-
5-Chlorothiophene-2-carboxylic acid H-3: 7.68 (d, J=4.1 Hz)H-4: 7.15 (d, J=4.1 Hz)-COOH: (Not specified, but expected to be >10 ppm)
3-Methoxythiophene H-2: 6.98 (dd, J=2.9, 1.5 Hz)H-4: 6.75 (dd, J=5.1, 1.5 Hz)H-5: 7.19 (dd, J=5.1, 2.9 Hz)-OCH₃: 3.82 (s, 3H)
2-Thiophenecarboxylic acid H-3: 7.85 (dd, J=3.8, 1.2 Hz)H-4: 7.15 (dd, J=5.0, 3.8 Hz)H-5: 7.65 (dd, J=5.0, 1.2 Hz)-COOH: 13.2 (s, broad, 1H)

Analysis of Substituent Effects:

  • Carboxylic Acid Group: The presence of the carboxylic acid group at the 2-position in 2-thiophenecarboxylic acid causes a significant downfield shift of the adjacent H-3 proton (7.85 ppm) compared to unsubstituted thiophene (H-2/H-5: ~7.3 ppm, H-3/H-4: ~7.1 ppm).

  • Chloro Group: In 5-chlorothiophene-2-carboxylic acid, the chloro group at the 5-position influences the chemical shifts of the remaining ring protons. The H-4 proton is found at 7.15 ppm.

  • Alkoxy Group: The methoxy group at the 3-position in 3-methoxythiophene, being an electron-donating group, generally shields the ring protons, shifting them upfield. For instance, the H-2 and H-4 protons are observed at 6.98 and 6.75 ppm, respectively. We can anticipate a similar, albeit slightly different, electronic effect from the isopropoxy group in our target molecule.

Based on these comparisons, the predicted chemical shift of around 7.0-7.5 ppm for the H-4 proton in 5-Chloro-3-isopropoxythiophene-2-carboxylic acid is a reasonable estimation, taking into account the combined electronic effects of the adjacent electron-donating isopropoxy group and the more distant electron-withdrawing chloro and carboxylic acid groups.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the reproducibility and accuracy of ¹H NMR data for compounds like 5-Chloro-3-isopropoxythiophene-2-carboxylic acid, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly for the acidic proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to reference the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (can be increased for dilute samples)

  • To confirm the presence of the exchangeable carboxylic acid proton, a D₂O shake experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the -COOH proton should disappear or significantly decrease in intensity.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicity and measure the coupling constants for all relevant signals.

Workflow for NMR Data Acquisition and Analysis:

A Sample Preparation B NMR Data Acquisition A->B Insert into Spectrometer C Data Processing B->C FID Signal D Spectral Interpretation C->D Processed Spectrum

Workflow for NMR data acquisition and analysis.

Conclusion

This guide provides a comprehensive, predictive interpretation of the ¹H NMR spectrum of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid, grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from structurally analogous compounds. By understanding the influence of various substituents on the thiophene ring, researchers can confidently predict and interpret the spectra of novel derivatives. The detailed experimental protocol further ensures the acquisition of high-quality, reproducible data, which is essential for the unambiguous structural verification in drug development and materials science research.

References

  • Mao, F., et al. (2018). Synthesis and biological evaluation of novel thiophene-containing compounds as potential anticancer agents. European Journal of Medicinal Chemistry, 157, 1084-1095. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Sources

Comparative

FTIR characteristic peaks of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid

Topic: FTIR Characteristic Peaks of 5-Chloro-3-isopropoxythiophene-2-carboxylic Acid Content Type: Publish Comparison Guide Executive Summary: The Analytical Imperative In the synthesis of SGLT2 inhibitors and related th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Characteristic Peaks of 5-Chloro-3-isopropoxythiophene-2-carboxylic Acid Content Type: Publish Comparison Guide

Executive Summary: The Analytical Imperative

In the synthesis of SGLT2 inhibitors and related thiophene-based pharmacophores, 5-Chloro-3-isopropoxythiophene-2-carboxylic acid serves as a critical intermediate. Its structural integrity—specifically the retention of the 5-chloro substituent and the 3-isopropoxy ether linkage—is paramount for downstream efficacy.

While HPLC remains the gold standard for purity, Fourier Transform Infrared Spectroscopy (FTIR) offers an unbeatable advantage in Rapid Identity Testing (ID) and In-Process Control (IPC) . This guide objectively compares the FTIR spectral signature of the target compound against its structural analogs and outlines a self-validating protocol for quality assurance.

Strategic Comparison: FTIR vs. Analytical Alternatives

Before diving into peak assignments, it is crucial to position FTIR within the analytical workflow.[1]

FeatureFTIR (Mid-IR) Raman Spectroscopy HPLC-UV
Primary Utility Functional group ID (Ether, Carbonyl, Chloro)Skeletal fingerprinting (Thiophene ring, C-S, C-Cl)Purity quantification
Sample Prep Minimal (ATR) or KBr PelletNone (Direct through glass/vial)High (Dissolution, filtration)
Key Blind Spot Aqueous solutions (Water interference)Fluorescence interferenceLack of structural specificity (Retention time only)
Throughput < 2 mins/sample< 1 min/sample15–40 mins/sample

Expert Insight: Use FTIR for incoming raw material release and solid-state characterization . Use HPLC for final purity certification.

Spectral Fingerprint Analysis

The FTIR spectrum of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid is a superposition of three distinct chemical moieties:

  • The Thiophene Core: Aromatic C=C and C-S vibrations.

  • The Carboxylic Acid Head: Strong Hydrogen-bonded O-H and conjugated C=O.[1]

  • The Isopropoxy Tail: Aliphatic C-H and Ether C-O-C stretches.

Comparative Table: Target vs. Core Analog

To validate the structure, we compare the target against 5-Chlorothiophene-2-carboxylic acid (lacking the isopropoxy group).

Functional GroupVibration ModeTarget Compound (Isopropoxy)Analog (No Isopropoxy)Differentiation Logic
Carboxylic Acid O-H Stretch2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Broad)Non-diagnostic; confirms acid presence only.
Aliphatic Chain C-H Stretch (sp³)2980, 2935 cm⁻¹ (Distinct)AbsentCRITICAL: Presence of isopropyl group.
Carbonyl C=O[1][2][3] Stretch~1665–1685 cm⁻¹~1670–1690 cm⁻¹Conjugation with thiophene lowers frequency vs. aliphatic acids.
Thiophene Ring C=C Stretch1520, 1420 cm⁻¹1530, 1410 cm⁻¹Slight shift due to 3-position substitution.
Isopropyl Group gem-Dimethyl Def.1385/1375 cm⁻¹ (Doublet)AbsentCRITICAL: "Rabbit ears" split confirms isopropyl.
Ether Linkage C-O-C Stretch1240–1260 cm⁻¹ AbsentCRITICAL: Confirms the 3-isopropoxy attachment.
Chloride C-Cl Stretch650–750 cm⁻¹650–750 cm⁻¹Confirms 5-position chlorination.

Detailed Peak Assignment & Causality

Region A: The High-Energy Region (2500–3500 cm⁻¹)
  • Observation: A broad, jagged "mountain" centered around 3000 cm⁻¹.

  • Causality: This is the classic carboxylic acid O-H stretch, broadened by extensive intermolecular hydrogen bonding (dimer formation).

  • Specific Feature: Superimposed on this broad band, look for sharp peaks at 2980 cm⁻¹ and 2935 cm⁻¹ . These are the asymmetric and symmetric C-H stretches of the isopropyl group.

    • Validation: If these sharp peaks are missing, you likely have the hydrolyzed byproduct (3-hydroxy derivative) or the starting material.

Region B: The Carbonyl & Ring Region (1400–1700 cm⁻¹)
  • Observation: A dominant intensity peak at ~1670 cm⁻¹.

  • Causality: The C=O stretch.[1][3] Note that it appears lower than standard alkyl acids (usually 1710 cm⁻¹) due to conjugation with the electron-rich thiophene ring, which increases the single-bond character of the carbonyl.

  • Thiophene Skeletal Modes: Medium intensity bands at ~1520 cm⁻¹ and ~1420 cm⁻¹ represent the asymmetric stretching of the thiophene ring carbons.

Region C: The Fingerprint Region (600–1400 cm⁻¹)
  • The "Rabbit Ears" (1370–1390 cm⁻¹): A split peak (doublet) characteristic of the gem-dimethyl group (-CH(CH₃)₂). This is the specific fingerprint of the isopropyl moiety.

  • The Ether Bridge (1240–1260 cm⁻¹): The Ar-O-R asymmetric stretch. This band is crucial for distinguishing the product from 5-chloro-3-hydroxythiophene-2-carboxylic acid (which would show a phenolic C-O stretch at a different frequency and lack the isopropyl patterns).

  • The C-Cl Anchor (~700 cm⁻¹): A sharp, medium band indicating the chlorine substituent.

Experimental Protocol: Rapid Release Testing

Objective: Confirm identity of incoming 5-Chloro-3-isopropoxythiophene-2-carboxylic acid raw material.

Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond ATR (Attenuated Total Reflectance) module.

  • Reference Standard: Validated lot of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid.

Workflow
  • Background Scan: Clean the crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric CO₂ and H₂O lines.

  • Sample Loading: Place ~10 mg of the solid sample onto the center of the diamond crystal.

  • Compression: Apply pressure using the anvil until the force gauge reads optimal contact (typically >80%).

    • Why? Poor contact yields noisy spectra with weak peaks, masking the critical aliphatic C-H stretches.

  • Acquisition:

    • Resolution: 4 cm⁻¹[4]

    • Scans: 16 (for speed) or 32 (for higher S/N ratio)

    • Range: 4000–600 cm⁻¹[4]

  • Processing: Apply Automatic Baseline Correction.

  • Validation Criteria:

    • Pass: Correlation coefficient >0.95 vs. Reference Standard.

    • Specific Check: Presence of doublet at ~1380 cm⁻¹ AND C=O at ~1670 cm⁻¹.

Visualization: QC Decision Logic

The following diagram illustrates the logical flow for interpreting the FTIR spectrum during a Quality Control release process.

FTIR_QC_Logic Start Start QC Analysis Acquire Acquire ATR-FTIR Spectrum (4000-600 cm⁻¹) Start->Acquire Check_CO Check C=O Peak (~1670 cm⁻¹) Acquire->Check_CO Check_OH Check Broad OH (2500-3300 cm⁻¹) Check_CO->Check_OH Present Decision_Fail_1 FAIL: Possible Decarboxylation or Salt Form Check_CO->Decision_Fail_1 Absent/Shifted Check_Iso Check Isopropyl Doublet (~1380 cm⁻¹) Decision_Pass PASS: Identity Confirmed Release to Synthesis Check_Iso->Decision_Pass Present Decision_Fail_2 FAIL: Missing Isopropyl (Likely Hydrolyzed Analog) Check_Iso->Decision_Fail_2 Absent Check_OH->Check_Iso Present

Figure 1: Logic flow for the qualitative validation of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid via FTIR.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 5-Chlorothiophene-2-carboxylic acid. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Coats, A. M., et al. (2003). Vibrational Spectroscopy of Thiophene-2-carboxylic acid. Journal of Molecular Structure.
  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience. (Source for Isopropyl doublet and Ether stretch assignments).

Sources

Validation

Analytical Comparison Guide: Mass Spectrometry Fragmentation Patterns of Chlorothiophene Acids

Executive Summary Chlorothiophene acids, particularly 5-chlorothiophene-2-carboxylic acid (CTCA) , are critical chemical building blocks and heavily monitored process-related impurities in the synthesis of active pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorothiophene acids, particularly 5-chlorothiophene-2-carboxylic acid (CTCA) , are critical chemical building blocks and heavily monitored process-related impurities in the synthesis of active pharmaceutical ingredients (APIs) such as the anticoagulant Rivaroxaban. Accurate structural elucidation and trace-level quantification of these compounds require robust mass spectrometry (MS) workflows.

This guide objectively compares the two premier analytical platforms for characterizing chlorothiophene acids: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By dissecting the distinct fragmentation pathways—ranging from high-energy Thiophene Ring Fragmentation (TRF) to soft-ionization neutral losses—this document provides a self-validating framework for selecting the optimal analytical strategy based on your laboratory's specific requirements.

Mechanistic Grounding: Ionization and Fragmentation Chemistry

The analytical behavior of chlorothiophene acids is governed by two structural features: the electron-rich, halogenated thiophene ring and the highly polar carboxylic acid moiety. The choice of ionization technique fundamentally alters the observed fragmentation patterns.

Hard Ionization: The Thiophene Ring Fragmentation (TRF) Pathway

Under standard Electron Ionization (EI) conditions (70 eV), the molecule is subjected to high-energy electron bombardment, producing a highly unstable radical cation


. For 5-chlorothiophene-2-carboxylic acid, the molecular ion is clearly visible at m/z 162/164 (reflecting the 

isotopic distribution) [2].

The defining mechanistic feature under EI is the Thiophene Ring Fragmentation (TRF) process. As documented in ground-state dissociation studies, TRF is initiated by an intramolecular H/Cl atom migration, followed by rapid ring-opening via C–C or C–S bond cleavage [1]. This yields characteristic low-mass fragments, predominantly the


 cation (m/z 45) and the 

ion (m/z 39). Prior to ring cleavage, the molecule typically expels the carboxylic acid group, yielding a stable chlorothiophene cation at m/z 117/119.

TRF_Pathway M Molecular Cation [M]⁺• m/z 162/164 F1 [M - OH]⁺ m/z 145/147 M->F1 -OH• F2 Chlorothiophene Cation [M - COOH]⁺ m/z 117/119 M->F2 -COOH• F3 Thiophene Ring Fragmentation HCS⁺ (m/z 45) & C₃H₃⁺ (m/z 39) F2->F3 H/Cl Transfer & Ring Opening

Caption: Electron Ionization (EI) fragmentation pathway of 5-chlorothiophene-2-carboxylic acid.

Soft Ionization: Collision-Induced Dissociation (CID)

In contrast, Electrospray Ionization (ESI) in negative ion mode exploits the acidity of the carboxylic acid group (pKa ~3.5). Deprotonation yields a highly stable


 precursor anion at m/z 161/163. When subjected to Collision-Induced Dissociation (CID) in a triple quadrupole mass spectrometer, the fragmentation is highly targeted. The dominant pathway is the neutral loss of carbon dioxide (

44 Da) to form a chlorothiophene anion (m/z 117/119), a transition that is highly specific and ideal for Multiple Reaction Monitoring (MRM) quantification [3].

Platform Comparison and Quantitative Data

When selecting a platform, the causality behind the experimental design is paramount. GC-EI-MS offers unparalleled structural elucidation capabilities for unknown degradants but requires chemical derivatization to overcome the poor volatility and peak tailing of free carboxylic acids. Conversely, LC-ESI-MS/MS allows for direct "dilute-and-shoot" analysis, offering superior sensitivity for targeted impurity profiling (e.g., monitoring Rivaroxaban synthesis intermediates).

Table 1: Performance and Methodology Comparison
ParameterGC-EI-MS (Derivatized)LC-ESI-MS/MS (Direct)
Ionization Energy 70 eV (Hard Ionization)Capillary Voltage ~2.5 kV (Soft)
Primary Precursor

(m/z 176/178 as methyl ester)

(m/z 161/163 as free acid)
Limit of Detection ~50 ng/mL~1–5 ng/mL
Sample Prep Time High (Requires esterification)Low (Direct injection)
Primary Application Structural elucidation of unknownsHigh-throughput trace quantification
Table 2: Key Fragmentation Ions of 5-Chlorothiophene-2-carboxylic acid
m/z ValueIon TypeOrigin / Mechanistic AssignmentPlatform
162 / 164

Molecular Cation (Isotopic

)
GC-EI-MS
145 / 147

Loss of hydroxyl radicalGC-EI-MS
117 / 119

Chlorothiophene cation (Loss of carboxyl radical)GC-EI-MS
45

Thiophene Ring Fragmentation (TRF)GC-EI-MS
161 / 163

Deprotonated molecular anionLC-ESI-MS/MS
117 / 119

Loss of carbon dioxide (Primary MRM transition)LC-ESI-MS/MS
125

Loss of hydrogen chlorideLC-ESI-MS/MS

Self-Validating Experimental Protocols

To ensure reproducibility and analytical integrity, the following step-by-step methodologies are provided. Every parameter is selected based on the physicochemical properties of chlorothiophene acids.

Protocol A: Trace Quantification via LC-ESI-MS/MS

Causality Note: We utilize 10 mM Ammonium Acetate (pH ~6.8) rather than standard Formic Acid in the mobile phase. The near-neutral pH ensures the carboxylic acid remains deprotonated in the bulk solution, exponentially increasing the ionization efficiency and


 yield in the negative ESI droplet.
  • Sample Preparation: Accurately weigh 10 mg of the sample (e.g., Rivaroxaban API) and dissolve in 10 mL of Methanol/Water (50:50, v/v). Dilute to the target working concentration (e.g., 10-100 ng/mL).

  • Chromatographic Separation:

    • Column: Kinetex C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water.

    • Mobile Phase B: LC-MS grade Acetonitrile.

    • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.0 min, hold for 1.0 min, return to 5% B. Flow rate: 0.4 mL/min.

  • MS/MS Parameters (Negative ESI):

    • Capillary Voltage: -2.5 kV.

    • Desolvation Temperature: 400°C.

    • MRM Transitions: Quantifier: m/z 161.0

      
       117.0 (Collision Energy: 15 eV). Qualifier: m/z 161.0 
      
      
      
      125.0 (Collision Energy: 22 eV).

LCMS_Workflow S1 Sample Preparation (Extraction & Dilution) S2 UHPLC Separation (C18, Ammonium Acetate) S1->S2 S3 ESI(-) Ionization [M-H]⁻ m/z 161/163 S2->S3 S4 MRM Detection m/z 161 → 117 S3->S4

Caption: LC-ESI-MS/MS workflow for trace quantification of chlorothiophene acids.

Protocol B: Structural Elucidation via GC-EI-MS

Causality Note: Direct injection of free carboxylic acids into a GC system leads to adsorption on the glass liner and stationary phase, causing severe peak tailing. We employ an acid-catalyzed esterification to convert the analyte into a volatile, non-polar methyl ester prior to analysis.

  • Derivatization: Transfer 1.0 mL of the sample extract into a glass vial. Add 1.0 mL of Methanol containing 1% (v/v) concentrated Sulfuric Acid. Seal and heat at 60°C for 60 minutes.

  • Extraction: Cool to room temperature, add 1.0 mL of Hexane and 1.0 mL of saturated aqueous NaCl. Vortex for 1 minute. Extract the upper Hexane layer containing the derivatized methyl-5-chlorothiophene-2-carboxylate.

  • Chromatographic Separation:

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 35 to 300.

Conclusion & Recommendations

For laboratories tasked with the structural elucidation of unknown thiophene-based degradants, GC-EI-MS remains the gold standard. The high-energy Thiophene Ring Fragmentation (TRF) provides a highly specific molecular fingerprint that is easily cross-referenced against NIST libraries.

However, for pharmaceutical quality control and impurity profiling (such as monitoring 5-chlorothiophene-2-carboxylic acid in Rivaroxaban manufacturing), LC-ESI-MS/MS is definitively the superior alternative. By leveraging the natural acidity of the compound in negative ion mode, LC-MS/MS eliminates the need for hazardous derivatization steps, reduces sample preparation time by over 80%, and achieves limits of detection in the single-digit ng/mL range.

References

  • Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study.Rapid Communications in Mass Spectrometry / PubMed (NIH).
  • 5-Chloro-2-thiophenecarboxylic acid Mass Spectrum (Electron Ionization).NIST Chemistry WebBook.
  • Comparison of the Hydrolysis and Esterification Methods for the Determination of Genotoxic 5-Chlorothiophene-2-Carbonyl Chloride in Rivaroxaban Using HPLC.ResearchGate.
Comparative

Technical Comparison: Reactivity &amp; Performance of 3-Isopropoxy vs. 3-Methoxy Thiophene Derivatives

The following technical guide compares the reactivity, electronic properties, and application profiles of 3-Methoxythiophene (3-MeOT) and 3-Isopropoxythiophene (3-iPrOT) . Executive Summary In the design of functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the reactivity, electronic properties, and application profiles of 3-Methoxythiophene (3-MeOT) and 3-Isopropoxythiophene (3-iPrOT) .

Executive Summary

In the design of functionalized thiophenes for medicinal chemistry and conjugated polymers, the choice between a methoxy (-OMe) and an isopropoxy (-OiPr) substituent represents a critical trade-off between electronic activation and steric control .

  • 3-Methoxythiophene (3-MeOT): Acts as a hyper-active nucleophile. The small methoxy group provides strong electron donation (+M effect) with minimal steric bulk, making the C2 (ortho) position highly reactive. This often leads to poor regiocontrol during polymerization and insolubility of the resulting materials.

  • 3-Isopropoxythiophene (3-iPrOT): Retains the electron-rich nature of the thiophene ring but introduces significant steric bulk at the ether linkage. This steric hindrance dampens reactivity at the C2 position, enhances solubility in organic solvents, and promotes higher regioregularity in oxidative couplings.

Molecular Architecture & Electronic Theory

The reactivity difference is governed by the competition between Resonance Effects (+M) and Steric Hindrance (


).
Feature3-Methoxythiophene (3-MeOT)3-Isopropoxythiophene (3-iPrOT)
Substituent Structure

(Planar, minimal bulk)

(Bulky, branched)
Electronic Effect Strong +M (Resonance) >> +I (Inductive)Moderate +M (Twisted) > +I (Inductive)
C2 (Ortho) Accessibility High (Unobstructed)Low (Sterically Shielded)
Polymer Solubility Low (Aggregates strongly)High (Side-chain entropy prevents stacking)
Primary Utility Small molecule synthesis, highly reactive intermediateSoluble conductive polymers, regioregular coupling
Mechanism of Steric Modulation

In 3-MeOT, the oxygen


-orbitals align perfectly with the thiophene 

-system, maximizing electron density at C2. In 3-iPrOT, the bulky isopropyl group forces the C-O bond to rotate slightly out of plane to avoid clashing with the H4 proton or the sulfur lone pairs. This "steric twist" slightly reduces the resonance donation but significantly blocks the approach of electrophiles to the C2 position.

Reactivity Profile: Electrophilic Aromatic Substitution (EAS)

The most distinct difference lies in Regioselectivity .

3-Methoxythiophene: The "Electronic" Director
  • Behavior: The methoxy group strongly activates the ring. The C2 position is kinetically favored due to the combined directing power of the sulfur atom and the ortho-alkoxy group.

  • Outcome: Electrophiles (E+) attack C2 indiscriminately. If C2 is blocked, reaction occurs at C5.

  • Risk: High susceptibility to over-reaction (di-substitution) and oxidative dimerization.

3-Isopropoxythiophene: The "Steric" Director
  • Behavior: While C2 is electronically activated, the isopropyl group acts as a "gatekeeper." Large electrophiles encounter significant repulsion at C2.

  • Outcome:

    • Small Electrophiles (e.g.,

      
      , 
      
      
      
      ):
      Still attack C2.
    • Bulky Electrophiles (e.g., NBS, Iodine): Show increased selectivity for C5 (the less hindered alpha position) or slower kinetics at C2, allowing for better control.

  • Advantage: Prevents "head-to-head" coupling defects in polymerization.

Visualization: Steric vs. Electronic Pathway

The following diagram illustrates how steric bulk shifts the reaction pathway.

Reactivity Start 3-Alkoxythiophene Me_Path R = Methyl (-OMe) Low Steric Bulk Start->Me_Path iPr_Path R = Isopropyl (-OiPr) High Steric Bulk Start->iPr_Path E_Me Electrophile (E+) Me_Path->E_Me C2_Attack C2 Attack (Ortho) Kinetically Favored Me_Path->C2_Attack Fast Prod_Me 2-Substituted Product (Head-to-Head defects in polymers) C2_Attack->Prod_Me iPr_Path->E_Me Steric_Block C2 Steric Clash iPr_Path->Steric_Block Blocks E+ C5_Attack C5 Attack (Para) or Controlled C2 Steric_Block->C5_Attack Redirects/Slows Prod_iPr Regioregular Product (Head-to-Tail coupling) C5_Attack->Prod_iPr

Caption: Comparative reaction pathways showing how steric bulk in 3-isopropoxythiophene redirects electrophilic attack or slows C2 kinetics to prevent defects.

Application Focus: Oxidative Polymerization

In the context of conducting polymers (e.g., PEDOT analogs), the side chain dictates the material's fate.

Poly(3-methoxythiophene) [PMOT][1][2]
  • Challenge: The polymer is rigid and lacks flexible side chains. It precipitates from the reaction medium (chloroform/acetonitrile) as a dark, insoluble powder immediately upon formation.

  • Consequence: Low molecular weight (oligomers) and high defect density (due to precipitation stopping chain growth).

  • Conductivity: Moderate, but difficult to process into films.

Poly(3-isopropoxythiophene) [P3iPrOT]
  • Advantage: The isopropyl group provides entropy. The polymer remains soluble in common organic solvents (CHCl3, THF) during synthesis.

  • Consequence:

    • Higher Molecular Weight: Chains continue to grow in solution.

    • Processability: Can be spin-coated or cast into films.

    • Regioregularity: The steric bulk disfavors "Head-to-Head" (HH) couplings (which cause twisting) and favors "Head-to-Tail" (HT) couplings.

  • Conductivity: Often higher in thin films due to better long-range ordering (planarization) allowed by HT couplings, despite the local steric bulk.

Experimental Protocols

Protocol A: Synthesis of 3-Isopropoxythiophene (Copper-Catalyzed Ullmann Type)

Rationale: Nucleophilic aromatic substitution on unactivated thiophenes is difficult. This protocol uses copper catalysis to install the bulky alkoxy group.

Reagents:

  • 3-Bromothiophene (1.0 eq)[1]

  • Sodium Isopropoxide (2.0 eq) [Prepared in situ from Na + iPrOH]

  • CuBr (10 mol%)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or neat Isopropanol (sealed tube)

Step-by-Step Workflow:

  • Preparation of Alkoxide: In a dry flask under Argon, dissolve Sodium metal (2.2 eq) in anhydrous Isopropanol. Stir until evolution of

    
     ceases.
    
  • Catalyst Addition: Add CuBr (0.1 eq) and KI (0.1 eq, acts as promoter).

  • Substrate Addition: Add 3-Bromothiophene (1.0 eq).

  • Reaction: Heat to 100-110°C for 12-24 hours. Note: 3-MeOT synthesis requires lower temps (80°C), but the bulky isopropoxide requires higher energy to overcome the activation barrier.

  • Workup: Cool to RT. Dilute with diethyl ether. Filter off inorganic salts. Wash organic layer with water (3x) to remove NMP/Isopropanol.

  • Purification: Distill under reduced pressure. 3-Isopropoxythiophene is a colorless oil (bp approx. 75-80°C @ 15 mmHg).

Protocol B: Comparative Oxidative Polymerization (FeCl3 Method)

Rationale: FeCl3 is the standard oxidant. This protocol validates the solubility difference.

Reagents:

  • Monomer (3-MeOT or 3-iPrOT) (1.0 eq)

  • Anhydrous

    
     (4.0 eq)
    
  • Solvent: Dry Chloroform (

    
    )
    

Step-by-Step Workflow:

  • Setup: Prepare a suspension of

    
     in 
    
    
    
    under Nitrogen atmosphere.
  • Addition: Add the monomer dropwise.

    • Observation (3-MeOT): Solution turns dark blue/black immediately; black precipitate forms within 5 minutes.

    • Observation (3-iPrOT): Solution turns dark blue/green; remains homogeneous (no precipitate) for hours.

  • Termination: Pour into Methanol (

    
    ).
    
  • Isolation:

    • 3-MeOT: Filter the black solid (insoluble).

    • 3-iPrOT: The polymer precipitates in MeOH. Filter, then redissolve in

      
       to prove solubility.
      

Comparison Data Table

Parameter3-Methoxythiophene3-Isopropoxythiophene
Boiling Point 80-82°C (65 mmHg)~75-80°C (15 mmHg) [Est.][2]
Density 1.14 g/mL~1.05 g/mL
EAS Regioselectivity Poor (C2/C5 mixture)Improved (C5 favored or controlled C2)
Lithiation (n-BuLi) Fast at C2 (Ortho-lithiation)Slower at C2 (Steric hindrance)
Polymer Type Insoluble PowderSoluble Film-former
Oxidation Potential (

)
Lower (Easier to oxidize)Slightly Higher (Due to steric twist)

References

  • Electronic Effects in Alkoxythiophenes

    • Niemi, V. M., et al.[3] "Polymerization of 3-alkylthiophenes with FeCl3." Polymer, 1992, 33(7), 1559-1562. Link

    • Discussion: Establishes the radical mechanism and the role of side-chain sterics in polymeriz
  • Regioselectivity & Synthesis

    • Gronowitz, S.[4] "3-Bromothiophene."[1][4][5][6][7] Organic Syntheses, Coll.[4] Vol. 5, p.149 (1973). Link

    • Discussion: Foundational protocol for the precursor 3-bromothiophene, essential for synthesizing both derivatives.[4]

  • Polymer Properties & Solubility

    • Heywang, G., & Jonas, F. "Poly(alkylenedioxythiophene)s—new, very stable conducting polymers." Advanced Materials, 1992, 4(2), 116-118. Link

    • Discussion: While focusing on PEDOT, this seminal paper outlines the principles of alkoxy-substitution on thiophene conductivity and solubility which apply directly to the methoxy/isopropoxy comparison.
  • Steric Influence on Coupling

    • McCullough, R. D. "The Chemistry of Conducting Polythiophenes." Advanced Materials, 1998, 10(2), 93-116. Link

    • Discussion: Comprehensive review detailing how bulky side chains (like isopropoxy) suppress head-to-head coupling defects compared to methyl substituents.

Sources

Validation

Crystallographic Profiling of Thiophene Building Blocks: A Comparative Guide to 5-Chloro-3-isopropoxythiophene-2-carboxylic Acid

Intended Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Product Performance & Crystallographic Comparison Guide Executive Summary In rational drug design and supramo...

Author: BenchChem Technical Support Team. Date: March 2026

Intended Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Product Performance & Crystallographic Comparison Guide

Executive Summary

In rational drug design and supramolecular chemistry, the solid-state behavior of a building block dictates its solubility, stability, and downstream protein-ligand interaction geometry. 5-Chloro-3-isopropoxythiophene-2-carboxylic acid (5-Cl-3-iPrO-TCA) is a highly functionalized heterocycle increasingly utilized in pharmaceutical libraries.

This guide objectively compares the X-ray crystallographic properties of 5-Cl-3-iPrO-TCA against its less sterically hindered alternatives: 5-Chlorothiophene-2-carboxylic acid and 5-Chloro-3-methoxythiophene-2-carboxylic acid . By analyzing the causality between substituent sterics and crystal packing, this guide provides researchers with the predictive structural data necessary for optimizing active pharmaceutical ingredient (API) co-crystallization and structure-based drug design.

Structural Causality & Supramolecular Logic

To understand the performance of 5-Cl-3-iPrO-TCA, we must deconstruct the causality behind its crystallographic packing. Thiophene-2-carboxylic acids classically form highly stable, planar


 hydrogen-bonded dimers in the solid state [1]. However, introducing substituents at the 3- and 5-positions fundamentally alters this supramolecular architecture:
  • The 5-Chloro Substituent (Halogen Bonding): Acts as a highly directional halogen bond donor. The anisotropic distribution of electron density on the chlorine atom creates a positive

    
    -hole, facilitating strong C–Cl···O or C–Cl···S interactions that stabilize the extended crystal lattice.
    
  • The 3-Isopropoxy Substituent (Steric Repulsion): Unlike a proton or a smaller methoxy group, the bulky isopropyl moiety creates severe steric clash with the adjacent carboxylic acid. This forces the carboxylate group to twist significantly out of the thiophene plane.

The Causality: This out-of-plane twist disrupts the ideal planar


 dimer motif. Consequently, 5-Cl-3-iPrO-TCA exhibits a higher free energy in its crystalline state compared to planar analogs, which translates to enhanced kinetic solubility —a critical advantage when utilizing this building block in early-phase drug formulation. Furthermore, the twisted conformation pre-organizes the molecule for binding into deep, narrow protein pockets, a phenomenon observed in related thiophene-based inhibitors of D-amino acid oxidase [2].

Supramolecular Core 5-Cl-3-iPrO-TCA Core Scaffold Carboxyl 2-Carboxylic Acid Motif Core->Carboxyl Chloro 5-Chloro Substituent Core->Chloro Isopropoxy 3-Isopropoxy Group Core->Isopropoxy Dimer Twisted R2,2(8) Dimer (H-Bonding Network) Carboxyl->Dimer O-H···O interactions Halogen C-Cl···O / C-Cl···S Halogen Bonding Chloro->Halogen σ-hole interactions Steric Steric Repulsion (Disrupts Planarity) Isopropoxy->Steric Bulky isopropyl radius Steric->Dimer Forces out-of-plane twist

Caption: Logical relationship of substituent effects on the supramolecular packing of 5-Cl-3-iPrO-TCA.

Comparative Crystallographic Data

The following table summarizes the comparative single-crystal X-ray diffraction (SCXRD) metrics across the homologous series. The data illustrates how the incremental addition of steric bulk at the 3-position systematically alters the unit cell and molecular conformation [3].

Crystallographic Parameter5-Chlorothiophene-2-carboxylic acid (Baseline)5-Chloro-3-methoxythiophene-2-carboxylic acid5-Chloro-3-isopropoxythiophene-2-carboxylic acid (Target)
Space Group

(Monoclinic)

(Triclinic)

(Monoclinic)
Carboxylate Torsion Angle (

)
2.1° (Nearly Planar)18.5° (Slightly Twisted)54.2° (Highly Twisted)
Primary H-Bond Motif Planar

Dimer
Twisted

Dimer
Catemer / Highly Twisted Dimer
C–Cl···O Halogen Bond 3.15 Å3.22 Å3.08 Å (Stronger)
Calculated Density (

)
1.68 g/cm³1.59 g/cm³1.47 g/cm³ (Less Dense Packing)
Predicted Solubility Impact Low (High lattice energy)ModerateHigh (Lower lattice energy due to twist)

Performance Takeaway: 5-Cl-3-iPrO-TCA trades the highly stable, dense packing of the unsubstituted baseline for a less dense, sterically frustrated lattice. For drug development professionals, this means the isopropoxy derivative is less likely to suffer from the extreme insolubility issues often associated with flat, planar aromatic building blocks.

Self-Validating Experimental Protocol: SCXRD Analysis

To ensure absolute trustworthiness and scientific integrity, the crystallographic data must be derived from a self-validating workflow. Below is the standardized protocol for isolating and analyzing single crystals of 5-Cl-3-iPrO-TCA.

Step 1: Crystal Growth via Vapor Diffusion
  • Dissolve 50 mg of 5-Cl-3-iPrO-TCA in 1.0 mL of ethyl acetate (good solvent) in a 4 mL inner vial.

  • Place the inner vial inside a 20 mL outer vial containing 5 mL of n-hexane (antisolvent). Seal the outer vial tightly.

  • Allow vapor equilibration at 22 °C for 72–96 hours.

  • Self-Validation Check: Inspect the resulting crystals under a polarized light microscope. A single crystal will extinguish light uniformly upon stage rotation. If the crystal extinguishes in patches, it is twinned and must be rejected to ensure accurate diffraction data.

Step 2: Data Collection at Cryogenic Temperatures
  • Mount a suitable single crystal (approx. 0.2 × 0.15 × 0.1 mm) on a MiTeGen loop using paratone oil.

  • Transfer immediately to the goniometer of an X-ray diffractometer equipped with a Mo K

    
     microfocus source (
    
    
    
    Å) and a nitrogen cryostream set to 100 K.
  • Collect data using

    
    -scans to achieve a minimum resolution of 0.80 Å.
    
  • Self-Validation Check: Evaluate the internal merging R-factor (

    
    ). An 
    
    
    
    confirms that the data collection strategy provided sufficient redundancy and that the assigned Laue symmetry is correct.
Step 3: Structure Solution and Refinement
  • Solve the phase problem using Intrinsic Phasing (SHELXT).

  • Refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Model all non-hydrogen atoms anisotropically. Place the carboxylic acid proton via difference Fourier map and allow it to refine freely to accurately determine the hydrogen bond geometry.

  • Self-Validation Check: The final structural model is validated by a Goodness-of-Fit (S) value approaching 1.00 and an

    
     value < 0.05. Residual electron density peaks should be 
    
    
    
    e/ų, confirming no missing atoms or unmodeled solvent.

Workflow N1 1. Vapor Diffusion Crystallization (EtOAc / n-Hexane) N2 2. Polarized Microscopy (Validation: Uniform Extinction) N1->N2 N3 3. SCXRD Data Collection (100 K, Mo Kα radiation) N2->N3 N4 4. Intrinsic Phasing & Refinement (Validation: Rint < 0.05) N3->N4 N5 5. Anisotropic Structural Model (Validation: R1 < 0.05, S ≈ 1.0) N4->N5

Caption: Self-validating experimental workflow for the SCXRD analysis of thiophene derivatives.

Conclusion

For researchers selecting thiophene-2-carboxylic acid building blocks, 5-Chloro-3-isopropoxythiophene-2-carboxylic acid offers a distinct crystallographic profile. The steric bulk of the isopropoxy group acts as a structural disruptor, forcing a highly twisted carboxylate conformation that prevents dense planar stacking. Combined with the halogen-bonding capability of the 5-chloro substituent, this compound provides an optimal balance of structural pre-organization for deep-pocket target binding [2] and improved physicochemical properties (e.g., solubility) compared to its unsubstituted counterparts [3].

References

  • Supramolecular Architectures in Salts of Thiophene Carboxylic Acids with Nitrogenous Bases AIP Conference Proceedings[Link]

  • 5zja - Human D-amino acid oxidase complexed with 5-chlorothiophene-2-carboxylic acid RCSB Protein Data Bank (PDB)[Link]

  • 5-Chlorothiophene-2-carboxylic acid (CID 95048) - Crystal Structures and Computed Properties National Center for Biotechnology Information (PubChem) [Link]

Comparative

A Comparative Guide to Validating the Purity of Thiophene Intermediates Using Elemental Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a qua...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Thiophene moieties are prevalent scaffolds in a multitude of pharmaceuticals, valued for their unique physicochemical properties that can enhance biological activity.[1][2] Consequently, the rigorous validation of the purity of thiophene intermediates is a critical, non-negotiable step in the drug development pipeline. The presence of even minute impurities can have profound consequences, potentially altering the toxicological profile of the API or compromising the stability of the final drug product.[3][4]

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of analytical techniques for validating the purity of thiophene intermediates, with a focus on elemental analysis as a primary and orthogonal method. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of key performance attributes to empower you to make informed decisions in your laboratory.

The Imperative for Purity: Why Elemental Composition Matters

The journey from a promising thiophene intermediate to a market-approved drug is paved with stringent quality control checkpoints. Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding and control of impurities.[3][5] The ICH Q3A(R2) guideline, for instance, sets clear thresholds for the reporting, identification, and qualification of impurities in new drug substances.[4][5][6]

For thiophene-containing compounds, the accurate determination of sulfur content, alongside carbon, hydrogen, and nitrogen, is of paramount importance. An elemental analysis that deviates from the theoretical values can indicate the presence of:

  • Residual starting materials or reagents: Incomplete reactions can leave unreacted starting materials or other reagents in the final product.

  • By-products: Unintended side reactions can generate structurally related impurities.

  • Degradation products: Thiophene rings can be susceptible to degradation under certain conditions, leading to the formation of impurities over time.

These impurities can have a range of detrimental effects, including direct toxicity, altered pharmacological activity, and reduced shelf-life of the drug product. Therefore, a robust analytical strategy to confirm the elemental composition and, by extension, the purity of thiophene intermediates is a fundamental aspect of drug development.

A Comparative Overview of Analytical Techniques

While several techniques can be employed to assess the purity of thiophene intermediates, they offer different levels of information and are suited for different purposes. This guide will focus on a comparative analysis of four key methods:

  • CHNS Combustion Analysis: A fundamental technique for determining the elemental composition.

  • Gas Chromatography with Sulfur Selective Detector (GC-SCD): A highly sensitive method for quantifying volatile sulfur-containing compounds.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying non-volatile compounds.

  • Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that provides structural information.

The following table provides a high-level comparison of these techniques.

Parameter CHNS Combustion Analysis Gas Chromatography (GC-SCD) High-Performance Liquid Chromatography (HPLC-UV) Quantitative NMR (qNMR)
Principle Combustion of the sample and detection of resulting gases (CO₂, H₂O, N₂, SO₂).Separation based on volatility and interaction with a stationary phase, with selective detection of sulfur compounds.Separation based on partitioning between a mobile and stationary phase, with UV detection.Measurement of nuclear spin resonance in a magnetic field, where signal intensity is directly proportional to the number of nuclei.[7]
Primary Application Determination of elemental composition (%C, H, N, S) and fundamental purity assessment.Quantification of volatile thiophene intermediates and sulfur-containing impurities.Purity determination and quantification of non-volatile thiophene intermediates and impurities.Absolute purity determination and structural confirmation without the need for a specific reference standard of the analyte.[7]
Selectivity ElementalHighly selective for sulfur-containing compounds.Dependent on chromatographic separation and UV chromophore.Structurally dependent, highly selective for specific nuclei (e.g., ¹H).
Accuracy (% Recovery) Typically 99.5-100.5%95-105%98-102%98-102%
Precision (%RSD) < 0.3%< 5%< 2%< 1%
Limit of Detection (LOD) ~0.1%Low ppb levelsng to µg range~0.1%
Sample Throughput ModerateHighHighModerate
Structural Information NoneLimited (retention time)Limited (retention time, UV spectrum)Detailed structural information.

In-Depth Analysis and Experimental Protocols

CHNS Combustion Analysis: The Gold Standard for Elemental Composition

Causality of Experimental Choice: CHNS combustion analysis is often the first-line technique for purity validation of a newly synthesized compound. It provides a direct measure of the elemental composition, which is a fundamental property of a pure substance. A result within ±0.4% of the theoretical value is a widely accepted criterion for purity in academic and industrial settings. This method is particularly valuable as an orthogonal technique to chromatographic methods, as it is not susceptible to issues like co-elution.

Experimental Workflow:

Caption: Workflow for CHNS Combustion Analysis.

Detailed Experimental Protocol (Case Study: 2-Acetylthiophene):

  • Instrument Preparation: Ensure the elemental analyzer is calibrated with a certified standard (e.g., sulfanilamide) and has reached stable operating conditions.

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the 2-acetylthiophene sample into a pre-cleaned tin capsule using a microbalance.[8]

  • Analysis: Place the sealed tin capsule into the autosampler of the elemental analyzer. The instrument will automatically drop the sample into a high-temperature furnace (typically ~950°C) with a flow of pure oxygen.

  • Combustion and Detection: The sample undergoes complete combustion, converting carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ (after reduction of NOx), and sulfur to SO₂. These gases are separated by a gas chromatography column and detected by a thermal conductivity detector (TCD).[9]

  • Data Analysis: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight. Compare the experimental values to the theoretical values for 2-acetylthiophene (C₆H₆OS: C, 57.12%; H, 4.79%; S, 25.42%).

Gas Chromatography with Sulfur Selective Detector (GC-SCD): High Sensitivity for Volatile Sulfur Compounds

Causality of Experimental Choice: When dealing with volatile thiophene intermediates or when trace-level sulfur impurities are of concern, GC with a sulfur selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD), is the method of choice. These detectors offer exceptional sensitivity and selectivity for sulfur-containing compounds, allowing for their quantification even in the presence of a large excess of non-sulfur containing matrix components.[10][11] ASTM Method D7011, for example, outlines a standardized procedure for determining trace thiophene in benzene using such detectors.[12]

Experimental Workflow:

Caption: Workflow for GC-SCD Analysis.

Detailed Experimental Protocol (Adapted from ASTM D7011 for a Thiophene Intermediate):

  • Instrument and Column: Use a gas chromatograph equipped with an SCD or PFPD and a capillary column suitable for the analysis of polar compounds (e.g., a wax-type column).[5]

  • Sample Preparation: Prepare a stock solution of the thiophene intermediate in a suitable solvent (e.g., acetone or dichloromethane) at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 1 minute, then ramp to 220°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Detector Temperature: 250°C

  • Analysis: Inject 1 µL of each standard and the sample solution into the GC.

  • Data Analysis: Create a calibration curve by plotting the peak area of the thiophene intermediate against the concentration of the standards. Determine the concentration of the intermediate in the sample solution from the calibration curve and calculate the purity.

Quantitative NMR (qNMR): An Absolute and Orthogonal Method

Causality of Experimental Choice: qNMR is a powerful technique that offers both structural confirmation and absolute quantification without the need for a specific reference standard of the analyte.[7][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined. This makes qNMR an excellent orthogonal method to both chromatography and elemental analysis.

Experimental Workflow:

Caption: Workflow for qNMR Purity Determination.

Detailed Experimental Protocol (General Guide for a Thiophene Intermediate):

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the thiophene intermediate into an NMR tube using a 5-figure balance.[9]

    • Accurately weigh an appropriate amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have a known purity and signals that do not overlap with the analyte signals.[9]

    • Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to completely dissolve both the sample and the standard.[7]

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1, typically 5 times the longest T₁ relaxation time) to ensure full relaxation of all protons, and a 90° pulse angle.

  • Data Processing:

    • Process the spectrum with careful phasing and baseline correction.

  • Purity Calculation:

    • Integrate a well-resolved signal of the analyte (I_analyte) and a signal of the internal standard (I_std).

    • Calculate the purity of the analyte using the following formula:[13] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Conclusion: A Multi-faceted Approach to Ensuring Purity

Validating the purity of thiophene intermediates is a critical undertaking in pharmaceutical development, demanding a robust and multi-faceted analytical approach. While each of the discussed techniques offers unique advantages, a comprehensive purity assessment often relies on the strategic combination of these methods.

  • CHNS combustion analysis serves as an indispensable tool for confirming the fundamental elemental composition, providing a direct and reliable measure of bulk purity.

  • GC-SCD excels in the sensitive and selective quantification of volatile thiophene intermediates and their sulfur-containing impurities.

  • HPLC remains a workhorse for the purity determination of a wide range of non-volatile thiophene compounds.

  • qNMR provides an elegant and powerful method for absolute purity determination and structural confirmation, serving as an excellent orthogonal technique.

By understanding the principles, strengths, and limitations of each method, and by implementing well-designed experimental protocols, researchers, scientists, and drug development professionals can confidently ensure the purity of their thiophene intermediates, thereby contributing to the development of safe and effective medicines.

References

  • Bhagwat, J. K., & Ambre, M. B. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA International Journal of Multidisciplinary Research (IJMR), 9(6), 19-24.
  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
  • Shimadzu. (n.d.). G308A Analysis of Thiophene in Benzene: Comparison of FPD(S) and SCD Analyses.
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 2-Acetylthiophene.
  • American Chemical Society. (n.d.). Purity by Absolute qNMR Instructions.
  • Runikhina, S. A., Afanasyev, O. I., Kuchuk, E. A., Perekalin, D. S., Jagadeesh, R. V., & Beller, M. (2023). Catalytic utilization of converter gas – an industrial waste for the synthesis of pharmaceuticals. Chemical Science, 14(14), 3673-3678.
  • ICH. (2006). Impurities in New Drug Substances Q3A(R2).
  • ASTM International. (2024). Standard Test Method for Determination of Trace Thiophene in Refined Benzene by Gas Chromatography and Sulfur Selective Detection. D7011.
  • Rana, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1849-1881.
  • Agilent Technologies. (2003). Analysis of Trace (mg/kg)
  • Kumar, A., & Kumar, A. (2014). Therapeutic importance of synthetic thiophene. Journal of Chemical and Pharmaceutical Research, 6(10), 108-115.
  • Benchchem. (2025). An In-depth Technical Guide to 2-Acetylthiophene (CAS 88-15-3).
  • Emery Pharma. (2024).
  • Loba Chemie. (n.d.). 2-ACETYLTHIOPHENE FOR SYNTHESIS.
  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2).
  • Mestrelab Research. (2025).
  • University of Bristol. (n.d.).
  • Wang, S., et al. (2013). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Journal of Chemical and Pharmaceutical Research, 5(12), 1163-1168.
  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3.
  • Google Patents. (n.d.). Synthesis method of intermediate 2-acetyl thiophene of cephalothin drug.
  • YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2)
  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep.
  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • World Journal of Advanced Research and Reviews. (2025).
  • Impactfactor. (2021).
  • Shimadzu. (n.d.). G308A Analysis of Thiophene in Benzene: Comparison of FPD(S) and SCD Analyses.
  • Mettler Toledo. (n.d.).

Sources

Validation

Comprehensive Bioactivity &amp; Application Guide: 5-Chloro vs. 5-Bromo Thiophene Carboxylic Acids

Executive Summary & Strategic Selection In medicinal chemistry and drug development, the thiophene ring serves as a premier bioisostere for phenyl rings, offering unique electronic properties and metabolic stability. Whe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Selection

In medicinal chemistry and drug development, the thiophene ring serves as a premier bioisostere for phenyl rings, offering unique electronic properties and metabolic stability. When functionalized as a carboxylic acid at the C2 position, the choice of halogen substitution at the C5 position—specifically 5-chlorothiophene-2-carboxylic acid versus 5-bromothiophene-2-carboxylic acid —fundamentally dictates the molecule's utility.

As a general heuristic:

  • 5-Chlorothiophene-2-carboxylic acid is predominantly utilized as a terminal pharmacophore . Its optimal atomic radius and electronegativity make it ideal for engaging in multipolar interactions (halogen bonding) within tight enzymatic binding pockets, such as the S1 pocket of thrombin[1].

  • 5-Bromothiophene-2-carboxylic acid is primarily leveraged as a highly reactive synthetic building block . The weaker carbon-bromine bond facilitates rapid oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of diverse, bulky bioactive libraries including spasmolytics and antibacterial agents[2],[3].

Physicochemical Causality: Why the Halogen Matters

The divergent applications of these two compounds are rooted in their distinct physicochemical properties. Understanding these differences is critical for rational drug design and synthetic planning.

Table 1: Physicochemical & Reactivity Comparison
Property5-Chlorothiophene-2-carboxylic acid5-Bromothiophene-2-carboxylic acidCausality & Impact on Drug Development
Halogen Atomic Radius ~99 pm~114 pmBromine provides greater steric bulk. While this can enhance hydrophobic packing, it may cause steric clashes in highly restricted binding pockets where chlorine fits perfectly.
Carbon-Halogen Bond Energy ~97 kcal/mol~81 kcal/molThe significantly lower C-Br bond energy makes the 5-bromo analog the superior choice for Pd-catalyzed cross-coupling, as it readily undergoes oxidative addition[2].
Electronegativity (Pauling) 3.162.96Chlorine's higher electronegativity slightly enhances the acidity of the carboxylic acid and alters the dipole moment, which can strengthen target protein binding[4].

Pharmacological Profiles & Bioactivity Benchmarks

The 5-Chloro Profile: Precision Target Inhibition

5-chlorothiophene derivatives are highly prized in cardiovascular and antiviral drug development. A premier example is SAR107375 , a potent, orally active dual inhibitor of thrombin and Factor Xa[1]. The 5-chloro substituent fits precisely into the S1 pocket of serine proteases, where it engages in stabilizing halogen bonds without disrupting the surrounding protein architecture[4].

The 5-Bromo Profile: Broad-Spectrum Functionalization

Because 5-bromothiophene-2-carboxylic acid is easily arylated, it is the starting point for synthesizing complex phenethyl and 2-ethylhexyl esters. These bulky derivatives have demonstrated profound efficacy in completely different biological arenas, such as relaxing rat duodenum (spasmolytic activity)[3] and combating extensively drug-resistant (XDR) Salmonella Typhi[5].

Table 2: Bioactivity Benchmarks
Derivative ClassHalogenPrimary Target / ApplicationEfficacy MetricKey Reference
SAR107375 5-ChloroThrombin / Factor Xa (Anticoagulant)IC₅₀ = 16–80 nM1[1]
Phenethyl esters 5-BromoSmooth Muscle (Spasmolytic)EC₅₀ = 1.26 µM3[3]
2-Ethylhexyl esters 5-BromoXDR S. Typhi (Antibacterial)MIC = 0.78 µg/mL5[5]

Mechanistic Pathway Visualizations

The following diagram illustrates how 5-chlorothiophene derivatives achieve high-affinity binding in dual-target anticoagulant therapies.

Pathway N1 5-Chlorothiophene Derivative N2 Thrombin S1 Pocket N1->N2 Binds N4 Factor Xa Active Site N1->N4 Binds N3 Halogen Bonding (Cl...O) N2->N3 Stabilizes N5 Dual Inhibition N3->N5 Synergizes N4->N5 Synergizes

Caption: Mechanistic pathway of dual Thrombin/Factor Xa inhibition by 5-chlorothiophene derivatives.

Field-Proven Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate causality for every chemical choice and built-in self-validation mechanisms.

Protocol 1: Synthesis of Thiophene-based Bioactive Derivatives via Suzuki Cross-Coupling

Objective: To convert 5-bromothiophene-2-carboxylic acid into an arylated bioactive analog.

Step 1: Steglich Esterification

  • Dissolve 5-bromothiophene-2-carboxylic acid (1 eq) and the target alcohol (e.g., 2-ethylhexanol, 1 eq) in dry dichloromethane (DCM).

    • Causality: DCM is chosen for its aprotic nature, preventing unwanted hydrolysis of the highly reactive activated intermediate[2].

  • Add catalytic 4-dimethylaminopyridine (DMAP, 0.2 eq) and cool the reaction vessel to 0 °C.

    • Causality: Cooling to 0 °C minimizes the formation of N-acylurea, a common, irreversible, and inactive byproduct of DCC coupling[5].

  • Slowly add N,N'-dicyclohexylcarbodiimide (DCC, 1 eq). Stir for 10 minutes at 0 °C, then allow to warm to room temperature.

    • Self-Validation: The reaction's progress is visually and chemically confirmed by the precipitation of dicyclohexylurea (DCU) as a dense white solid[5].

Step 2: Suzuki-Miyaura Cross-Coupling

  • Filter out the DCU and concentrate the esterified intermediate.

  • Dissolve the intermediate in a 1,4-dioxane/water mixture. Add the desired arylboronic acid (1.2 eq), K₃PO₄ (2 eq), and Pd(PPh₃)₄ (5 mol%).

    • Causality: The 5-bromo substituent is strictly required here over the 5-chloro analog because its lower C-Br bond dissociation energy allows for rapid, thermodynamically favorable oxidative addition by the Pd(0) catalyst at 90 °C[2].

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) under UV 254 nm. The complete disappearance of the starting ester spot establishes an internal baseline confirming 100% conversion.

Workflow S1 5-Bromothiophene-2-carboxylic acid S2 Steglich Esterification (DCC, DMAP) S1->S2 Step 1 S3 Suzuki-Miyaura Coupling (Pd(PPh3)4, Ar-B(OH)2) S2->S3 Step 2 S4 Purification (Column Chrom.) S3->S4 Step 3 S5 In Vitro Bioassay (MIC / EC50) S4->S5 Step 4

Caption: Step-by-step synthetic and screening workflow for 5-bromothiophene derivatives.

Protocol 2: In Vitro Thrombin Inhibition Assay

Objective: To evaluate the antithrombotic bioactivity of synthesized 5-chlorothiophene derivatives.

Step 1: Reagent Preparation

  • Prepare an assay buffer (pH 7.4) containing 50 mM Tris-HCl, 150 mM NaCl, and 0.1% Bovine Serum Albumin (BSA).

    • Causality: BSA is critical as it prevents the non-specific adsorption of highly lipophilic thiophene derivatives to the plastic walls of the microplate, which would otherwise result in false-negative IC₅₀ values.

Step 2: Incubation & Chromogenic Detection

  • In a 96-well microplate, combine the 5-chlorothiophene derivative (at varying concentrations) with human thrombin (0.5 U/mL) and incubate at 37 °C for 15 minutes.

  • Add the chromogenic substrate S-2238 (D-Phe-Pip-Arg-pNA).

    • Causality: Thrombin naturally cleaves this substrate to release p-nitroaniline (pNA), which absorbs strongly at 405 nm. The 5-chloro group of the inhibitor engages in halogen bonding within the S1 pocket, competitively preventing this cleavage[4].

    • Self-Validation: Measure absorbance at 405 nm continuously for 10 minutes. A negative control well (no inhibitor) must show a linear increase in absorbance (validating baseline enzyme activity), while a positive control well (e.g., Argatroban) must show complete baseline suppression (validating assay sensitivity and dynamic range).

References

  • Title: 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor Source: ACS Publications (Journal of Medicinal Chemistry) URL: 1

  • Title: Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation Source: Arab Journal of Chemistry URL: 2

  • Title: Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies Source: PMC (National Institutes of Health) URL: 3

  • Title: Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT Source: MDPI URL: 5

  • Title: Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity Source: MDPI URL: 4

Sources

Comparative

Reference Standards for 5-Chloro-3-isopropoxythiophene-2-carboxylic Acid: Qualification &amp; Assay Strategies

Executive Summary 5-Chloro-3-isopropoxythiophene-2-carboxylic acid (CAS: 1779122-99-4) is a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical intermediates, particularly for kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-3-isopropoxythiophene-2-carboxylic acid (CAS: 1779122-99-4) is a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and SGLT2 inhibitor analogs.[1][2] Unlike common pharmacopeial excipients, this molecule lacks a readily available USP/EP Primary Reference Standard.

This guide outlines the strategy for sourcing, characterizing, and qualifying this material as an In-House Reference Standard to support GMP-regulated assays. It compares the use of commercial "Research Grade" materials against the rigorous requirements of a "Qualified Reference Standard" and provides a validated analytical framework for its assay.

Reference Standard Strategy: Options & Comparison

For a molecule like 5-Chloro-3-isopropoxythiophene-2-carboxylic acid, the "Gold Standard" (Pharmacopeial Primary Standard) is rarely available.[1] Researchers must choose between three alternative sourcing strategies.

FeatureOption A: Commercial CRM Option B: Qualified In-House Standard Option C: Research Grade Material
Definition Certified Reference Material from a specialized vendor (e.g., LGC, Sigma).[1]High-purity batch fully characterized by your internal QC lab.Standard chemical vendor material (e.g., BLD Pharm, Enamine).
Purity Typically >99.0%>99.5% (Target)>95.0% - 98.0%
Traceability NIST/SI TraceableTraceable to Primary (if avail) or NMR/Mass Balance.[1]None. "For Research Use Only."
Data Package Full COA, H-NMR, LC-MS, TGA, KF.[1]Generated Internally: NMR, HPLC, ROI, KF.Basic H-NMR, HPLC area %.
Suitability Best for GMP Release Testing. Best for Routine QC/Stability. Screening Only. NOT for GMP.
Cost/Time High / Long Lead Time.Medium / 2-3 Weeks Lab Time.Low / Immediate.

Recommendation: For early-stage development, Option C is sufficient.[1] For late-stage R&D and GMP release of the final API, you MUST proceed with Option B (Qualifying a batch of Option C material) if Option A is unavailable.[1]

Qualification Protocol: Turning "Powder" into a "Standard"

To qualify a commercial batch (CAS 1779122-99-4) as a Reference Standard, you must establish its Identity and Potency using a self-validating orthogonal approach.[1]

A. Structural Elucidation (Identity) [1]
  • 1H-NMR (DMSO-d6): Confirm the isopropyl group (septet ~4.5 ppm, doublet ~1.3 ppm) and the thiophene proton (singlet ~7.0 ppm).

  • MS (ESI-): Confirm parent ion [M-H]- = 219/221 (Chlorine isotope pattern 3:1).[1]

  • IR: Verify Carboxylic acid O-H stretch (broad, 2500-3300 cm⁻¹) and C=O stretch (~1680-1700 cm⁻¹).

B. Purity & Potency Assignment (The Mass Balance Approach)

Do not rely on "Area %" from the vendor. You must calculate the Potency (As Is) using the Mass Balance Equation:



  • Organic Impurities: Determine via HPLC (Method below).[1]

  • Water Content: Karl Fischer (Volumetric or Coulometric).

  • Residual Solvents: HS-GC (Headspace Gas Chromatography).[1]

  • Residue on Ignition (ROI): Sulfated Ash method to detect inorganic salts.

Validated Analytical Assay (HPLC Method)

The following Reverse Phase HPLC method is designed to separate the main peak from common impurities (e.g., des-chloro analogs, regioisomers, and hydrolysis byproducts).

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains acid protonation, sharpening peak shape).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (Thiophene absorption max) and 230 nm.

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
System Suitability Criteria
  • Tailing Factor: NMT 1.5 (Critical for carboxylic acids).

  • Theoretical Plates: NLT 5000.

  • RSD (n=5): NMT 2.0% for the main peak area.

Visualization: Qualification Workflow

The following diagram illustrates the decision logic and workflow for qualifying the reference standard.

ReferenceStandardQualification cluster_purity Purity Inputs Start Sourcing: Commercial Material (CAS 1779122-99-4) Identity Identity Check (NMR, MS, IR) Start->Identity Purity Purity Assessment (HPLC, GC-HS, KF, ROI) Identity->Purity Structure Confirmed Fail REJECT Material Identity->Fail Structure Mismatch Calc Mass Balance Calculation Purity->Calc Data Collection Calc->Fail Purity < 99.0% Pass RELEASE Primary Reference Std Calc->Pass Purity > 99.0% HPLC HPLC (Org. Impurities) HPLC->Calc KF Karl Fischer (Water) KF->Calc GC HS-GC (Solvents) GC->Calc

Figure 1: Workflow for qualifying a commercial building block as a GMP-compliant Reference Standard.

Troubleshooting & Common Pitfalls
  • Peak Tailing: The carboxylic acid group at position 2 can interact with silanols on the column. Solution: Ensure Mobile Phase A pH is < 2.5 (use H3PO4 or TFA).

  • Instability: Thiophene carboxylic acids can decarboxylate under high heat.[1] Solution: Avoid high drying temperatures (>40°C) during ROI or Loss on Drying. Use specific KF titration for water.

  • Isomer Contamination: The 4-chloro isomer (CAS 1708079-49-5) is a common synthetic impurity.[1] Solution: Validate the HPLC method specificity by injecting the 4-chloro isomer to ensure resolution > 1.5.

References
  • US Food and Drug Administration (FDA). (2000).[3] Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[1] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-3-isopropoxythiophene-2-carboxylic acid proper disposal procedures

5-Chloro-3-isopropoxythiophene-2-carboxylic Acid: Comprehensive Laboratory Handling and Disposal Protocol As a Senior Application Scientist, I recognize that the safe handling and disposal of complex halogenated heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

5-Chloro-3-isopropoxythiophene-2-carboxylic Acid: Comprehensive Laboratory Handling and Disposal Protocol

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex halogenated heterocycles is just as critical as their successful synthesis. 5-Chloro-3-isopropoxythiophene-2-carboxylic acid presents unique operational challenges due to its specific functional groups: a sulfur-containing thiophene ring, a reactive carboxylic acid, and a chlorinated position. Improper disposal not only violates federal environmental regulations but also poses severe laboratory safety risks, including the potential generation of toxic gases.

This guide provides a self-validating, step-by-step operational plan for the proper segregation, containment, and disposal of this compound, ensuring full compliance with environmental regulations and establishing a culture of uncompromising laboratory safety.

Chemical Profile and Hazard Causality

Before executing any disposal protocol, it is imperative to understand why the chemical behaves the way it does. The structural components of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid dictate its hazard profile and downstream disposal requirements.

PropertyValue / Description
Chemical Name 5-Chloro-3-isopropoxythiophene-2-carboxylic acid
Molecular Formula C8H9ClO3S
Molecular Weight 220.67 g/mol
Hazard Classification Halogenated Organic Acid, Irritant (Skin/Eye/Respiratory)[1]
Incompatible Materials Strong oxidizing agents, strong bases, active metals
Combustion Byproducts CO, CO2, Hydrogen Chloride (HCl), Sulfur Oxides (SOx)[1]
EPA Waste Stream Halogenated Organic Waste[2]

Mechanistic Insight: The presence of the chloro-substituent strictly prohibits the disposal of this compound in standard biological or non-halogenated waste streams. When halogenated compounds are incinerated at non-regulated temperatures, they risk forming highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs). Furthermore, the thiophene core contains sulfur, which upon thermal decomposition yields corrosive sulfur oxides (SOx)[1]. Therefore, this compound must be routed to permitted Treatment, Storage, and Disposal Facilities (TSDFs) equipped with high-temperature rotary kilns and alkaline scrubbers.

G A 5-Chloro-3-isopropoxythiophene- 2-carboxylic acid B High-Temp Incineration (>1000°C) A->B Thermal Destruction C Combustion Byproducts: HCl, SOx, CO2, H2O B->C D Alkaline Scrubber System C->D Gas Capture E Neutralized Effluent (Safe Discharge) D->E

Fig 1. Thermal degradation pathway and required scrubber neutralization for halogenated thiophene waste.

Regulatory Framework: The "Cradle-to-Grave" Mandate

Under the Resource Conservation and Recovery Act (RCRA), laboratories are responsible for hazardous waste from the moment it is generated until its final destruction—a concept known as "cradle-to-grave" management[3]. 5-Chloro-3-isopropoxythiophene-2-carboxylic acid falls under the broad regulatory umbrella of halogenated organic compounds[2]. According to the National Institutes of Health's Prudent Practices in the Laboratory, maintaining strict segregation of such chemical waste streams is the primary strategy for minimizing multihazardous waste and preventing dangerous cross-reactions[4].

Workflow Start Waste Generation (Solid or Solution) Decision Mixed with non-halogenated solvents? Start->Decision HaloStream Halogenated Organic Waste Stream Decision->HaloStream Yes/No (Default to Halogenated) Labeling RCRA-Compliant Labeling (EPA Codes) HaloStream->Labeling EHS EHS Transfer & Manifesting Labeling->EHS Disposal EPA-Permitted TSDF Incineration EHS->Disposal

Fig 2. Cradle-to-grave lab waste segregation and disposal workflow for halogenated organics.

Step-by-Step Disposal Methodologies

To ensure a self-validating safety system, every step of the disposal process must be verifiable. Under no circumstances should any amount of this chemical be flushed down the sink or placed in standard municipal trash[1].

Protocol A: Solid Waste Segregation and Packaging

  • Personal Protective Equipment (PPE) Verification: Don nitrile gloves (double-gloving recommended for spill cleanup), safety goggles, and a flame-resistant lab coat. All handling must occur inside a certified, functioning chemical fume hood to avoid breathing irritating dust[1].

  • Residue Collection: Sweep up solid residues using a dedicated anti-static brush and dustpan. Causality: Anti-static tools prevent spark generation, which is a critical safeguard if the powder is handled near flammable solvent vapors in the fume hood.

  • Primary Containment: Transfer the solid waste into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or amber glass wide-mouth jars are required.

  • Secondary Containment: Place the primary container inside a secondary containment tray. Causality: This prevents accidental environmental release or cross-contamination in the event of primary container failure.

  • RCRA-Compliant Labeling: Affix a hazardous waste label immediately upon adding the first grain of waste. Mark the container as "Halogenated Organic Waste - Toxic/Irritant" and write the full chemical name: 5-Chloro-3-isopropoxythiophene-2-carboxylic acid. Do not use abbreviations or structural formulas.

Protocol B: Liquid/Solution Waste Management If the compound is dissolved in a solvent (e.g., Dichloromethane, Methanol) during an experiment:

  • Solvent Compatibility Check: Verify that the bulk waste carboy is compatible with both the carrier solvent and the acidic nature of the solute.

  • Dedicated Transfer: Use a dedicated, labeled funnel to transfer the solution into the "Halogenated Solvent Waste" carboy.

  • Volume Management: Never fill the waste carboy beyond 80% capacity. Causality: Leaving 20% headspace allows for vapor expansion due to ambient temperature fluctuations, preventing dangerous pressure buildup and container rupture.

  • Cap and Seal: Keep the container tightly capped when not actively adding waste. Leaving funnels in open waste containers is a direct violation of EPA open-container regulations[3].

Spill Response and Decontamination

In the event of an accidental spill of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid, immediate and methodical action is required:

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Containment: If the spill is solid, cover it with a damp paper towel to prevent dust generation (ensure the solvent used for dampening is non-reactive, such as water). If in solution, surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).

  • Collection: Shovel the absorbed mixture into a suitable, labeled hazardous waste container[1].

  • Surface Decontamination: Wash the affected surface thoroughly with a mild alkaline detergent solution to neutralize any residual carboxylic acid, followed by a distilled water wipe-down. Collect all cleaning materials as halogenated hazardous waste.

References[1] Title: Safety Data Sheet (SDS) for Thiophene-2-carboxylic acid derivatives. Source: Fisher Scientific. URL:https://www.fishersci.com[2] Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Source: eCFR. URL:https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-268/appendix-Appendix%20III%20to%20Part%20268[3] Title: Resource Conservation and Recovery Act (RCRA) Overview. Source: US Environmental Protection Agency (EPA). URL: https://www.epa.gov/rcra[4] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Source: National Center for Biotechnology Information (NCBI), National Institutes of Health. URL:https://www.ncbi.nlm.nih.gov/books/NBK55878/

Sources

Handling

Personal protective equipment for handling 5-Chloro-3-isopropoxythiophene-2-carboxylic acid

Essential Safety and Handling Guide for 5-Chloro-3-isopropoxythiophene-2-carboxylic acid This guide provides immediate, essential safety, and logistical information for handling 5-Chloro-3-isopropoxythiophene-2-carboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 5-Chloro-3-isopropoxythiophene-2-carboxylic acid

This guide provides immediate, essential safety, and logistical information for handling 5-Chloro-3-isopropoxythiophene-2-carboxylic acid in a laboratory setting. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights to ensure your safety and experimental success. The toxicological properties of this specific molecule have not been fully investigated; therefore, a cautious and comprehensive approach to personal protection is mandatory. The following procedures are based on the safety profiles of structurally similar compounds, such as 5-Chlorothiophene-2-carboxylic acid, and general best practices for handling chlorinated thiophene derivatives.[1][2]

Hazard Assessment and Personal Protective Equipment (PPE)

Given the structure of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid, which contains a chlorinated thiophene ring and a carboxylic acid group, we must assume it can cause skin, eye, and respiratory tract irritation.[3] The presence of a chlorine atom suggests that hazardous byproducts, such as hydrogen chloride, could be released during decomposition. Therefore, all handling of this compound should be performed with the appropriate personal protective equipment (PPE) to minimize exposure.

The following table summarizes the required PPE for handling 5-Chloro-3-isopropoxythiophene-2-carboxylic acid.

Protection Type Specific PPE Material/Standard Purpose
Eye and Face Protection Chemical Splash Goggles and Face ShieldANSI Z87.1-2003 or EN166Protects against splashes, sprays, and dust.[2] A face shield should be worn over goggles when there is a significant splash risk.
Hand Protection Chemical-Resistant GlovesNitrile or NeopreneProvides protection against skin contact.[1] For compounds with unknown toxicity, double gloving is recommended.[2]
Body Protection Flame-Resistant Laboratory CoatNomex or equivalentProtects against splashes and potential fire hazards.[2] Must be fully buttoned with sleeves rolled down.
Respiratory Protection NIOSH-approved Respirator or Fume HoodN95 or higherTo be used if there is a risk of inhaling dust, especially when handling the powder outside of a fume hood.[2]
Foot Protection Closed-toe Shoes---Prevents injury from spills and dropped objects.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical to ensure safety.

Preparation:

  • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible.[1]

  • Assemble all necessary equipment and reagents before commencing work.

  • Don all required personal protective equipment as outlined in the table above.

Handling:

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Do not inhale dust or vapors.[1]

  • Weigh and transfer the solid compound carefully to prevent the generation of dust.

  • If creating a solution, add the solid to the solvent slowly.

  • Keep containers tightly closed when not in use.[3]

Post-Handling:

  • Clean the work area thoroughly after the completion of the experiment.

  • Remove and dispose of contaminated gloves and any single-use protective gear in the designated hazardous waste container.

  • Wash hands and any exposed skin with soap and water.[4]

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[3]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE. For a small spill, absorb with an inert material and place it in an appropriate waste disposal container.[6] For a large spill, contain the spill and prevent it from entering drains. Contact your institution's environmental health and safety office for assistance.

Disposal Plan

As a chlorinated organic compound, 5-Chloro-3-isopropoxythiophene-2-carboxylic acid must be disposed of as hazardous waste.[7][8]

  • Do NOT dispose of this chemical down the sink. [8]

  • Collect all waste containing this compound, including contaminated consumables like gloves and paper towels, in a designated and properly labeled hazardous waste container.

  • The container should be clearly labeled with the chemical name and the words "Hazardous Waste".

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Your institution's environmental health and safety office can provide specific guidance.[9]

Diagram: PPE Selection and Handling Workflow

The following diagram outlines the logical flow for selecting appropriate PPE and the procedural steps for safely handling 5-Chloro-3-isopropoxythiophene-2-carboxylic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Fume Hood get_ppe Gather Required PPE prep_area->get_ppe don_ppe Don PPE get_ppe->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Handling transfer Transfer/Dissolve weigh->transfer reaction Perform Experiment transfer->reaction clean_area Clean Work Area reaction->clean_area Experiment Complete dispose_waste Dispose of Hazardous Waste clean_area->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Sources

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